Rigosertib Sodium
Description
This compound is the sodium salt form of rigosertib, a synthetic benzyl styryl sulfone analogue and Ras mimetic, with potential antineoplastic activity. Upon administration, rigosertib targets and binds to Ras-binding domain (RBD) found in many Ras effector proteins, including Raf kinase and phosphatidylinositol 3-kinase (PI3K). This prevents Ras from binding to its targets and inhibits Ras-mediated signaling pathways, including Ras/Raf/Erk, Ras/CRAF/polo-like kinase1 (Plk1), and Ras/ PI3K/Akt signaling pathways. This induces cell cycle arrest and apoptosis and inhibits proliferation in a variety of susceptible tumor cells.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.
See also: Rigosertib (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLUZFVFXYXQE-USRGLUTNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24NNaO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592542-60-4 | |
| Record name | Rigosertib sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0592542604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIGOSERTIB SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/406FL5G00V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rigosertib Sodium: A Technical Guide on its Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
Rigosertib (ON 01910.Na) is a styryl-benzyl sulfone small molecule that has been the subject of extensive investigation as an anti-cancer agent. Initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (Plk1), its mechanism of action has since been revealed to be multifaceted and complex, with significant debate in the scientific community. Subsequent research has characterized rigosertib as a microtubule-destabilizing agent, an inhibitor of the PI3K/Akt pathway, and a RAS-mimetic that disrupts crucial oncogenic signaling. This technical guide provides an in-depth review of the proposed mechanisms of action, summarizing key quantitative data, detailing experimental protocols used for its characterization, and visualizing the intricate signaling pathways rigosertib modulates.
Introduction: The Evolving Understanding of Rigosertib
Rigosertib was first developed as a non-ATP competitive kinase inhibitor, with early studies identifying Polo-like kinase 1 (Plk1) as its primary target.[1][2] Plk1 is a critical regulator of mitotic progression, and its inhibition was shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic target.[3][4] However, the clinical advancement of rigosertib has been complicated by an evolving understanding of its cellular effects.[1] It is now largely considered a multi-target inhibitor. More recent evidence has strongly pointed towards microtubule destabilization as a primary mode of action, while other studies have demonstrated its ability to function as a RAS-mimetic, thereby inhibiting the RAS-RAF-MEK signaling cascade.[5][6] Additionally, rigosertib has been shown to modulate the PI3K/Akt pathway and induce a cellular stress response mediated by c-Jun N-terminal kinases (JNK).[1][7] This guide will dissect these proposed mechanisms, presenting the evidence for each.
Proposed Mechanisms of Action
The anti-tumor activity of rigosertib is attributed to several distinct, and potentially synergistic, cellular mechanisms.
Microtubule-Destabilizing Agent
A compelling body of evidence suggests that rigosertib's primary cytotoxic effect stems from its ability to destabilize microtubules.[8][9] This action is responsible for the potent mitotic arrest observed in treated cells.[10][11]
-
Direct Tubulin Binding: Rigosertib has been shown to bind directly to tubulin dimers at the colchicine-binding site, which is located at the interface between α- and β-tubulin.[12][13] This interaction prevents microtubule polymerization and leads to the disassembly of existing microtubules.[9][12]
-
Mitotic Spindle Disruption: By destabilizing microtubules, rigosertib causes profound defects in mitotic spindle formation.[10][13] This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and, ultimately, apoptotic cell death, often referred to as mitotic catastrophe.[4][14][15]
-
Supporting Evidence: Combined CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) chemical-genetic screens have pinpointed microtubules as the singular target of rigosertib.[9] Furthermore, the expression of a specific β-tubulin mutant (L240F), designed to abrogate rigosertib binding, has been shown to confer resistance to the drug's cytotoxic effects.[8][12] While some early debate suggested a contaminant in commercial rigosertib preparations was responsible for this activity, studies using pharmaceutical-grade rigosertib (>99.9% purity) have confirmed that the molecule itself is a microtubule-destabilizing agent.[8][12][16][17]
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Rigosertib induces cell death of a myelodysplastic syndrome-derived cell line by DNA damage-induced G2/M arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined CRISPRi/a-Based Chemical Genetic Screens Reveal that Rigosertib Is a Microtubule-Destabilizing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rigosertib induces mitotic arrest and apoptosis in RAS-mutated rhabdomyosarcoma and neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rigosertib is a more effective radiosensitizer than cisplatin in concurrent chemo-radiation treatment of cervical carcinoma, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. scispace.com [scispace.com]
Rigosertib molecular targets and signaling pathways
An In-depth Technical Guide on the Molecular Targets and Signaling Pathways of Rigosertib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rigosertib (ON 01910.Na) is a styryl-benzyl sulfone that has been the subject of extensive research and clinical investigation as a potential anti-cancer agent. Its clinical progression has been marked by a complex and evolving understanding of its mechanism of action. Initially identified as a Polo-like kinase 1 (Plk1) inhibitor, subsequent research has revealed a multi-targeted profile, implicating it in the modulation of several critical signaling pathways, including the PI3K/Akt and RAS/MAPK pathways. More recent evidence has also characterized rigosertib as a microtubule-destabilizing agent. This technical guide provides a comprehensive overview of the molecular targets and signaling pathways affected by rigosertib, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions to offer a clear and in-depth resource for the scientific community.
Introduction
Rigosertib is a novel, non-ATP-competitive small molecule inhibitor that has demonstrated broad anti-tumor activity.[1] The journey to elucidate its precise mechanism of action has been complex, with multiple molecular targets and signaling pathways being identified over time. This has led to a characterization of rigosertib as a multi-target inhibitor.[1][2] Understanding the intricate interplay of these targets and pathways is crucial for optimizing its therapeutic application and for the development of predictive biomarkers to identify patient populations most likely to benefit from rigosertib treatment. This guide will delve into the core molecular interactions of rigosertib, providing a technical foundation for researchers and drug development professionals.
Primary Molecular Targets
The scientific literature has identified several primary molecular targets of rigosertib, with the understanding of their relative contributions to its anti-cancer effects evolving over time.
Polo-like Kinase 1 (Plk1)
Plk1, a key regulator of the G2/M transition in the cell cycle, was the first identified target of rigosertib.[3] Rigosertib acts as a non-ATP-competitive inhibitor of Plk1.[4] Inhibition of Plk1 by rigosertib disrupts the G2/M cell-cycle transition, leading to mitotic arrest and subsequent apoptosis.[3]
Phosphoinositide 3-Kinase (PI3K)
Rigosertib has been shown to inhibit the PI3K/Akt signaling pathway.[5][6] This inhibition is observed in a dose-dependent manner and affects key downstream effector proteins involved in cell survival and proliferation.[6] The dual inhibition of Plk1 and PI3K pathways positions rigosertib as a unique agent capable of concurrently targeting cell cycle progression and pro-survival signaling.[7][8]
RAS Effector Pathways
Rigosertib functions as a RAS mimetic, binding to the RAS-binding domains (RBDs) of RAS effector proteins such as RAF kinases and PI3K.[9][10] This interaction prevents the binding of RAS to its effectors, thereby inhibiting downstream signaling through pathways like the RAS/RAF/MEK/ERK cascade.[9]
Tubulin and Microtubule Dynamics
More recent evidence, primarily from CRISPR-based genetic screens, has identified rigosertib as a microtubule-destabilizing agent.[2][11] It has been shown to bind to tubulin, leading to the disruption of microtubule polymerization.[11] This activity is consistent with the observed mitotic arrest in rigosertib-treated cells. There has been some debate regarding whether this effect is intrinsic to rigosertib or due to a contaminant in some commercial preparations; however, studies using pharmaceutical-grade rigosertib have supported its role as a microtubule destabilizer.[11]
Quantitative Data on Rigosertib Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of rigosertib against its molecular targets and its cytotoxic effects on cancer cell lines.
| Target | IC50 Value | Assay Conditions | Reference |
| Polo-like Kinase 1 (Plk1) | 9 nM | Cell-free kinase assay | [4][12] |
| Polo-like Kinase 1 (Plk1) | 9-10 nM | In vitro phosphorylation experiments with recombinant Plk1 | [1] |
| Various Kinases (Plk2, PDGFR, Flt1, BCR-ABL, Fyn, Src, CDK1) | 18-260 nM | Not specified | [12] |
Table 1: Inhibitory Concentration (IC50) of Rigosertib Against Kinase Targets.
| Cell Line Type | IC50 Range | Reference |
| Various Tumor Cell Lines (94 lines including BT27, MCF-7, DU145, PC3, U87, A549, H187, RF1, HCT15, SW480, KB) | 50-250 nM | [12] |
| Multidrug-Resistant Tumor Cell Lines (MES-SA, MES-SA/DX5a, CEM, CEM/C2a) | 50-100 nM | [12] |
Table 2: Cytotoxic Activity of Rigosertib in Cancer Cell Lines.
Signaling Pathways Modulated by Rigosertib
Rigosertib's multi-targeted nature results in the modulation of several interconnected signaling pathways critical for cancer cell growth and survival.
Plk1-Mediated Mitotic Progression
By inhibiting Plk1, rigosertib disrupts the normal progression of mitosis. This leads to defects in spindle formation, mitotic arrest at the G2/M phase, and ultimately, apoptosis.[2][3]
Caption: Rigosertib-mediated inhibition of Plk1 and its effect on the G2/M cell cycle transition.
PI3K/Akt/mTOR Signaling Pathway
Rigosertib inhibits the PI3K/Akt/mTOR pathway, a central signaling cascade for cell growth, survival, and proliferation.[6] This inhibition is achieved in a dose-dependent manner and contributes to the pro-apoptotic effects of the drug.[6]
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The dual pathway inhibitor rigosertib is effective in direct-patient tumor xenografts of head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ON 01910.Na (rigosertib) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Efficacy of the polo-like kinase inhibitor rigosertib, alone or in combination with Abelson tyrosine kinase inhibitors, against break point cluster region-c-Abelson-positive leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rigosertib | C21H25NO8S | CID 6918736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Rigosertib Sodium: A Technical Overview of a Multi-Targeted Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rigosertib (sodium salt, ON-01910.Na) is a synthetic benzyl styryl sulfone analog being investigated for its antineoplastic properties.[1][2] Initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), its mechanism of action is now understood to be multi-faceted, involving the disruption of several key signaling pathways crucial for cancer cell proliferation and survival.[3][4] This document provides a comprehensive technical overview of Rigosertib sodium, detailing its chemical structure, mechanism of action, relevant quantitative data from preclinical and clinical studies, and detailed protocols for key experimental assays.
Chemical Structure and Properties
This compound is the sodium salt form of Rigosertib. It is chemically synthesized and functions as a multi-kinase inhibitor.
| Property | Value | Source(s) |
| IUPAC Name | sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate | [5][6] |
| Synonyms | ON-01910.Na, Estybon | [2][7] |
| CAS Number | 592542-60-4 | [7] |
| Molecular Formula | C₂₁H₂₄NNaO₈S | [7] |
| Molecular Weight | 473.47 g/mol | [7] |
| SMILES String | COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | [8] |
| Appearance | Off-white solid | [7] |
| Solubility | Soluble in DMSO (≥23.65 mg/mL) and water (≥52.3 mg/mL) | [6][7] |
| Storage | Store at -20°C, protected from light. Solutions should be freshly prepared. | [6][9] |
Mechanism of Action and Signaling Pathways
Rigosertib exerts its anti-cancer effects through the modulation of multiple intracellular signaling pathways. Its action is complex and can be cell-type dependent.[4] The primary mechanisms identified include the inhibition of the PI3K/Akt and PLK1 pathways, disruption of RAS-RAF interaction, and microtubule destabilization.[1][4][10]
Key Signaling Pathways Targeted by Rigosertib
-
RAS/RAF/MEK/ERK Pathway: Rigosertib acts as a RAS mimetic, binding to the RAS-binding domain (RBD) of effector proteins like RAF and PI3K.[1][8] This competitive binding prevents the interaction between RAS and its effectors, thereby inhibiting downstream signaling through the RAF/MEK/ERK cascade, which is critical for cell proliferation.[1][4]
-
PI3K/Akt Pathway: By binding to the RBD of phosphatidylinositol 3-kinase (PI3K), Rigosertib inhibits its activity.[1] This leads to the suppression of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, survival, and metabolism.[3][10]
-
Polo-Like Kinase 1 (PLK1) Pathway: Rigosertib was initially described as a non-ATP-competitive inhibitor of PLK1, a master regulator of mitosis, with an IC₅₀ of 9 nM.[3] Inhibition of PLK1 disrupts the G2/M transition of the cell cycle, leading to mitotic arrest and subsequent apoptosis.[3][10]
-
Microtubule Destabilization: Recent evidence from CRISPR-based genetic screens has identified Rigosertib as a microtubule-destabilizing agent.[2][4][11] This action interferes with mitotic spindle assembly, contributing to the observed mitotic arrest and cell death, a mechanism similar to vinca alkaloids.[11][12]
-
Stress-Induced Signaling: Rigosertib treatment can induce oxidative stress, leading to the activation of c-Jun N-terminal kinases (JNK). Activated JNK can then hyperphosphorylate RAS signaling effectors, rendering them unresponsive and contributing to the inhibition of the RAS-MAPK pathway.[4]
The following diagram illustrates the interconnected signaling pathways modulated by Rigosertib.
Quantitative Data
Preclinical Efficacy
Rigosertib has demonstrated potent anti-proliferative effects across a variety of cancer cell lines.
| Parameter | Cell Line(s) | Value | Source(s) |
| PLK1 Inhibition (IC₅₀) | N/A (Biochemical Assay) | 9 nM | [3] |
| Cell Proliferation (IC₅₀) | HeLa (Cervical Cancer) | 115 nM | [6] |
| Cell Proliferation (IC₅₀) | C33A (Cervical Cancer) | 45 nM | [6] |
| Cell Proliferation (IC₅₀) | Normal Cell Lines (BJ, Ect1/E6E7) | > 0.1 mM | [6] |
| Cell Cycle Arrest | HeLa, C33A | G2/M arrest at >0.5 µM | [6] |
Clinical Trial Data
Rigosertib has been evaluated in numerous clinical trials, primarily for hematological malignancies like myelodysplastic syndromes (MDS).
Table 2.1: Phase III ONTIME Trial (IV Rigosertib in Higher-Risk MDS)
| Parameter | Rigosertib + Best Supportive Care (BSC) (n=199) | Best Supportive Care (BSC) Only | p-value | Source(s) |
| Median Overall Survival (mOS) | 8.2 months | 5.8 months | 0.27 | [13] |
| mOS (Subgroup: HMA Failure) | 8.5 months | 4.7 months | 0.022 | [13] |
Table 2.2: Phase III INSPIRE Trial (IV Rigosertib in Higher-Risk MDS after HMA failure)
| Parameter | Rigosertib | Physician's Choice | p-value | Source(s) |
| Median Overall Survival (mOS) | 6.4 months | 6.3 months | Not Significant | [14] |
Table 2.3: Phase I Trial (IV Rigosertib + Gemcitabine in Solid Tumors)
| Parameter | Value | Source(s) |
| Recommended Phase II Dose (RPTD) | Rigosertib 1,800 mg/m² + Gemcitabine 1,000 mg/m² | |
| Observed Responses | Partial responses in Pancreatic, Thymic, and Hodgkin Lymphoma |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Rigosertib.
Cell Viability and Cytotoxicity Assay (CCK-8)
This protocol is used to determine the effect of Rigosertib on cancer cell proliferation and viability.
-
Cell Seeding:
-
Culture human colorectal cancer cell lines (e.g., DLD1, HCT116) in appropriate media.
-
Harvest cells during the logarithmic growth phase.
-
Seed 100 µL of cell suspension (approx. 5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[10]
-
-
Drug Treatment:
-
Prepare a serial dilution of Rigosertib in culture medium to achieve the desired final concentrations.
-
Add 10 µL of the diluted Rigosertib solutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired time period (e.g., 48 or 96 hours).[3]
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[10]
-
Be careful to avoid introducing air bubbles.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of Rigosertib concentration to determine the IC₅₀ value.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the induction of apoptosis by Rigosertib.
-
Cell Preparation and Treatment:
-
Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or 6-well plate.[7]
-
Treat cells with the desired concentrations of Rigosertib for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the supernatant containing floating cells.[7][12]
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[12]
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Repeat the centrifugation and discard the supernatant.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
-
Acquire at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of RAS/MEK/ERK Pathway
This protocol assesses Rigosertib's inhibitory effect on key signaling proteins.
-
Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with Rigosertib (e.g., 1 µM) for a specified duration. For pathway activation studies, cells can be serum-starved overnight and then stimulated with a growth factor (e.g., EGF) post-Rigosertib treatment.
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[5]
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples. Add Laemmli sample buffer and denature by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run at 100-120V.[5]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-p-MEK, anti-p-ERK, anti-total MEK, anti-total ERK, and a loading control like GAPDH), diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein signals to their corresponding total protein signals.
-
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol evaluates the anti-tumor efficacy of Rigosertib in a more clinically relevant in vivo setting.
-
Model Establishment:
-
Tumor Growth and Randomization:
-
Monitor tumor growth daily or every other day using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a palpable size of 50-100 mm³, randomize the mice into treatment and vehicle control groups.[3]
-
-
Drug Administration:
-
Prepare Rigosertib in a suitable vehicle (e.g., PBS).
-
Administer Rigosertib via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., daily for 3 weeks).[3] The control group receives vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight every 3 days to assess efficacy and toxicity.[3]
-
At the end of the treatment period (e.g., 21 days), euthanize the mice according to approved animal care protocols.
-
-
Ex Vivo Analysis:
-
Excise the tumors and divide them for downstream analysis.
-
A portion can be flash-frozen for Western blot analysis of signaling pathways (e.g., p-ERK, p-AKT).
-
Another portion can be fixed in formalin and embedded in paraffin for immunohistochemistry (IHC) to assess protein expression and phosphorylation in the tumor tissue.[3]
-
Conclusion
This compound is a promising anti-cancer agent with a unique, multi-targeted mechanism of action that differentiates it from other kinase inhibitors. By simultaneously disrupting the RAS/RAF/MEK, PI3K/Akt, and PLK1 pathways, as well as inducing mitotic catastrophe via microtubule destabilization, it presents a multi-pronged attack on cancer cell proliferation and survival. While large-scale clinical trials in MDS have yielded mixed results, ongoing research and trials in other indications, particularly in RAS-driven cancers, continue to explore its therapeutic potential.[4][13][14] The technical information and protocols provided herein serve as a guide for researchers investigating the complex biology and potential applications of Rigosertib.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Rigosertib inhibits MEK1–ERK pathway and alleviates lipopolysaccharide‐induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 4. bosterbio.com [bosterbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. mit.edu [mit.edu]
- 9. apexbt.com [apexbt.com]
- 10. bosterbio.com [bosterbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Rigosertib (ON 01910.Na): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rigosertib (ON 01910.Na) is a pioneering small molecule inhibitor that has traversed a complex and illuminating journey from a targeted Polo-like kinase 1 (Plk1) inhibitor to a recognized multi-pathway modulator. Initially identified through cell-based screening, its development has been characterized by an evolving understanding of its mechanism of action, which is now known to encompass the PI3K/Akt pathway and Ras signaling mimicry. This technical guide provides an in-depth chronicle of Rigosertib's discovery, its multifaceted mechanism of action, and its extensive preclinical and clinical development history. Quantitative data from key studies are summarized in structured tables, detailed experimental protocols for foundational assays are provided, and critical biological pathways and developmental workflows are visualized to offer a comprehensive resource for the scientific community.
Discovery and Chemical Synthesis
Rigosertib, chemically known as sodium (E)-2-{2-methoxy-5-[(2',4',6'-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate, is a synthetic benzyl styryl sulfone.[1] It was developed by Onconova Therapeutics, a company founded in 1998 with the mission of creating novel cancer therapies.[2] The compound emerged from a platform of styrylbenzylsulfones, a novel class of non-ATP-competitive anti-cancer agents designed to induce mitotic arrest and apoptosis in tumor cells with potentially less toxicity to normal cells.[3]
The synthesis of Rigosertib from its precursor, ON-01940, involves a two-step reaction. First, ON-01940 is reacted with methyl 2-bromo acetate in a mild basic sodium acetate medium to generate ON-01500. Subsequently, ON-01500 is hydrolyzed with sodium hydroxide in ethanol and dichloromethane to yield Rigosertib (ON-01910).[4]
Evolving Mechanism of Action
The understanding of Rigosertib's mechanism of action has significantly evolved since its initial discovery, revealing a multi-targeted engagement of key oncogenic pathways.
Initial Identification as a Plk1 Inhibitor
Rigosertib was first described as a potent, non-ATP-competitive inhibitor of Polo-like kinase 1 (Plk1).[4][5] Plk1 is a critical serine/threonine kinase that governs multiple stages of mitosis, and its overexpression is common in many cancers, making it a prime therapeutic target.[6][7] Early in vitro kinase assays demonstrated that Rigosertib inhibited Plk1 with a low nanomolar IC50, inducing mitotic arrest and subsequent apoptosis in cancer cells.[8][9]
Inhibition of the PI3K/Akt Pathway
Further research revealed that Rigosertib also functions as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and Plk1 pathways.[6][10] The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation.[2] Rigosertib was shown to inhibit this pathway, leading to reduced phosphorylation of Akt and decreased translation of Cyclin D1.[4][11] This dual action of impairing both cell signaling and mitosis represented a unique therapeutic approach.[10]
Ras Mimicry and Microtubule Destabilization
More recently, the mechanism has been further elucidated. In 2016, Rigosertib was described as a pioneering Ras-mimetic.[12][13] It binds to the Ras-binding domain (RBD) of Ras effector proteins like RAF kinases, thereby impeding the binding of active Ras and blocking downstream signaling through the Ras-Raf-MEK-ERK cascade.[4][12] Other studies have also proposed that Rigosertib acts as a microtubule-destabilizing agent by binding to tubulin, which contributes to its cell cycle arrest effects.[4][14] This multi-targeted profile may explain its broad activity and its ability to overcome certain forms of drug resistance.[15]
Preclinical Evaluation
Rigosertib has demonstrated significant cytotoxic activity against a wide array of human tumor cell lines in vitro, while showing minimal effect on normal cells.[8][16]
In Vitro Kinase and Cellular Activity
The inhibitory potency of Rigosertib against various kinases and its anti-proliferative effect on cancer cell lines have been quantified in numerous studies.
| Target / Cell Line | Assay Type | IC50 / GI50 Value | Reference |
| Kinase Inhibition | |||
| Plk1 | Cell-free Kinase Assay | 9 nM | [8][9] |
| Plk2 | Cell-free Kinase Assay | 18 - 260 nM | [8] |
| PDGFR | Cell-free Kinase Assay | 18 nM | [8] |
| Bcr-Abl | Cell-free Kinase Assay | 32 nM | [8] |
| Flt1 | Cell-free Kinase Assay | 42 nM | [8] |
| Src | Cell-free Kinase Assay | 155 nM | [8] |
| Cellular Antiproliferative Activity | |||
| 94 different tumor cell lines | Cell Viability Assay | 50 - 250 nM | [8] |
| MDA-MB-468 (Breast) | MTT Assay (72h) | 0.02 µM | [8] |
| MCF-7 (Breast) | MTT Assay (72h) | 0.05 µM | [8] |
| MES-SA/DX5a (Uterine Sarcoma) | Cell Viability Assay | 50 - 100 nM | [8] |
| CEM/C2a (Leukemia) | Cell Viability Assay | 50 - 100 nM | [8] |
| Table 1: In Vitro Inhibitory and Antiproliferative Activity of Rigosertib. |
In Vivo Efficacy
In animal models, Rigosertib has shown marked inhibition of tumor growth in xenografts of various cancers, including breast, pancreatic, and head and neck squamous cell carcinomas.[8][10]
Experimental Protocols
In Vitro Plk1 Kinase Assay
This protocol outlines the direct measurement of Rigosertib's inhibitory effect on Plk1 enzymatic activity.[8]
-
Enzyme Preparation : Recombinant Plk1 (10 ng) is incubated with varying concentrations of Rigosertib in a 15 µL reaction mixture (50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, 2 mM Dithiothreitol, 0.01% NP-40, pH 7.5) for 30 minutes at room temperature.
-
Kinase Reaction : The reaction is initiated by adding 2 µL of 1 mM ATP, 2 µL of γ³²P-ATP (40 µCi), and 1 µL of a recombinant substrate (e.g., 100 ng Cdc25C or 1 µg casein). The total reaction volume is 20 µL.
-
Incubation : The reaction is allowed to proceed for 20 minutes at 30°C.
-
Termination : The reaction is stopped by adding 20 µL of 2x Laemmli buffer and boiling for 2 minutes.
-
Analysis : Phosphorylated substrates are separated by 18% SDS-PAGE. The gel is dried and exposed to X-ray film for 3-10 minutes to visualize and quantify substrate phosphorylation.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of Rigosertib on cancer cell proliferation and viability.[11][17][18]
-
Cell Seeding : Cancer cells are seeded in 96-well plates (e.g., at a density of 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]
-
Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of Rigosertib or a vehicle control (e.g., DMSO).
-
Incubation : Plates are incubated for a specified duration (e.g., 72 or 96 hours).[7][8]
-
MTT Addition : 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[7][18]
-
Solubilization : A solubilization solution (e.g., 100 µL of a solution containing SDS) is added to each well to dissolve the insoluble purple formazan crystals. The plate is often left overnight at 37°C or shaken for a shorter period to ensure complete solubilization.[17][18]
-
Absorbance Measurement : The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[17] The resulting data is used to calculate IC50 or GI50 values.
Visualizing Pathways and Processes
Clinical Development
Rigosertib has undergone extensive clinical investigation in both hematological malignancies and solid tumors, with a primary focus on myelodysplastic syndromes (MDS). It has been studied in both intravenous (IV) and oral formulations.[10]
Pharmacokinetics
Phase I studies established the pharmacokinetic profiles for both oral and IV Rigosertib. The oral formulation is rapidly absorbed, with systemic exposure increasing in a dose-proportional manner.
| Parameter | Oral Formulation (560 mg) | IV Formulation | Reference |
| Tmax (Time to Peak Concentration) | ~1 hour (fasting) | N/A | [11] |
| Elimination Half-life | 2.79 ± 1.23 hours | 3.25 ± 0.97 hours | [11] |
| Absolute Bioavailability | 13.9% (fed) - 34.8% (fasting) | N/A | [11] |
| Table 2: Pharmacokinetic Parameters of Rigosertib. |
Phase I Studies
Phase I trials were conducted to determine the safety, maximum tolerated dose (MTD), and pharmacokinetic profile of Rigosertib.
| Study Focus | Formulation | Patient Population | MTD / Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicities (DLTs) | Reference |
| Advanced Solid Tumors | Oral | 48 patients | MTD: 560 mg twice daily | Hematuria, Dysuria | [2] |
| Myelodysplastic Syndromes | Oral | 37 patients | 700 mg twice daily (DLT observed) | Dysuria, Shortness of breath | [11] |
| Advanced Cancer | Intravenous | 28 patients | RP2D: 1,700 mg/m²/24h (as 3-day CI) | Not specified | [8] |
| Table 3: Summary of Rigosertib Phase I Clinical Trials. |
Phase II and III Trials in Myelodysplastic Syndromes (MDS)
Rigosertib's primary clinical development path has been for the treatment of MDS, particularly in patients who have failed hypomethylating agents (HMAs).
-
Oral Rigosertib + Azacitidine: A Phase II study evaluated the combination of oral Rigosertib with azacitidine in HMA-naïve and HMA-failed higher-risk MDS patients. In HMA-naïve patients, the overall response rate (ORR) was 90%, with a 34% complete remission (CR) rate. In HMA-failed patients, the ORR was 54%.
-
ONTIME Phase III Trial (IV Rigosertib): In 2014, Onconova announced that the ONTIME trial, which compared IV Rigosertib to best supportive care in higher-risk MDS patients who had progressed on HMAs, did not meet its primary endpoint of improved overall survival.
-
INSPIRE Phase III Trial (IV Rigosertib): In 2020, the subsequent INSPIRE Phase III trial in a similar patient population also failed to meet its primary endpoint of overall survival. The median overall survival was 6.4 months for the Rigosertib arm versus 6.3 months for the physician's choice arm.[13]
| Trial (Indication) | Phase | Key Findings | Reference |
| Oral Rigosertib + Azacitidine (HR-MDS, HMA-Naïve) | II | ORR: 90%; CR: 34% | |
| Oral Rigosertib + Azacitidine (HR-MDS, HMA-Failed) | II | ORR: 54% | |
| ONTIME (HR-MDS, HMA-Failed) | III | Did not meet primary endpoint of overall survival. | |
| INSPIRE (HR-MDS, HMA-Failed) | III | Did not meet primary endpoint of overall survival. | [13] |
| Table 4: Key Efficacy Results from Rigosertib Trials in Higher-Risk MDS (HR-MDS). |
Trials in Solid Tumors
Rigosertib has also been evaluated in various solid tumors. A Phase I study of the oral formulation showed promising activity in head and neck squamous cell carcinoma (HNSCC), with one complete response and one partial response among six refractory patients.[2] This spurred further investigation in this patient population.[14] However, a Phase III trial (ONTRAC) of IV Rigosertib plus gemcitabine in metastatic pancreatic cancer was halted after an interim analysis showed it was unlikely to improve overall survival compared to gemcitabine alone.
Conclusion and Future Directions
The development of Rigosertib offers a compelling case study in modern drug discovery. Its journey from a Plk1-centric inhibitor to a multi-pathway modulator highlights the complexity of targeting cancer biology. While pivotal Phase III trials in higher-risk MDS did not meet their primary endpoints, the compound demonstrated a manageable safety profile and showed encouraging response rates in combination therapies, particularly with azacitidine.[13] The evolving understanding of its mechanism as a Ras pathway inhibitor has opened new avenues for investigation. Ongoing and future research will likely focus on identifying patient populations with specific molecular signatures (e.g., KRAS mutations) who may derive the most benefit from Rigosertib's unique multi-targeted approach, aiming to finally unlock its therapeutic potential.
References
- 1. Rigosertib - Wikipedia [en.wikipedia.org]
- 2. dcfmodeling.com [dcfmodeling.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CETSA-MS unveils novel targets engaged by rigosertib to promote anti-tumor activity and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. symbiopharma.com [symbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Rigosertib sodium by Traws Pharma for Squamous Cell Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. mdpi.com [mdpi.com]
- 13. symbiopharma.com [symbiopharma.com]
- 14. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. atcc.org [atcc.org]
- 18. mdpi.com [mdpi.com]
Rigosertib: A Multi-Targeted Approach to Cancer Therapy Through Dual Inhibition of PLK1 and PI3K Pathways and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rigosertib (ON 01910.Na) is a styryl-benzyl sulfone that has garnered significant interest in the field of oncology for its multi-targeted anti-cancer properties. Initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), further research has revealed its complex mechanism of action, which includes the suppression of the Phosphoinositide 3-kinase (PI3K) pathway. This dual engagement of critical cell cycle and survival signaling pathways positions Rigosertib as a compelling candidate for cancer therapy. However, the scientific narrative of Rigosertib is one of evolving complexity, with substantial evidence also pointing towards its roles as a RAS-mimetic and a microtubule-destabilizing agent. This technical guide provides a comprehensive overview of the core scientific findings related to Rigosertib, focusing on its dual inhibitory effects on the PLK1 and PI3K pathways, while also addressing the broader context of its multifaceted mechanism of action. We present collated quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug development.
Introduction: The Rationale for Targeting PLK1 and PI3K in Oncology
The deregulation of cell cycle progression and pro-survival signaling are hallmarks of cancer. Polo-like kinase 1 (PLK1) is a master regulator of the M-phase of the cell cycle, with critical functions in mitotic entry, spindle formation, and cytokinesis.[1][2] Its overexpression is a common feature in a wide range of human malignancies and is often associated with poor prognosis.[3] The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that, upon activation by growth factors and other stimuli, promotes cell growth, proliferation, survival, and motility.[1] The PI3K/AKT/mTOR axis is one of the most frequently activated signaling pathways in human cancer.[4] The concurrent inhibition of both PLK1 and PI3K pathways, therefore, represents a synergistic strategy to attack cancer on two fronts: disrupting cell division and blocking survival signals. Rigosertib has emerged as a small molecule capable of modulating both of these critical pathways.[1][2]
Rigosertib's Mechanism of Action: A Multifaceted Profile
While initially characterized as a dual inhibitor of PLK1 and PI3K, the mechanism of action of Rigosertib is a subject of ongoing research and debate.[4][5] The current body of evidence suggests that Rigosertib's anti-neoplastic effects may be attributable to several distinct but potentially interconnected activities.
Inhibition of the PLK1 Pathway
Rigosertib was first described as a potent, non-ATP-competitive inhibitor of PLK1.[4] This allosteric inhibition is thought to disrupt the kinase's function, leading to defects in mitotic spindle formation, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][6]
Suppression of the PI3K Pathway
In addition to its effects on PLK1, Rigosertib has been shown to inhibit the PI3K signaling pathway.[4][6] This is often observed through the reduced phosphorylation of downstream effectors such as AKT and mTOR.[3][4] The inhibition of this pathway is believed to contribute to the observed decrease in cell proliferation and survival.
The RAS-Mimetic Hypothesis
A compelling body of evidence suggests that Rigosertib functions as a RAS-mimetic.[7][8] According to this model, Rigosertib binds to the RAS-binding domains (RBDs) of effector proteins like RAF and PI3K, thereby preventing their interaction with RAS and blocking downstream signaling.[7][8] This offers a mechanism to counteract the effects of RAS mutations, which are prevalent in many cancers.[7]
Microtubule Destabilization
More recent studies, utilizing CRISPR-based genetic screens, have identified microtubule destabilization as a primary mechanism of action for Rigosertib.[7][9] This research suggests that Rigosertib binds to tubulin, leading to mitotic arrest and cell death, a mechanism shared by other well-known anti-cancer agents.[7][9] There is a controversy in the literature, with some studies attributing this effect to impurities in commercial preparations of Rigosertib, while others maintain that the pharmaceutical-grade compound is a bona fide microtubule-destabilizing agent.[7][9]
Quantitative Data on Rigosertib's Biological Activity
The following tables summarize the key quantitative data from in vitro and cellular assays, providing a comparative overview of Rigosertib's potency.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Conditions | Reference |
| PLK1 | 9 | Cell-free kinase assay | [9] |
| PLK2 | ~270 (30-fold less selective than for PLK1) | Cell-free kinase assay | [8] |
| PI3K | Not explicitly reported as a direct enzyme IC50; inhibition is measured via downstream effects | Cellular assays (e.g., p-Akt levels) | [4][10] |
Table 2: Cellular Activity of Rigosertib in Cancer Cell Lines
| Cell Line | Cancer Type | GI50/IC50 (nM) | Assay Type | Reference |
| 94 different tumor cell lines | Various | 50-200 | Growth Inhibition | [4] |
| HNSCC cell lines (FaDu, UMSCC 47) | Head and Neck Squamous Cell Carcinoma | Dose-dependent inhibition of PI3K activity | PI3K ELISA | [11] |
| KRAS-mutant CRC cell lines (DLD1, HCT116) | Colorectal Cancer | Greater cytotoxicity in KRAS-mutant vs. wild-type | Cytotoxicity Assay | [12] |
| NCI-H295R | Adrenocortical Carcinoma | Proliferation reduction at 100 nM | Proliferation Assay | [13] |
| A549 | Lung Adenocarcinoma | Dose- and time-dependent decrease in viability | MTT Assay | [5] |
| U87-MG | Glioblastoma | Dose- and time-dependent decrease in viability (higher concentrations than A549) | MTT Assay | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by Rigosertib is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general workflow for evaluating Rigosertib's activity.
The PLK1 and PI3K Signaling Pathways
Caption: Rigosertib's inhibitory action on the PLK1 and PI3K pathways.
Experimental Workflow for Assessing Rigosertib's Activity
Caption: General experimental workflow for characterizing Rigosertib.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Rigosertib. These protocols are intended as a guide and may require optimization based on the specific cell lines and reagents used.
In Vitro PLK1 Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of Rigosertib on PLK1 enzymatic activity.
-
Principle: Recombinant PLK1 is incubated with a substrate (e.g., casein or a specific peptide) and ATP. The amount of phosphorylated substrate is quantified in the presence of varying concentrations of Rigosertib to determine the IC50.
-
Materials:
-
Recombinant human PLK1 enzyme.
-
Kinase substrate (e.g., dephosphorylated casein).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
ATP.
-
Rigosertib stock solution (in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white plates.
-
-
Protocol:
-
Prepare serial dilutions of Rigosertib in kinase assay buffer.
-
In a 384-well plate, add 5 µL of the Rigosertib dilution or vehicle (DMSO) to each well.
-
Add 10 µL of a solution containing the PLK1 enzyme and the substrate in kinase assay buffer to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for PLK1.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each Rigosertib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of PI3K/Akt Pathway Activation
-
Objective: To assess the effect of Rigosertib on the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Principle: Cancer cells are treated with Rigosertib, and cell lysates are analyzed by SDS-PAGE and immunoblotting using antibodies specific for total and phosphorylated forms of proteins like Akt.
-
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Rigosertib.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-GAPDH).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Chemiluminescent substrate.
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Rigosertib or vehicle (DMSO) for the desired time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH).
-
Quantify band intensities using densitometry software.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of Rigosertib on cell cycle distribution.
-
Principle: Cells are treated with Rigosertib, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of individual cells is measured by flow cytometry to quantify the percentage of cells in G1, S, and G2/M phases.
-
Materials:
-
Cancer cell line of interest.
-
Rigosertib.
-
PBS.
-
70% cold ethanol.
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
-
-
Protocol:
-
Seed cells and treat with Rigosertib or vehicle for a specified time (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells for at least 2 hours at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.
-
Conclusion and Future Perspectives
Rigosertib presents a complex and intriguing case study in modern drug development. Its ability to modulate the PLK1 and PI3K pathways offers a strong rationale for its anti-cancer activity. However, the compelling evidence for its roles as a RAS-mimetic and a microtubule-destabilizing agent highlights the need for a nuanced understanding of its mechanism of action. This multiplicity of targets, while a source of scientific debate, may also be the key to its efficacy, allowing it to overcome the robustness and redundancy inherent in cancer cell signaling networks.
For drug development professionals, the story of Rigosertib underscores the importance of comprehensive mechanistic studies, including unbiased approaches like genetic screens, to fully elucidate a compound's biological effects. Future research should focus on identifying biomarkers that can predict which patient populations are most likely to respond to Rigosertib, potentially based on the specific molecular vulnerabilities of their tumors, be it PLK1 overexpression, PI3K pathway activation, RAS mutation status, or sensitivity to microtubule-targeting agents. The continued investigation of Rigosertib and similar multi-targeted agents will undoubtedly provide valuable insights into the development of more effective and personalized cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase I Study of Oral Rigosertib (ON 01910.Na), a Dual Inhibitor of the PI3K and Plk1 Pathways, in Adult Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The dual pathway inhibitor rigosertib is effective in direct-patient tumor xenografts of head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ec.bioscientifica.com [ec.bioscientifica.com]
Rigosertib: A Microtubule-Destabilizing Agent at the Core of a Mechanistic Controversy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rigosertib (ON 01910.Na) is a styryl-benzyl sulfone that has progressed to late-stage clinical trials for myelodysplastic syndromes (MDS).[1] Its mechanism of action has been a subject of significant scientific debate, with early reports identifying it as a non-ATP-competitive inhibitor of Polo-like kinase 1 (Plk1) and subsequent studies proposing it functions as a RAS mimetic.[1][2] However, a compelling body of evidence, spearheaded by unbiased chemical-genetic screens, has redefined Rigosertib as a microtubule-destabilizing agent.[3][4] This guide provides a comprehensive technical overview of the data supporting microtubule destabilization as the primary cytotoxic mechanism of Rigosertib, details the experimental protocols used for this determination, and contextualizes this function within the broader landscape of its proposed multi-target activities. The central controversy, including the debate over pharmaceutical-grade purity, will be addressed with supporting data.[3][5]
The Evolving Mechanism of Action: From Kinase Inhibition to Microtubule Disruption
Rigosertib was initially characterized as a potent inhibitor of Plk1, a key regulator of mitosis, with an IC50 of 9-10 nM in cell-free assays.[1][6] Later, it was described as a RAS mimetic that binds to the Ras-binding domains (RBDs) of effector proteins like RAF and PI3K, thereby disrupting downstream signaling.[2]
A pivotal shift in understanding came from combined CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) genome-wide screens designed to identify genes that modulate cellular sensitivity to Rigosertib. These unbiased screens revealed a strong chemical-genetic signature associated with microtubule dynamics.[1][3] Specifically, knockdown of the microtubule-stabilizing protein TACC3 or overexpression of the microtubule-depolymerizing kinesin KIF2C sensitized cells to Rigosertib, pointing squarely at microtubule destabilization as its primary mode of action.[1] Subsequent biochemical, cellular, and structural studies have corroborated these findings, demonstrating that Rigosertib binds to αβ-tubulin heterodimers in a region overlapping with the colchicine-binding site, leading to the disruption of microtubule polymers.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies investigating Rigosertib's mechanism of action.
Table 1: Inhibitory Concentrations and Binding Affinities
| Target/Process | Metric | Value | Compound Grade | Reference(s) |
| Plk1 Kinase Activity | IC50 | 9-10 nM | Not Specified | [1][6] |
| Tumor Cell Growth | GI50 | 50-200 nM | Not Specified | [1] |
| Tubulin Polymerization (in vitro) | EC50 | >25 µM (depolymerization) | Commercial | [5][8] |
| Microtubule Growth (in vitro) | Lowest effective conc. | 10 µM (destabilization) | Pharmaceutical | [9] |
| ON01500 Binding to Tubulin | Kd | 21 nM | N/A | [5][8] |
| Vincristine Binding to Tubulin | Kd | 74 nM | N/A | [8] |
| Rigosertib Binding to Tubulin | Binding | Undetectable up to 50µM | Pharmaceutical | [5][8] |
Note: The discrepancy in tubulin binding and polymerization data highlights the controversy. While direct binding of pure Rigosertib is weak in some assays, its functional effect on microtubule dynamics in cellular and sensitive in vitro systems is significant at lower concentrations.
Table 2: Cellular Effects on Microtubule Dynamics
| Experiment | Parameter Measured | Treatment | Result | Compound Grade | Reference(s) |
| Live-Cell Imaging | Microtubule Growth Speed | 2 µM Rigosertib for 1 hr | 2.5-fold reduction | Pharmaceutical | [9][10] |
| Tubulin Fractionation | Polymerized vs. Soluble Tubulin | Increasing concentrations | Dose-dependent decrease in polymerized tubulin | Not Specified | [11] |
| Immunofluorescence | Mitotic Spindle Formation | 250 nM for 24 hrs | Induction of multipolar spindles and other defects | Not Specified | [11] |
Key Experimental Protocols
CRISPRi/a Chemical-Genetic Screening
This unbiased approach was instrumental in identifying microtubules as the primary target of Rigosertib.
Methodology:
-
Library Transduction: K562 myeloid leukemia cells stably expressing dCas9-KRAB (for CRISPRi) or dCas9-SunTag (for CRISPRa) were transduced with genome-wide single-guide RNA (sgRNA) libraries.
-
Drug Selection: The transduced cell populations were treated with a lethal concentration of Rigosertib (e.g., GI80) for a period of 7-14 days. A parallel untreated population was maintained.
-
Genomic DNA Extraction and Sequencing: Genomic DNA was extracted from both treated and untreated cell populations. The sgRNA cassettes were amplified by PCR and sequenced using next-generation sequencing.
-
Data Analysis: The frequency of each sgRNA in the treated population was compared to the untreated control. sgRNAs that were depleted in the CRISPRi screen or enriched in the CRISPRa screen upon drug treatment identified genes whose activation confers resistance (potential drug targets or downstream effectors). Conversely, sgRNAs enriched in the CRISPRi screen or depleted in the CRISPRa screen identified genes whose knockdown confers resistance (e.g., drug importers) or sensitizes cells to the drug. For Rigosertib, this analysis revealed a strong signature of genes involved in microtubule stability.[3]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Reaction Setup: Purified tubulin (>99% pure, from porcine brain) is resuspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Compound Addition: Rigosertib or control compounds (e.g., nocodazole as a destabilizer, paclitaxel as a stabilizer, DMSO as a vehicle) are added to the tubulin solution.
-
Initiation of Polymerization: The reaction is initiated by adding GTP (to a final concentration of 1 mM) and transferring the reaction plate to a spectrophotometer pre-warmed to 37°C.
-
Measurement: Microtubule polymerization is monitored by the increase in light scattering (absorbance) at 340 nm over time (e.g., 60 minutes) in kinetic mode.[12]
-
Alternative Highly Sensitive Method: Single-molecule fluorescence assays can also be used, which are more sensitive than bulk polymerization assays for detecting subtle effects on microtubule dynamics.[9]
Immunofluorescence Microscopy of Cellular Microtubules
This method visualizes the microtubule network within cells to assess the impact of drug treatment on their structure and organization.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., RD, SKNAS) are grown on glass coverslips and treated with Rigosertib (e.g., 250 nM for 24 hours) or a vehicle control.[11]
-
Fixation: The culture medium is removed, and cells are fixed, for example, with ice-cold methanol or 4% paraformaldehyde for 10-20 minutes.
-
Permeabilization: Cells are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes to allow antibody access to intracellular structures.[13]
-
Blocking: Non-specific antibody binding sites are blocked by incubating the cells in a blocking buffer (e.g., 1% BSA and 5% goat serum in PBS) for 1 hour at room temperature.[14]
-
Antibody Incubation: Cells are incubated with a primary antibody against α-tubulin for 1-2 hours at room temperature or overnight at 4°C. After washing, a fluorescently-labeled secondary antibody is applied for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Nuclei are often counterstained with DAPI. The coverslips are then mounted onto microscope slides with an anti-fade mounting medium and imaged using a fluorescence or confocal microscope.[15]
Cell Cycle Analysis by Flow Cytometry
Rigosertib's induction of mitotic arrest can be quantified by analyzing the DNA content of a cell population.
Methodology:
-
Cell Harvest and Fixation: Cells are treated with Rigosertib for a specified time (e.g., 24 hours). Both adherent and floating cells are collected, washed with PBS, and fixed by dropwise addition into ice-cold 70% ethanol while vortexing. Cells are fixed for at least 2 hours at -20°C.[16]
-
Staining: The fixed cells are washed to remove ethanol and then resuspended in a staining solution containing a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI). The solution must also contain RNase A to prevent staining of double-stranded RNA.[17][18]
-
Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. The intensity of the PI signal is directly proportional to the DNA content.
-
Data Analysis: The resulting data is plotted as a histogram of cell count versus fluorescence intensity. Cells in the G0/G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have an intermediate amount. Treatment with a microtubule-destabilizing agent like Rigosertib causes an accumulation of cells in the G2/M phase.[19][20]
Signaling Pathways and Visualizations
Rigosertib's proposed multi-target nature implicates several key cellular signaling pathways. The diagrams below, generated using DOT language, illustrate these relationships.
Rigosertib's Primary Mechanism: Microtubule Destabilization
Caption: Rigosertib binds tubulin, inhibiting microtubule polymerization and causing mitotic arrest.
The Controversy: Alternative and Secondary Pathways
Caption: Rigosertib's proposed multi-target actions on Plk1, RAS, and PI3K pathways.
Experimental Workflow: Target Validation
Caption: Workflow for identifying and validating Rigosertib's mechanism of action.
Conclusion
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Combined CRISPRi/a-Based Chemical Genetic Screens Reveal that Rigosertib Is a Microtubule-Destabilizing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rigosertib and Tubulin: A Comprehensive Overview [binomlabs.com]
- 9. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. lab.moffitt.org [lab.moffitt.org]
- 15. benchchem.com [benchchem.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Rigosertib Sodium: A Technical Overview of its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rigosertib (ON 01910.Na) is a novel, non-ATP competitive small molecule inhibitor that has demonstrated anti-tumor activity in a variety of preclinical models.[1] Initially identified as a Polo-like kinase 1 (PLK1) inhibitor, its mechanism of action is now understood to be more complex, potentially involving the targeting of multiple cellular pathways critical for cancer cell proliferation and survival.[2] This technical guide provides an in-depth summary of the preclinical data on Rigosertib sodium's anti-tumor effects, focusing on its proposed mechanisms of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Mechanism of Action: A Multi-Targeted Approach
The precise mechanism of action for Rigosertib is still a subject of investigation, with evidence pointing towards several key cellular targets.[2][3] This multi-targeted profile may contribute to its broad anti-tumor activity. The primary proposed mechanisms include:
-
PLK1 and PI3K Pathway Inhibition: Rigosertib was initially described as a dual inhibitor of Polo-like kinase 1 (PLK1) and the phosphoinositide 3-kinase (PI3K) pathway.[4][5] PLK1 is a crucial regulator of the G2/M phase of the cell cycle, and its inhibition leads to mitotic arrest and apoptosis.[5][6][7] The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation, and its dysregulation is common in many cancers.[8][9][10] Rigosertib has been shown to inhibit this pathway in various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) and mantle cell lymphoma.[6][8]
-
RAS Effector Pathway Mimicry: More recent studies suggest that Rigosertib may function as a RAS mimetic.[3][11] It is proposed to bind to the RAS-binding domains (RBDs) of RAS effector proteins, such as RAF kinases, thereby disrupting their interaction with RAS and inhibiting downstream signaling through the MAPK pathway (RAS/RAF/MEK/ERK).[4][8][12]
-
Microtubule Destabilization: There is also evidence to suggest that Rigosertib acts as a microtubule-destabilizing agent.[3][4] This action would also lead to mitotic arrest and apoptosis, a mechanism shared by other successful anti-cancer agents.[3] It has been noted, however, that impurities in non-clinical grade rigosertib may be responsible for the observed tubulin-binding activity, while clinical-grade rigosertib did not show detectable binding.[13]
-
Induction of Oxidative Stress: Rigosertib has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress.[8] This can activate stress-response pathways like c-Jun NH2-terminal kinase (JNK), which can contribute to apoptosis.[8][10]
Signaling Pathways Affected by Rigosertib
The multi-targeted nature of Rigosertib results in the modulation of several critical signaling pathways involved in tumorigenesis.
Caption: Proposed mechanisms of action for Rigosertib.
Preclinical In Vitro Efficacy
Rigosertib has demonstrated potent anti-proliferative and pro-apoptotic effects across a wide range of human cancer cell lines in vitro.
Summary of In Vitro Anti-Tumor Activity
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Key Effects | Citation(s) |
| HeLa | Cervical Carcinoma | 115 | G2/M arrest, enhanced radiosensitization | [6] |
| C33A | Cervical Carcinoma | 45 | G2/M arrest, enhanced radiosensitization | [6] |
| EGI-1 | Cholangiocarcinoma | Dose- and time-dependent | G2/M arrest, autophagy, proteasome inhibition, reduced migration and invasion | [14][15] |
| A549 | Lung Adenocarcinoma | Not specified | Dose- and time-dependent cell viability reduction, cell cycle alterations | [4] |
| U87-MG | Glioblastoma | Higher concentrations required vs. A549 | Dose- and time-dependent cell viability reduction | [4] |
| Various HNSCC lines | Head and Neck Squamous Cell Carcinoma | Dose-dependent | Cytotoxicity, inhibition of PI3K/Akt/mTOR pathway, ROS generation | [8] |
| Various Neuroblastoma lines | Neuroblastoma | Not specified | Decreased cell viability, G2/M cell cycle arrest, apoptosis | [3][16] |
| Various SCLC lines | Small Cell Lung Cancer | Nanomolar range | Cytotoxicity | [17] |
| Various MM lines | Multiple Myeloma | 1 - 500 (dose-dependent inhibition) | Growth inhibition | [11] |
Preclinical In Vivo Efficacy
In vivo studies using xenograft and patient-derived xenograft (PDX) models have confirmed the anti-tumor activity of Rigosertib.
Summary of In Vivo Anti-Tumor Activity
| Cancer Model | Animal Model | Rigosertib Treatment | Key Outcomes | Citation(s) |
| High-risk Neuroblastoma (MYCN-amplified PDX) | Mice | Not specified | Delayed tumor growth, prolonged survival (median 31 vs 22 days for vehicle) | [3][16] |
| RAS-mutated Rhabdomyosarcoma (orthotopic xenograft) | Mice | Not specified | Delayed tumor growth, modest survival advantage | [1] |
| Cervical Carcinoma (xenograft) | Mice | Concurrent with radiation | More potent radiosensitizer than cisplatin, enhanced tumor growth inhibition | [6] |
| Multiple Myeloma (5TGM1 cells) | C57BL6/KaLwRij mice | 100 mg/kg QD | Significantly suppressed tumor progression, trend towards increased life expectancy (median 44.5 vs 35 days for control) | [11] |
| Pancreatic Cancer (PDX) | Mice | Single agent | Exhibited single-agent efficacy | [5] |
| Melanoma (murine model) | Mice | Combination with immune checkpoint blockade | Synergistically enhanced efficacy, reduced immunosuppressive tumor microenvironment | [18] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments commonly cited in preclinical studies of Rigosertib. Specific parameters may vary between studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Rigosertib or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solvent (such as DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the absorbance of untreated control cells. IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with Rigosertib or a vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with Rigosertib, harvested, and washed with PBS.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a DNA-intercalating dye, most commonly Propidium Iodide (PI). The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.
-
Data Analysis: A histogram of DNA content is generated. Cells in G1 phase have 2N DNA content, cells in G2 and M phases have 4N DNA content, and cells in S phase have an intermediate amount. The percentage of cells in each phase is quantified. Rigosertib-induced G2/M arrest is observed as an accumulation of cells in the G2/M peak.[6][14]
Western Blot Analysis
This technique is used to detect and quantify specific proteins to assess the impact of Rigosertib on signaling pathways.
Methodology:
-
Protein Extraction: Cells treated with Rigosertib are lysed to extract total protein. Protein concentration is determined using an assay like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., p-Akt, p-ERK, PLK1).[3]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified to determine the relative abundance of the target protein. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of Rigosertib in a living organism.
Caption: General workflow for an in vivo xenograft study.
Methodology:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[1]
-
Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into groups to receive Rigosertib (administered via a route such as intraperitoneal injection or oral gavage) or a vehicle control.[11]
-
Monitoring: Tumor size is measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored as indicators of toxicity.[1][11]
-
Endpoint: The study may conclude after a fixed duration, or when tumors in the control group reach a predetermined maximum size. Survival studies continue until the death of the animal.[3][16]
-
Data Analysis: Tumor growth curves are plotted for each group. Efficacy is assessed by comparing the mean tumor volume in the treated group to the control group (Tumor Growth Inhibition, TGI). Survival benefits are analyzed using Kaplan-Meier curves.[1][3]
Conclusion
Preclinical studies have established this compound as a promising anti-cancer agent with a complex and multi-faceted mechanism of action. Its ability to induce cell cycle arrest, promote apoptosis, and inhibit key pro-survival signaling pathways like PI3K/Akt and RAS/MAPK has been demonstrated in a wide array of cancer models.[3][4][8] In vivo, Rigosertib effectively delays tumor growth and can prolong survival, both as a single agent and in combination with other therapies, including radiation and immune checkpoint inhibitors.[3][6][18] While its precise molecular interactions continue to be elucidated, the robust body of preclinical evidence supports its continued clinical development for the treatment of various solid and hematological malignancies.[2][19]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Rigosertib is a more effective radiosensitizer than cisplatin in concurrent chemo-radiation treatment of cervical carcinoma, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ON 01910.Na (rigosertib) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Study of Oral Rigosertib (ON 01910.Na), a Dual Inhibitor of the PI3K and Plk1 Pathways, in Adult Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Onconova Therapeutics Announces Publication of Preclinical Data Supporting Rigosertib’s Mechanism of Action as a Targeted Anticancer Therapy - BioSpace [biospace.com]
- 14. In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of rigosertib antitumoral and radiosensitizing effects against human cholangiocarcinoma cells [air.unimi.it]
- 16. researchgate.net [researchgate.net]
- 17. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Onconova Therapeutics Announces Preclinical Data Demonstrating the Synergistic Anti-Cancer Activity of Rigosertib Combined With Immune Checkpoint Blockade [drug-dev.com]
- 19. mdpi.com [mdpi.com]
Rigosertib: A Technical Whitepaper on its Function as a Ras Mimetic and Inhibitor of Ras-Raf Binding
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Oncogenic mutations in RAS genes, present in approximately 20-30% of all human cancers, have long represented a formidable challenge in drug development.[1] The small molecule Rigosertib (ON-01910.Na) has emerged as a novel therapeutic agent that functions as a RAS mimetic.[1][2] This document provides a comprehensive technical overview of Rigosertib's mechanism of action, focusing on its ability to bind to the Ras-Binding Domains (RBDs) of effector proteins, thereby competitively inhibiting the crucial Ras-Raf interaction and disrupting downstream signaling cascades. We will detail the key signaling pathways affected, present quantitative data on its efficacy, outline the experimental protocols used to elucidate its function, and visualize complex interactions through detailed diagrams.
Introduction: The Challenge of Targeting Ras and the Evolution of Rigosertib
The Ras family of small GTPases (KRAS, HRAS, NRAS) act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. In their active form, they recruit and activate a host of downstream effector proteins, chief among them the RAF kinases (A-RAF, B-RAF, C-RAF), which initiate the mitogen-activated protein kinase (MAPK) cascade, and Phosphoinositide 3-kinases (PI3Ks).[1][3] This signaling is essential for regulating cell proliferation, survival, and differentiation.[4] Oncogenic mutations lock Ras in a constitutively active state, leading to uncontrolled cellular growth.
Rigosertib, a synthetic benzyl-styryl sulfone, was initially investigated as a non-ATP-competitive inhibitor of Polo-like kinase 1 (Plk1).[5][6] However, subsequent research has unveiled a more nuanced mechanism.[5] Compelling evidence now characterizes Rigosertib as a first-in-class Ras mimetic that targets the highly conserved Ras-Binding Domain (RBD) present on multiple Ras effector proteins.[1][7] This action prevents the physical association between active Ras and its effectors, offering a novel strategy to neutralize the effects of oncogenic Ras signaling.[1]
Mechanism of Action: Rigosertib as a Competitive Inhibitor of Ras-Effector Binding
The core of Rigosertib's mechanism lies in its ability to mimic the "switch" region of the Ras protein. It physically occupies the RBD on effector proteins, a domain essential for the interaction with active Ras.[1][8] This competitive inhibition effectively decouples Ras from its downstream signaling pathways.
Key Effector Targets:
-
RAF Kinase Family: Rigosertib binds to the RBDs of A-RAF, B-RAF, and C-RAF.[2] This is its most well-characterized interaction and directly impedes the activation of the MAPK pathway.
-
Phosphoinositide 3-Kinases (PI3Ks): The drug also binds to the RBD of PI3K, disrupting the PI3K/Akt/mTOR survival pathway.[1][9]
-
RalGDS: Binding to the RBD of Ral Guanine Nucleotide Dissociation Stimulator (RalGDS) has also been demonstrated, indicating a broad inhibitory effect on Ras-driven cellular processes.[1][8]
By targeting a common structural domain across multiple critical pathways, Rigosertib acts as a multi-target inhibitor of oncogenic Ras signaling.[5][7]
Caption: Rigosertib competitively binds to the RBD, blocking Ras.
Disruption of the RAS-RAF-MEK-ERK Pathway
The inhibition of the MAPK pathway is a primary consequence of Rigosertib's action. By binding to the RAF RBD, Rigosertib prevents the recruitment of RAF to the cell membrane by active Ras. This blockade has several downstream effects:
-
Inhibition of RAF Activation: It prevents the phosphorylation of c-RAF at Serine 338, a critical step for its kinase activation.[1][8]
-
Prevention of RAF Dimerization: It blocks the formation of RAF homo- and heterodimers, which is essential for downstream signaling.[7][8]
-
Suppression of Downstream Kinases: The lack of RAF activation leads to a dramatic reduction in the phosphorylation and activity of MEK and ERK.[1][2]
Caption: Rigosertib inhibits the Ras-Raf-MEK-ERK signaling cascade.
Concurrent Inhibition of the PI3K/Akt Pathway
In parallel to MAPK inhibition, Rigosertib disrupts the PI3K/Akt pathway, which is critical for cell survival and resistance to apoptosis. By binding to the RBD of the p110 catalytic subunit of PI3K, Rigosertib prevents its activation by Ras.[1][10] This leads to reduced phosphorylation of Akt, a central node in this pathway.[2][8] The simultaneous inhibition of both the MAPK and PI3K pathways is a key advantage of Rigosertib's mechanism, as it can potentially overcome the compensatory activation of survival pathways often seen with single-target inhibitors.[5]
Caption: Rigosertib blocks multiple Ras effector pathways.
Quantitative Data on Rigosertib's Activity
The efficacy of Rigosertib has been quantified across numerous studies. The following tables summarize key data regarding its cytotoxic effects and impact on signaling pathways.
Table 1: In Vitro Cytotoxicity (IC50) of Rigosertib in Cancer Cell Lines
| Cell Line | Cancer Type | RAS Mutation Status | IC50 (nM) | Reference |
| DLD1 | Colorectal Cancer | KRAS Mutant | Greater cytotoxic effect than WT | [11][12] |
| HCT116 | Colorectal Cancer | KRAS Mutant | Greater cytotoxic effect than WT | [11][12] |
| LU-NB-1 | Neuroblastoma (PDX) | N/A | 48.5 | [13] |
| LU-NB-2 | Neuroblastoma (PDX) | N/A | 39.9 | [13] |
| LU-NB-3 | Neuroblastoma (PDX) | N/A | 26.5 | [13] |
| General Tumor Lines | Various | N/A | 50-200 (GI50) | [5] |
Note: Many studies confirm a greater cytotoxic effect in KRAS-mutant cells compared to KRAS wild-type cells, though specific IC50 values vary by assay conditions.[11][12]
Table 2: Effect of Rigosertib on Downstream Signaling Markers
| Model System | Marker Measured | Treatment | Result | Reference |
| Pancreatic Tumors (Mouse Model) | p-c-RAF (Ser338), p-MEK, p-ERK, p-AKT | Rigosertib (in vivo) | Dramatically reduced phosphorylation | [1] |
| KRAS-Mutant CRC (PDX Model) | p-MEK, p-ERK, p-AKT | Rigosertib (in vivo) | Significantly decreased levels | [11][12] |
| KRASG12D HSPCs (in vitro) | p-ERK, p-AKT, p-S6 | Rigosertib | Inhibited phosphorylation | [14] |
| HNSCC Cell Lines | PI3K Activity | Rigosertib (0-10 µM) | Dose-dependent inhibition | [9] |
Key Experimental Protocols for Characterizing Rigosertib's Action
The Ras-mimetic mechanism of Rigosertib was elucidated through a series of rigorous biochemical and cell-based assays.
Assays for Direct Rigosertib-RBD Binding
-
Differential Scanning Fluorimetry (DSF): This thermal-denaturation assay was used to demonstrate a direct physical interaction between Rigosertib and the purified RBDs of various effector proteins.[7] The principle is that ligand binding increases the thermal stability of a protein, resulting in a measurable shift in its melting temperature.
-
Methodology: Purified recombinant RBD protein is mixed with a fluorescent dye that binds to hydrophobic regions exposed during denaturation. Rigosertib is added to the experimental sample. The temperature is gradually increased, and fluorescence is monitored. A shift in the melting curve in the presence of Rigosertib indicates direct binding.[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR was employed to map the precise interaction surface between Rigosertib and the RBD of B-RAF.
-
Methodology: 15N-labeled B-RAF RBD was titrated with increasing concentrations of Rigosertib. A series of 15N-1H HSQC spectra were recorded. Chemical shift perturbations were observed for specific amino acid residues. The analysis revealed that the residues affected by Rigosertib binding are the same ones implicated in binding to the Ras switch I region, providing powerful evidence that Rigosertib occupies the Ras-binding pocket.[2]
-
Assays for Inhibition of Ras-Raf Interaction
-
GST Pull-Down Assay: This in vitro assay is used to confirm that Rigosertib can block the interaction between active Ras and the Raf-RBD.
-
Methodology:
-
Cell lysates containing active, GTP-bound Ras are prepared (often by stimulating cells with a growth factor like EGF).
-
Recombinant GST-tagged Raf-RBD is pre-incubated with either a vehicle control (DMSO) or increasing concentrations of Rigosertib.
-
The GST-RBD-drug mixture is then added to the cell lysate.
-
Glutathione-agarose beads are used to "pull down" the GST-RBD and any interacting proteins.
-
The precipitated complexes are analyzed by Western blotting using an anti-Ras antibody. A decrease in the amount of Ras pulled down in the Rigosertib-treated samples indicates inhibition of the Ras-Raf interaction.[1]
-
-
Caption: Workflow for a GST Pull-Down Assay to test inhibition.
Cellular Assays for Downstream Signaling
-
Western Blotting: This is the standard method for assessing the phosphorylation status of key signaling proteins.
-
Methodology: Cancer cells (e.g., KRAS-mutant DLD1 or HCT116) are serum-starved and then pre-treated with Rigosertib or a vehicle control.[11] The cells are then stimulated with a growth factor (e.g., EGF) for a short period (5-15 minutes) to activate the Ras pathway. Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of MEK, ERK, and Akt. A reduction in the ratio of phosphorylated to total protein in Rigosertib-treated cells demonstrates pathway inhibition.[11][12]
-
Alternative Mechanisms and Current Perspectives
While the evidence for Rigosertib as a Ras mimetic is substantial, it is important to acknowledge that other mechanisms of action have been proposed, contributing to a view of Rigosertib as a multi-target agent.[5]
-
Microtubule Destabilization: Some studies propose that Rigosertib's primary cytotoxic effect comes from binding to tubulin and destabilizing microtubules, leading to mitotic arrest.[10][15] This remains a point of debate, with other research suggesting this activity may be due to a contaminant in some commercial preparations of the drug and is not observed with clinical-grade Rigosertib.[16][17]
-
Induction of Oxidative Stress: Another hypothesis suggests that Rigosertib induces mitotic stress, which generates reactive oxygen species (ROS).[5] This oxidative stress then activates stress-kinases like JNK, which can indirectly lead to the inactivation of Ras-MAPK signaling.[5] However, some studies have shown that the inhibition of the Ras/MEK/ERK pathway by Rigosertib is independent of cellular ROS generation.[11][12]
Conclusion
Rigosertib represents a significant advancement in the effort to target oncogenic Ras signaling. A robust body of evidence from structural, biochemical, and cellular studies supports its function as a Ras mimetic. By binding to the conserved Ras-Binding Domains of multiple key effector proteins—most notably RAF kinases and PI3Ks—it competitively inhibits their interaction with active Ras. This dual blockade of the MAPK and PI3K/Akt pathways provides a powerful anti-proliferative and pro-apoptotic signal in cancer cells, particularly those harboring Ras mutations. While debates on its complete mechanism of action continue, its role as a potent inhibitor of Ras-effector interactions is well-established, paving the way for its continued development as a therapeutic strategy for Ras-driven malignancies.
References
- 1. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. RAS-RAF Pathway Assays [promega.com]
- 5. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rigosertib | C21H25NO8S | CID 6918736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. ON 01910.Na (rigosertib) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rigosertib induces mitotic arrest and apoptosis in RAS-mutated rhabdomyosarcoma and neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
In vitro efficacy of Rigosertib across different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rigosertib (ON 01910.Na) is a novel small molecule inhibitor that has demonstrated significant anti-tumor activity across a spectrum of cancer cell lines in preclinical studies. Initially identified as a Polo-like kinase 1 (PLK1) inhibitor, its mechanism of action is now understood to be multi-faceted, also targeting the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] This dual inhibitory action contributes to its efficacy in inducing cell cycle arrest, apoptosis, and cytotoxicity in various cancer models.[2][4][5] This technical guide provides a comprehensive overview of the in vitro efficacy of Rigosertib, detailing its effects on different cancer cell lines, the experimental methodologies used for its evaluation, and the signaling pathways it modulates.
I. Quantitative Efficacy of Rigosertib Across Cancer Cell Lines
Rigosertib has shown potent cytotoxic and anti-proliferative effects in a wide range of cancer cell lines, with IC50 and GI50 values typically in the nanomolar range.[3][6][7] The tables below summarize the in vitro efficacy of Rigosertib across various cancer types.
Table 1: IC50 Values of Rigosertib in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Cervical Cancer | HeLa | 115 | [7] |
| Cervical Cancer | C33A | 45 | [7] |
| Small Cell Lung Cancer | Panel of SCLC cell lines | Nanomolar concentrations | [8][9] |
| Neuroblastoma | LU-NB-1 (PDX organoid) | 48.5 | [10] |
| Neuroblastoma | LU-NB-2 (PDX organoid) | 39.9 | [10] |
| Neuroblastoma | LU-NB-3 (PDX organoid) | 26.5 | [10] |
| Various Cancers | 94 different tumor cell lines | 50-250 | [6] |
Table 2: GI50 Values of Rigosertib in Breast Cancer Cell Lines
| Cancer Type | Cell Line | GI50 (µM) | Reference |
| Breast Cancer | T47D | 0.01 | [6] |
| Breast Cancer | MDA-MB-468 | 0.02 | [6] |
| Breast Cancer | MCF7 | 0.05 | [6] |
II. Core Experimental Protocols
The in vitro evaluation of Rigosertib's efficacy relies on a set of standardized experimental protocols. The following sections detail the methodologies for key assays.
A. Cell Viability and Cytotoxicity Assays
1. MTT Assay:
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of Rigosertib concentrations (e.g., 10 nM, 100 nM, 1 µM) for specified time points (e.g., 24, 48, 72 hours).[4]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. AlamarBlue™ Assay:
-
Principle: Utilizes the reducing power of living cells to convert resazurin to the fluorescent resorufin.
-
Protocol:
-
Plate cells in 96-well plates and treat with Rigosertib as described for the MTT assay.
-
After the treatment period, add AlamarBlue™ reagent to each well.
-
Incubate for a specified time (typically 1-4 hours).
-
Measure fluorescence or absorbance to determine cell viability.[7]
-
3. Trypan Blue Exclusion Assay:
-
Principle: Distinguishes between viable and non-viable cells based on membrane integrity. Viable cells exclude the dye, while non-viable cells do not.
-
Protocol:
-
Harvest cells after treatment with Rigosertib.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope to determine cell viability and cell death.[11]
-
B. Apoptosis Assays
1. Annexin V and Propidium Iodide (PI) Staining:
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Induce apoptosis in cancer cells by treating with Rigosertib.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.[12]
-
Incubate the cells in the dark at room temperature for 15-20 minutes.[12]
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
-
2. Caspase-3/7 Activity Assay:
-
Principle: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Protocol:
-
Treat cells with Rigosertib to induce apoptosis.
-
Lyse the cells to release intracellular contents.
-
Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate.
-
Incubate to allow for cleavage of the substrate by active caspases.
-
Measure the resulting luminescence or fluorescence, which is proportional to caspase-3/7 activity.[5]
-
C. Cell Cycle Analysis
1. Propidium Iodide (PI) Staining and Flow Cytometry:
-
Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase (G1, S, G2/M).
-
Protocol:
-
Treat cancer cells with various concentrations of Rigosertib for different durations.[4][11]
-
Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Wash the cells to remove the ethanol.
-
Treat the cells with RNase to prevent staining of RNA.
-
Stain the cells with a solution containing PI.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.[15][16]
-
III. Signaling Pathways Modulated by Rigosertib
Rigosertib exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and division.
A. PI3K/Akt/mTOR Pathway
Rigosertib inhibits the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, survival, and proliferation.[2][17][18][19] By inhibiting this pathway, Rigosertib can induce apoptosis and reduce cell viability in cancer cells.[2]
Rigosertib inhibits the PI3K/Akt/mTOR signaling pathway.
B. PLK1 Signaling and Mitotic Arrest
Rigosertib is a non-ATP-competitive inhibitor of PLK1, a key regulator of mitosis.[1][6] Inhibition of PLK1 disrupts the formation of the mitotic spindle, leading to a G2/M cell cycle arrest and ultimately, mitotic catastrophe and apoptosis in cancer cells.[3][7]
Rigosertib inhibits PLK1, leading to G2/M arrest and apoptosis.
C. RAS/RAF/MEK/ERK Pathway
Several studies have indicated that Rigosertib can also affect the RAS pathway.[3][4] It has been proposed to act as a RAS-mimetic, thereby inhibiting the interaction between RAS and its effectors and dampening downstream signaling through the RAF/MEK/ERK pathway.[5]
Rigosertib can inhibit the RAS/RAF/MEK/ERK signaling cascade.
IV. General Experimental Workflow
The in vitro assessment of Rigosertib's efficacy typically follows a logical progression from initial screening to mechanistic studies.
A general workflow for the in vitro evaluation of Rigosertib.
Conclusion
Rigosertib demonstrates potent in vitro anti-cancer activity across a diverse range of cancer cell lines. Its multi-targeted mechanism of action, primarily involving the inhibition of the PI3K/Akt and PLK1 pathways, results in significant cytotoxicity, induction of apoptosis, and cell cycle arrest. The standardized protocols outlined in this guide provide a robust framework for the continued investigation of Rigosertib's efficacy and mechanism of action in preclinical cancer research. Further exploration of its effects in combination with other therapeutic agents and in more complex in vitro models, such as 3D organoids, will be crucial for its clinical development.[10][20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ON 01910.Na (rigosertib) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Rigosertib is a more effective radiosensitizer than cisplatin in concurrent chemo-radiation treatment of cervical carcinoma, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rigosertib induces cell death of a myelodysplastic syndrome-derived cell line by DNA damage-induced G2/M arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. The dual pathway inhibitor rigosertib is effective in direct-patient tumor xenografts of head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Rigosertib's Impact on Cell Cycle Progression and Mitotic Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rigosertib (ON 01910.Na) is a novel small molecule inhibitor with a multifaceted mechanism of action that primarily disrupts cell cycle progression and induces mitotic arrest in cancer cells.[1] Initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), further research has revealed its role as a multi-kinase inhibitor, also targeting the phosphoinositide 3-kinase (PI3K) pathway and acting as a RAS mimetic.[2][3][4] This technical guide provides an in-depth overview of Rigosertib's effects on the cell cycle, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its study.
Mechanism of Action: A Multi-Pronged Attack on Cancer Cell Proliferation
Rigosertib exerts its anti-cancer effects through the simultaneous inhibition of several key signaling pathways crucial for cell division and survival. This multi-targeted approach contributes to its efficacy in a broad range of cancer cell lines.[1][5]
1. Inhibition of Polo-Like Kinase 1 (PLK1): Rigosertib was first described as a potent, non-ATP-competitive inhibitor of PLK1, a master regulator of mitosis.[5] PLK1 is essential for centrosome maturation, spindle assembly, and cytokinesis. By inhibiting PLK1, Rigosertib disrupts these processes, leading to mitotic arrest and ultimately, apoptosis.[2][5]
2. Disruption of the PI3K/Akt Pathway: Rigosertib has been shown to inhibit the PI3K/Akt signaling cascade, a critical pathway for cell growth, proliferation, and survival.[2][6] Inhibition of this pathway contributes to the induction of apoptosis and cell cycle arrest in cancer cells.[3][6]
3. RAS Mimetic and Microtubule Destabilization: Rigosertib can act as a RAS mimetic, binding to the RAS-binding domains (RBDs) of its effectors, such as RAF kinases, thereby inhibiting the downstream RAS-RAF-MEK signaling pathway.[4] Furthermore, some studies suggest that Rigosertib functions as a microtubule-destabilizing agent, interfering with mitotic spindle assembly and function, which aligns with its observed induction of mitotic arrest.[7][8][9]
These interconnected mechanisms culminate in a potent G2/M phase cell cycle arrest and mitotic catastrophe, selectively targeting rapidly dividing cancer cells while having a minimal effect on normal cells.[1][10]
Data Presentation: Quantitative Effects of Rigosertib
The following tables summarize the quantitative effects of Rigosertib on cancer cell lines as reported in various preclinical studies.
Table 1: IC50 Values of Rigosertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT20 | Breast Cancer | 80 | [5] |
| MCF-7 | Breast Cancer | 75 | [5] |
| DU145 | Prostate Cancer | 50-100 | [11] |
| A549 | Lung Cancer | 90 | [5] |
| HCT-116 | Colorectal Cancer | 75 | [5] |
| HL-60 | Myeloid Leukemia | 50-200 | [12] |
| MDS-L | Myelodysplastic Syndrome | 50-200 | [12] |
| Jurkat | Lymphoid Leukemia | 50-200 | [12] |
| Ramos | Lymphoid Leukemia | 50-200 | [12] |
| EGI-1 | Cholangiocarcinoma | ~100 (SF30) | [13] |
Table 2: Effect of Rigosertib on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| A549 | Control | 55-68 | 15-23 | 8-16 | [6] |
| A549 | 100 nM Rigosertib | 34-47 | 18-28 | 23-24 | [6] |
| A549 | 1 µM Rigosertib | <1-3 | 19-23 | 54-63 | [6] |
| U87-MG | Control | 49-63 | 10-21 | 19-24 | [6] |
| U87-MG | 1 µM Rigosertib | 2-5 | 7-18 | 60-67 | [6] |
| EGI-1 | Control | - | - | - | [13] |
| EGI-1 | 100 nM Rigosertib (24h) | - | - | Increased | [13] |
| EGI-1 | 1 µM Rigosertib (24h) | - | - | Increased | [13] |
Table 3: Effect of Rigosertib on Mitotic Index
| Cell Line | Treatment (Concentration, Time) | Mitotic Index (%) | Reference |
| HL-60 | Control | 2.0 | [14] |
| HL-60 | 50 nM, 24h | 7.9 | [14] |
| HL-60 | 50 nM, 48h | 16.2 | [14] |
| MDS-L | Control | 1.5 | [14] |
| MDS-L | 100 nM, 48h | 9.0 | [14] |
| MDS-L | 200 nM, 48h | 15.5 | [14] |
| Jurkat | Control | 2.4 | [14] |
| Jurkat | 200 nM, 24h | 34.9 | [14] |
| Ramos | Control | 1.9 | [14] |
| Ramos | 200 nM, 24h | 43.7 | [14] |
Experimental Protocols
Detailed methodologies for key experiments to assess Rigosertib's effect on cell cycle and mitosis are provided below.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining followed by flow cytometry.[1][2][7][15]
Materials:
-
Cancer cell line of interest
-
Rigosertib
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of Rigosertib or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation.
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 10 minutes) and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (fluorescence intensity).
-
Immunofluorescence for Mitotic Spindle Analysis (α-Tubulin Staining)
This protocol describes the visualization of the mitotic spindle by immunofluorescent staining of α-tubulin.[16][17]
Materials:
-
Cancer cell line of interest
-
Rigosertib
-
Glass coverslips
-
Complete cell culture medium
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Secondary antibody: fluorescently-conjugated anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with Rigosertib or vehicle control for the desired duration.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI solution for 5 minutes for nuclear staining.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the mitotic spindles and nuclei using a fluorescence microscope with appropriate filters.
-
Western Blotting for Cell Cycle Regulatory Proteins
This protocol details the detection of key cell cycle proteins, such as Cyclin B1 and phospho-Histone H3 (Ser10), by Western blotting to confirm mitotic arrest.[11][18][19]
Materials:
-
Cancer cell line of interest
-
Rigosertib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with Rigosertib or vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clear the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1 or anti-phospho-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Rigosertib and the workflows of the described experimental protocols.
Caption: Rigosertib's multi-target mechanism of action.
Caption: Workflow for cell cycle analysis using flow cytometry.
Caption: Workflow for immunofluorescence analysis of mitotic spindles.
Caption: Workflow for Western blot analysis of cell cycle proteins.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. mdpi.com [mdpi.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Rigosertib induces mitotic arrest and apoptosis in RAS-mutated rhabdomyosarcoma and neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rigosertib induces cell death of a myelodysplastic syndrome-derived cell line by DNA damage-induced G2/M arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. scbt.com [scbt.com]
- 18. bio-rad.com [bio-rad.com]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Rigosertib Sodium in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rigosertib sodium (formerly ON 01910.Na) is a synthetic benzyl styryl sulfone that acts as a multi-kinase inhibitor.[1][2] It is a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) and also impacts other crucial signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt and RAS-RAF-MEK-ERK pathways.[1][3][4] Rigosertib's unique mechanism of action, which includes inducing mitotic arrest and apoptosis, makes it a compound of significant interest in oncology research.[5][6] These application notes provide a detailed protocol for the dissolution of this compound for use in in vitro assays, ensuring optimal performance and reproducibility of experimental results.
Chemical Properties and Solubility
This compound is a sodium salt of a weak acid and its solubility is pH-dependent, with lower solubility in acidic conditions.[7][8] For in vitro studies, it is typically dissolved in organic solvents or aqueous solutions to prepare stock solutions.
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Concentration (mM) | Source |
| DMSO | ≥23.65 mg/mL | ~49.9 | APExBIO[9] |
| 88 mg/mL | 185.86 | TargetMol[10] | |
| 90 mg/mL | ~190 | AbMole[11] | |
| 94 - 95 mg/mL | ~198.5 - 200.6 | Selleck Chemicals[12] | |
| Water | 50 mg/mL | ~105.6 | AbMole[11] |
| 87 mg/mL | 183.75 | TargetMol[10] |
Note: The molecular weight of this compound is 473.47 g/mol . Sonication is recommended to aid dissolution in both DMSO and water.[10]
Experimental Protocols
Protocol for Dissolving this compound
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, which is a common solvent for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes
Procedure:
-
Pre-warming: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a suitable weighing vessel, carefully weigh out the desired amount of this compound powder.
-
Reconstitution:
-
Transfer the powder to a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For example, to prepare 1 mL of a 10 mM stock solution, add 211.2 µL of DMSO to 1 mg of this compound (assuming a molecular weight of 473.47 g/mol ).
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[10] Gentle warming to 37°C for a short period can also aid dissolution.[9]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Sterilization (Optional): If required for your specific cell culture application, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.[11]
-
Store the aliquots at -20°C or -80°C. Stock solutions are generally stable for several months when stored under these conditions.[9][11] It is recommended to use prepared stock solutions within one month.[11]
-
Preparation of Working Solutions:
For cell-based assays, the concentrated DMSO stock solution must be further diluted in the appropriate cell culture medium to the final desired working concentration.
-
Intermediate Dilution (Optional): It is often good practice to perform a serial dilution. For example, dilute the 10 mM stock solution to 1 mM in sterile culture medium.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the cell culture medium to achieve the final concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Mandatory Visualizations
Signaling Pathways Affected by Rigosertib
Rigosertib is a multi-target inhibitor that primarily affects the PLK1 and PI3K/Akt signaling pathways, and also interferes with RAS signaling.[1][3]
Caption: Rigosertib inhibits key oncogenic signaling pathways.
Experimental Workflow for Rigosertib Solution Preparation
The following diagram illustrates the workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The dual pathway inhibitor rigosertib is effective in direct-patient tumor xenografts of head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Rigosertib - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. This compound | PI3K | Apoptosis | PLK | TargetMol [targetmol.com]
- 11. abmole.com [abmole.com]
- 12. selleckchem.com [selleckchem.com]
Recommended storage conditions for Rigosertib sodium powder
For Researchers, Scientists, and Drug Development Professionals
1.0 Introduction
Rigosertib sodium (ON 01910.Na) is a synthetic benzyl-styryl-sulfone that functions as a multi-kinase inhibitor with potential antineoplastic activity.[1] It is currently under investigation in clinical trials for various myelodysplastic syndromes, leukemias, and solid tumors.[1][2][3] Rigosertib's mechanism of action is complex, involving the inhibition of several signaling pathways critical for cancer cell proliferation and survival, including Polo-like kinase 1 (Plk1) and the PI3K/Akt and Ras-Raf-MEK pathways.[1][4][5] Given its investigational nature and potent biological activity, proper storage and handling are crucial to ensure its stability, efficacy, and the safety of laboratory personnel.
2.0 Recommended Storage Conditions
To maintain the integrity and stability of this compound powder, it is essential to adhere to the following storage conditions. Improper storage can lead to degradation.[1]
| Parameter | Recommended Condition | Source(s) |
| Temperature | Store in a cool place. Avoid elevated temperatures. | [1][6][7] |
| Humidity | Store in a dry environment. Keep the container tightly closed to prevent moisture absorption. | [6][7] |
| Light Exposure | Protect from intense light to prevent degradation. | [1] |
| Container | Keep in a tightly closed, suitable container. | [6][7] |
| Ventilation | Store in a well-ventilated area. | [6][7] |
| Incompatibilities | Store separately from foodstuff containers and other incompatible materials. | [6][7] |
3.0 Stability and Degradation
This compound is the sodium salt of a weak acid and exhibits low solubility in acidic (low pH) solutions.[8] Poor storage conditions, specifically elevated temperature, acidic pH, and exposure to intense light, can cause degradation of the compound.[1] One known degradation product is ON-01500, and its presence can affect experimental outcomes.[1] The pharmaceutical-grade clinical preparation is a sterile, stable, and pure water-soluble solid.[9]
4.0 Experimental Protocols: Handling and Preparation
4.1 General Handling Precautions
Adherence to good industrial hygiene and safety practices is mandatory when handling this compound.
-
Ventilation: Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE):
-
Avoiding Contamination:
-
Safety Measures:
4.2 Protocol for Reconstitution of this compound Powder
This is a general protocol for research purposes. Specific experimental requirements may necessitate modifications.
-
Preparation: Ensure all necessary PPE is worn and the workspace (e.g., fume hood) is clean and prepared.
-
Equilibration: Allow the container of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of powder using an analytical balance. Minimize dust creation during this process.
-
Solubilization: this compound is soluble in solvents such as DMSO. For in vivo experiments, complex solvent systems may be required (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[10]
-
Add the chosen solvent to the vessel containing the weighed powder.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[10]
-
-
Storage of Solutions: For in vivo applications, it is recommended to prepare solutions freshly on the day of use.[10] For in vitro use, stock solutions in DMSO can typically be stored at -20°C or -80°C, though stability under these conditions should be verified for long-term storage.
5.0 Visualizations
5.1 Signaling Pathways of Rigosertib
Rigosertib is a multi-target kinase inhibitor. Its primary mechanisms involve the disruption of key signaling pathways that are often dysregulated in cancer cells, leading to cell cycle arrest and apoptosis.[1][4][11]
Caption: Rigosertib inhibits Plk1, PI3K/Akt, and Ras signaling, and destabilizes microtubules.
5.2 Workflow for Handling and Storage of this compound Powder
This workflow outlines the critical steps from receiving the compound to its final storage to ensure safety and compound integrity.
Caption: A logical workflow for the safe handling and storage of this compound powder.
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound by Traws Pharma for Squamous Cell Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Rigosertib | C21H25NO8S | CID 6918736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. targetmol.com [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 study of intravenous rigosertib (ON 01910.Na), a novel benzyl styryl sulfone structure producing G2/M arrest and apoptosis, in adult patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Rigosertib sodium concentration for IC50 determination in neuroblastoma cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of rigosertib sodium in neuroblastoma cells. This document includes quantitative data on rigosertib's efficacy, a detailed experimental protocol for IC50 determination, and visualizations of the key signaling pathways involved in its mechanism of action.
Introduction
Rigosertib (ON 01910.Na) is a styryl-benzyl-sulfone derivative that has demonstrated significant anti-tumor activity in various cancer models. Notably, neuroblastoma has been identified as one of the most sensitive cancer types to rigosertib.[1] Its mechanism of action is primarily attributed to the destabilization of microtubules, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[1][2] Additionally, rigosertib has been shown to impact key survival signaling pathways, including the PI3K/AKT and RAS/MEK/ERK pathways.[1] This document outlines the necessary protocols to accurately quantify the cytotoxic effects of rigosertib on neuroblastoma cell lines.
Quantitative Data: Rigosertib IC50 in Neuroblastoma
The following table summarizes the reported IC50 values for rigosertib in patient-derived xenograft (PDX) neuroblastoma organoids. These values highlight the potent, nanomolar efficacy of rigosertib in these preclinical models.
| Neuroblastoma Model | IC50 (nM) | Citation |
| LU-NB-1 (PDX Organoid) | 48.5 | [1] |
| LU-NB-2 (PDX Organoid) | 39.9 | [1] |
| LU-NB-3 (PDX Organoid) | 26.5 | [1] |
Signaling Pathways Affected by Rigosertib in Neuroblastoma
Rigosertib's primary mechanism of action involves the disruption of microtubule dynamics, which triggers a cascade of events leading to cell cycle arrest and apoptosis. The following diagrams illustrate the key signaling pathways affected by rigosertib in neuroblastoma cells.
Experimental Protocol: IC50 Determination of this compound in Neuroblastoma Cells using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in adherent neuroblastoma cell lines (e.g., SK-N-AS, SH-SY5Y, IMR-32) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials and Reagents
-
Neuroblastoma cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Culture neuroblastoma cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Count the cells and adjust the concentration to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Preparation of this compound Concentrations:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations. Based on the high sensitivity of neuroblastoma cells, a suggested starting range is 0.1 nM to 1000 nM (e.g., 0.1, 1, 5, 10, 25, 50, 100, 250, 500, 1000 nM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest rigosertib concentration.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared rigosertib dilutions and the vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Assay:
-
At the end of the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the rigosertib concentration.
-
Determine the IC50 value, which is the concentration of rigosertib that reduces cell viability by 50%, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.
-
Conclusion
Rigosertib demonstrates potent cytotoxic effects against neuroblastoma cells, primarily through the induction of mitotic arrest via microtubule destabilization. The provided protocol for IC50 determination using the MTT assay offers a reliable method for quantifying the in vitro efficacy of rigosertib in various neuroblastoma cell lines. Accurate determination of IC50 values is a critical step in the preclinical evaluation of this promising anti-cancer agent for the treatment of neuroblastoma.
References
Application Notes and Protocols for Rigosertib Sodium Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Rigosertib sodium in mouse xenograft models, a critical step in the preclinical evaluation of this investigational anti-cancer agent. The following sections detail the mechanism of action, protocols for drug preparation and administration, establishment of xenograft models, and a summary of reported efficacy data.
Application Notes
Rigosertib (sodium salt, ON-01910.Na) is a styryl-benzyl-sulfone that acts as a multi-kinase inhibitor. Its anti-tumor activity has been demonstrated in various preclinical models, making it a compound of interest for cancer research.
Mechanism of Action
Rigosertib's anti-cancer effects are attributed to its ability to interfere with multiple signaling pathways crucial for tumor cell proliferation and survival. It is known to inhibit Polo-like kinase 1 (PLK1) and the phosphoinositide 3-kinase (PI3K)/Akt pathway. Furthermore, Rigosertib can act as a Ras mimetic, disrupting the interaction between Ras and its effectors, thereby inhibiting the Ras-Raf-MEK signaling cascade.
In Vivo Efficacy Summary
Preclinical studies in mouse xenograft models have shown that Rigosertib can inhibit tumor growth and improve survival across various cancer types, including neuroblastoma, colorectal cancer, and head and neck cancer. Efficacy is often more pronounced in tumors with specific genetic backgrounds, such as those with KRAS mutations.
Animal Models
The most commonly used mouse strains for establishing xenograft models for Rigosertib efficacy studies are immunodeficient mice, such as athymic nude mice or NOD-scid gamma (NSG) mice. These mice can accept human-derived cancer cell lines or patient-derived tumor tissues without immediate rejection.
Drug Formulation and Administration
This compound is typically dissolved in a sterile vehicle for in vivo administration. The most common route of administration in mouse xenograft studies is intraperitoneal (IP) injection.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound, the establishment of subcutaneous xenograft models, and the design of in vivo efficacy studies.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile insulin syringes (27-30 gauge)
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the number of mice, their average weight, the desired dose (e.g., 100 mg/kg), and the dosing schedule.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the required volume of sterile PBS to the tube to achieve the desired final concentration. It is recommended to prepare the solution fresh for each day of dosing.
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution of the this compound powder. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.
-
Administration: Draw the appropriate volume of the this compound solution into a sterile insulin syringe for immediate intraperitoneal injection into the mice.
Protocol 2: Establishment of Subcutaneous Xenograft Mouse Model
This protocol outlines the steps for establishing a subcutaneous tumor model using cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
Sterile centrifuge tubes
-
Hemocytometer or automated cell counter
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile insulin syringes (27-30 gauge)
-
Immunodeficient mice (e.g., athymic nude mice)
Procedure:
-
Cell Culture: Culture the desired cancer cell line in the appropriate complete medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile centrifuge tube.
-
-
Cell Counting and Viability:
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of sterile PBS or serum-free medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Viability should be >90%.
-
-
Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in sterile PBS to the desired final concentration (e.g., 1 x 10^7 cells/mL).
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse according to approved institutional protocols.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse using a sterile insulin syringe.
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
Protocol 3: In Vivo Efficacy Study Design and Monitoring
This protocol provides a general framework for conducting an in vivo efficacy study with Rigosertib.
Procedure:
-
Tumor Establishment: Allow the xenograft tumors to reach a predetermined average size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice with established tumors into treatment and control groups (typically 5-10 mice per group).
-
Treatment Initiation:
-
Treatment Group: Administer this compound via intraperitoneal injection at the desired dose and schedule (e.g., 100 mg/kg, once daily, 5 days a week).
-
Control Group: Administer an equivalent volume of the vehicle (sterile PBS) following the same schedule.
-
-
Monitoring:
-
Tumor Growth: Measure tumor volumes 2-3 times per week.
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or based on other predefined criteria (e.g., significant weight loss, ulceration of tumors).
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Analyze survival data using Kaplan-Meier curves.
Data Presentation
The following tables summarize the administration parameters and efficacy of this compound in various mouse xenograft models as reported in the literature.
Table 1: Summary of this compound Administration Parameters in Mouse Xenograft Models
| Cancer Type | Cell Line / Model | Mouse Strain | Dose (mg/kg) | Route | Schedule | Vehicle |
| Colorectal Cancer | DLD1 (KRAS mutant) | Nude mice | 100 | IP | Every 3 days | PBS |
| Neuroblastoma | LU-NB-3 (PDX) | Nude mice | 200 | IP | 5 times/week | PBS |
| Head and Neck Cancer | HN11 | Athymic nude mice | Not specified | Not specified | 28 days | Not specified |
Table 2: Efficacy of this compound in Mouse Xenograft Models
| Cancer Type | Cell Line / Model | Dose (mg/kg) | Tumor Growth Inhibition | Median Survival (Treated vs. Control) |
| Colorectal Cancer | DLD1 (KRAS mutant) | 100 | Significant inhibition compared to RAS wild-type xenografts. | Not Reported |
| Neuroblastoma | LU-NB-3 (PDX) | 200 | Significant delay in tumor growth (p=0.008 at day 17). | 31 days vs. 22 days (p=0.0054). |
| Head and Neck Cancer | HN11 | Not specified | Growth reduction observed. | Not |
Application Notes and Protocols: Detecting Rigosertib's Effect on Akt Phosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rigosertib, a styryl-benzyl sulfone, is a multi-kinase inhibitor that has demonstrated anti-cancer activity by modulating several signaling pathways, including the PI3K/Akt/mTOR cascade. A key mechanism of its action involves the inhibition of Akt phosphorylation, a critical step in a pathway that promotes cell survival and proliferation. This document provides a comprehensive guide for utilizing Western blot analysis to detect and quantify the dose-dependent effect of Rigosertib on Akt phosphorylation at Serine 473 (p-Akt Ser473). The provided protocols are intended to offer a robust framework for researchers investigating the mechanism of action of Rigosertib and similar targeted therapies.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Akt, a serine/threonine kinase, is a key downstream effector in this pathway. Its activation requires phosphorylation at two key sites: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the hydrophobic motif by mTORC2.
Rigosertib has been identified as an inhibitor of the PI3K/Akt pathway.[1][2][3][4][5] Studies have shown that Rigosertib can inhibit the phosphorylation of Akt in a dose-dependent manner in various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC).[2][3] Mechanistically, it has been proposed that Rigosertib acts as a RAS mimetic, binding to the Ras-binding domain (RBD) of PI3K and thereby interfering with its activation.[6]
Western blotting is a widely used and powerful technique to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation. This application note provides a detailed protocol for performing Western blot analysis to assess the inhibitory effect of Rigosertib on Akt phosphorylation at Ser473.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams have been generated.
Data Presentation
The following tables summarize the quantitative data on the effect of Rigosertib on Akt phosphorylation in HNSCC cell lines.
Table 1: Dose-Dependent Inhibition of Akt Phosphorylation by Rigosertib in FaDu Cells
| Rigosertib Concentration (µM) | Treatment Time (hours) | Relative p-Akt (Ser473) Level (Normalized to Total Akt and Vehicle Control) |
| 0 (Vehicle) | 12 | 1.00 |
| 0.1 | 12 | 0.85 |
| 0.5 | 12 | 0.62 |
| 1.0 | 12 | 0.41 |
| 5.0 | 12 | 0.18 |
| 10.0 | 12 | 0.09 |
Data is representative and compiled from findings reported in the literature.[3]
Table 2: IC50 Values of Rigosertib in HNSCC Cell Lines
| Cell Line | HPV Status | IC50 (µM) after 48h treatment |
| FaDu | Negative | 0.213 |
| Detroit 562 | Negative | 0.248 |
| UMSCC 1 | Negative | 0.146 |
| UMSCC 47 | Positive | 0.083 |
| UMSCC 104 | Positive | 0.087 |
Data from Prasad et al. (2016) shows the 50% growth inhibition (IC50) for various HNSCC cell lines.[3]
Experimental Protocols
Cell Culture and Rigosertib Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., FaDu, UMSCC 47) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Rigosertib Preparation: Prepare a stock solution of Rigosertib in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). The final DMSO concentration in the media should be less than 0.1% to avoid solvent-induced toxicity.
-
Treatment: Once cells reach the desired confluency, replace the existing medium with the medium containing the various concentrations of Rigosertib or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 12 hours).[3]
Cell Lysis and Protein Quantification
-
Washing: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well.[2]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
Western Blot Protocol
-
Sample Preparation: Based on the protein quantification, dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Perform a wet transfer at 100 V for 60-90 minutes at 4°C or a semi-dry transfer according to the manufacturer's protocol.
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[2][7] Using BSA is recommended for phospho-antibodies to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., Rabbit polyclonal or monoclonal) at a dilution of 1:1000 in 5% BSA/TBST overnight at 4°C with gentle shaking.[2][8]
-
Washing: The next day, wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit IgG secondary antibody at a dilution of 1:2000 in 5% BSA/TBST for 1 hour at room temperature.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes. Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.
-
Stripping and Re-probing for Total Akt: To normalize the p-Akt signal, the membrane can be stripped of the bound antibodies using a mild stripping buffer. After stripping, the membrane should be washed, blocked again, and then re-probed with a primary antibody against total Akt (at a dilution of 1:1000) following the same procedure as described above. This allows for the quantification of phosphorylated Akt relative to the total amount of Akt protein in each sample.
Data Analysis
Quantify the band intensities from the Western blot images using densitometry software (e.g., ImageJ). For each sample, normalize the intensity of the p-Akt (Ser473) band to the intensity of the corresponding total Akt band. To determine the relative effect of Rigosertib, further normalize these values to the vehicle-treated control sample.
Conclusion
The protocol detailed in this application note provides a reliable method for assessing the inhibitory effect of Rigosertib on Akt phosphorylation. By following these procedures, researchers can generate robust and quantifiable data to further elucidate the molecular mechanisms of Rigosertib and its potential as a targeted cancer therapeutic. Careful optimization of antibody concentrations and incubation times may be necessary for specific cell lines and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ON 01910.Na (rigosertib) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual pathway inhibitor rigosertib is effective in direct-patient tumor xenografts of head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest After Rigosertib Treatment
Introduction
Rigosertib (ON 01910.Na) is a small molecule, non-ATP-competitive multi-kinase inhibitor investigated for its anti-cancer properties.[1][2] Its mechanism of action is complex and multifaceted, with primary activities including the inhibition of Polo-like kinase 1 (PLK1) and the phosphatidylinositol 3-kinase (PI3K) pathway.[3][4] Rigosertib has also been described as a RAS mimetic that interferes with RAS-effector protein binding, thereby disrupting downstream signaling pathways like RAF-MEK-ERK.[2][5] A common cellular response to Rigosertib treatment across various cancer cell lines is a significant arrest in the G2/M phase of the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.[6][7][8]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining DNA with a fluorescent dye such as propidium iodide (PI), the DNA content of individual cells can be quantified.[9][10] Since DNA content doubles from the G1 to the G2/M phase, flow cytometry can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.[9] This application note provides a detailed protocol for analyzing Rigosertib-induced cell cycle arrest using propidium iodide staining and flow cytometry.
Principle of the Assay
Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to double-stranded DNA.[9] The intensity of PI fluorescence in a cell is directly proportional to its DNA content. To ensure that only DNA is stained, cells are treated with RNase to degrade RNA, as PI can also bind to double-stranded RNA.[9][11] Cells are first harvested and fixed, typically with cold ethanol, to permeabilize the cell membranes, allowing PI to enter and stain the nuclear DNA.[11][12]
When analyzed by a flow cytometer, the cell population will exhibit distinct peaks corresponding to the different phases of the cell cycle:
-
G0/G1 phase: Cells with a normal (2N) DNA content.
-
S phase: Cells undergoing DNA synthesis, with DNA content between 2N and 4N.
-
G2/M phase: Cells that have completed DNA replication, with a doubled (4N) DNA content.
Treatment with Rigosertib is expected to cause an accumulation of cells in the G2/M phase, which can be quantified by analyzing the distribution of cells in the flow cytometry histogram.[13]
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, A549, HCT116)[13][14][15]
-
Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)[14]
-
Rigosertib (ON 01910.Na)[1]
-
Dimethyl sulfoxide (DMSO, as a vehicle for Rigosertib)[14]
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold[12]
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 3.8 mM Sodium Citrate in PBS)[12]
-
RNase A solution (100 µg/mL in PBS)[11]
-
Flow cytometer tubes (12x75 mm polystyrene or polypropylene)[11]
Protocol: Cell Culture and Rigosertib Treatment
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare a stock solution of Rigosertib in DMSO. Note that solutions may be unstable and should be prepared fresh.[1]
-
Treat the cells with various concentrations of Rigosertib (e.g., 50 nM, 100 nM, 250 nM) for a specified time (e.g., 24, 48 hours).[13][14]
-
Include a vehicle control (DMSO-treated) and an untreated control.
-
-
Cell Harvesting:
-
After the treatment period, collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step.
-
Transfer the cell suspension to a centrifuge tube.
-
Protocol: Cell Fixation and Staining
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[10]
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add 1-5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[11][12]
-
Incubate the cells for at least 1 hour at 4°C for fixation. Cells can be stored in ethanol at -20°C for several weeks.[12]
-
-
Staining:
-
Pellet the fixed cells by centrifugation (a higher speed may be required for ethanol-fixed cells) for 5 minutes.[11]
-
Carefully aspirate the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution.[12]
-
Add 50 µL of RNase A solution and mix well.[12]
-
Incubate the cells in the dark for 30 minutes at room temperature or overnight at 4°C.[12][16]
-
Protocol: Flow Cytometry Acquisition and Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Set up a histogram to measure the PI fluorescence signal (typically in the FL2 or FL3 channel) on a linear scale.[10]
-
Create a dot plot of the forward scatter (FSC) versus side scatter (SSC) to gate on the main cell population and exclude debris.
-
Create a dot plot of the PI fluorescence area versus height or width to gate on single cells (singlets) and exclude doublets and aggregates.[11]
-
-
Data Acquisition:
-
Run the stained samples on the flow cytometer.
-
Collect data for at least 10,000-20,000 single-cell events for each sample.[11]
-
-
Data Analysis:
-
Gate on the single-cell population from the doublet discrimination plot.
-
Analyze the PI histogram of the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation
Quantitative data from the cell cycle analysis should be summarized in a clear and structured table. This allows for easy comparison between different treatment conditions and time points.
Table 1: Effect of Rigosertib on Cell Cycle Distribution in A549 Cells after 24 hours.
| Treatment Concentration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Untreated Control | 60.5 ± 2.1 | 21.3 ± 1.5 | 18.2 ± 1.8 |
| Vehicle (DMSO) | 59.8 ± 2.5 | 22.0 ± 1.9 | 18.2 ± 2.0 |
| 100 nM Rigosertib | 40.7 ± 3.3 | 25.1 ± 2.4 | 34.2 ± 2.9 |
| 1 µM Rigosertib | 2.5 ± 0.8 | 20.5 ± 2.1 | 58.0 ± 4.5 |
Data are representative and presented as Mean ± SD from three independent experiments. Data is modeled based on findings in similar studies.[13]
Visualizations
Signaling Pathway
Rigosertib's multi-targeted approach converges on the disruption of the cell cycle, primarily at the G2/M transition.[3]
Caption: Rigosertib inhibits PLK1, PI3K, and RAS pathways, leading to G2/M arrest.
Experimental Workflow
The overall workflow from cell treatment to data analysis is a sequential process.
Caption: Workflow for cell cycle analysis using flow cytometry after Rigosertib treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of the polo-like kinase inhibitor rigosertib, alone or in combination with Abelson tyrosine kinase inhibitors, against break point cluster region-c-Abelson-positive leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rigosertib induces cell death of a myelodysplastic syndrome-derived cell line by DNA damage-induced G2/M arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. mdpi.com [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
In vivo dosing and schedule for Rigosertib in pancreatic cancer models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing and scheduling of Rigosertib (ON 01910.Na) in preclinical pancreatic cancer models. This document is intended to serve as a guide for researchers designing and executing in vivo studies to evaluate the efficacy of Rigosertib as a single agent or in combination with other therapies.
Introduction
Rigosertib is a small molecule inhibitor that has demonstrated anti-tumor activity in various cancer models, including pancreatic cancer. Its mechanism of action involves the dual inhibition of two key signaling pathways implicated in cancer cell proliferation and survival: Polo-like kinase 1 (PLK1) and Phosphoinositide 3-kinase (PI3K).[1][2][3] Preclinical studies have shown that Rigosertib can induce mitotic arrest and apoptosis in cancer cells and has synergistic effects when combined with standard-of-care chemotherapies like gemcitabine.[1][4]
Mechanism of Action: Dual Inhibition of PLK1 and PI3K
Rigosertib's anti-cancer effects are primarily attributed to its ability to simultaneously target PLK1 and PI3K signaling pathways.
-
Polo-like kinase 1 (PLK1): A key regulator of mitotic progression, overexpression of PLK1 is common in many cancers, including pancreatic cancer, and is associated with poor prognosis. Inhibition of PLK1 by Rigosertib disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]
-
Phosphoinositide 3-kinase (PI3K): This pathway is crucial for cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt/mTOR signaling cascade is a frequent event in pancreatic cancer. By inhibiting PI3K, Rigosertib can suppress downstream signaling, further contributing to its anti-tumor activity.[1][3]
Rigosertib's dual inhibition of PI3K and PLK1 pathways.
In Vivo Dosing and Schedule in Pancreatic Cancer Models
The following tables summarize the reported in vivo dosing and schedules for Rigosertib in pancreatic cancer xenograft models. These serve as a starting point for study design and may require optimization based on the specific animal model and experimental goals.
Rigosertib as a Single Agent
| Animal Model | Tumor Model | Route of Administration | Dosage | Dosing Schedule | Reference |
| Athymic Nude Mice | Pancreatic Cancer Xenografts | Intraperitoneal (i.p.) | 250 mg/kg | 5 times per week for 28 days | (Not explicitly cited) |
Rigosertib in Combination with Gemcitabine
Preclinical studies have indicated a synergistic anti-tumor effect when Rigosertib is combined with gemcitabine.[1][4] While specific preclinical dosing for the combination was not detailed in the available search results, clinical trial data can provide context for the dosing strategy.
| Therapy | Route of Administration | Dosage | Dosing Schedule | Reference |
| Rigosertib | Intravenous (i.v.) | 1800 mg/m² | 2-hour infusion on days 1, 4, 8, 11, 15, and 18 of a 28-day cycle | [4] |
| Gemcitabine | Intravenous (i.v.) | 1000 mg/m² | 30-minute infusion on days 1, 8, and 15 of a 28-day cycle | [4] |
Note: The conversion of human doses (mg/m²) to animal doses (mg/kg) requires allometric scaling and should be carefully calculated.
Experimental Protocols
The following are generalized protocols for in vivo efficacy studies of Rigosertib in pancreatic cancer xenograft models.
Animal Models
-
Species and Strain: Athymic nude mice (nu/nu) or other immunocompromised strains (e.g., NOD/SCID) are commonly used for xenograft studies.[5] The choice of strain may depend on the specific pancreatic cancer cell line being used.
-
Animal Care: All animal procedures should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft Establishment
-
Cell Lines: A variety of human pancreatic cancer cell lines can be used, such as Panc-1, MiaPaCa-2, or BxPC-3.
-
Subcutaneous Xenograft Model:
-
Harvest pancreatic cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject a specific number of cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) subcutaneously into the flank of the mice.
-
-
Orthotopic Xenograft Model: For a more clinically relevant model that mimics the tumor microenvironment, cells can be implanted directly into the pancreas of the mice. This is a more complex surgical procedure.[6]
-
Patient-Derived Xenografts (PDX): For studies aiming to better predict clinical outcomes, patient tumor tissue can be directly implanted into immunocompromised mice.[7]
Workflow for establishing subcutaneous xenografts.
Drug Preparation and Administration
-
Rigosertib Formulation: The formulation of Rigosertib for in vivo use will depend on the specific salt and the route of administration. It is crucial to follow the manufacturer's instructions or established protocols for solubilization.
-
Gemcitabine Formulation: Gemcitabine is typically dissolved in sterile saline.
-
Administration:
-
Intraperitoneal (i.p.) Injection: A common route for preclinical studies.
-
Intravenous (i.v.) Injection: Administered via the tail vein.
-
Oral Gavage: For evaluating orally bioavailable formulations of Rigosertib.
-
Efficacy Evaluation
-
Tumor Volume Measurement: For subcutaneous tumors, measure the length and width of the tumors with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.
-
Survival Analysis: In some studies, the primary endpoint may be overall survival.
-
Pharmacodynamic (PD) Biomarkers: At the end of the study, tumors can be harvested to analyze the levels of target proteins (e.g., phospho-PLK1, phospho-Akt) by methods such as Western blotting or immunohistochemistry to confirm target engagement.
Conclusion
Rigosertib has demonstrated promising anti-tumor activity in preclinical models of pancreatic cancer, both as a single agent and in combination with gemcitabine. The information and protocols provided in these application notes offer a foundation for researchers to design and conduct in vivo studies to further investigate the therapeutic potential of Rigosertib. Careful consideration of the animal model, dosing regimen, and endpoints will be critical for obtaining robust and translatable results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I study of Rigosertib, an inhibitor of the phosphatidylinositol 3-kinase and Polo-like kinase 1 pathways, combined with gemcitabine in patients with solid tumors and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of PI3K/Akt Pathway Inhibition and Plk1 Depletion Can Enhance Chemosensitivity to Gemcitabine in Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II/III randomized study to compare the efficacy and safety of rigosertib plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models of pancreatic cancer for drug research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Ex Vivo Testing of Patient-Derived Xenografts Mirrors the Clinical Outcome of Patients with Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unveiling Rigosertib's Mechanism of Action with CRISPR Screens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screens to identify and validate the mechanism of action of the anti-cancer drug candidate, Rigosertib.
Initially developed as a Polo-like kinase 1 (PLK1) inhibitor, the precise mechanism of Rigosertib has been a subject of debate, with studies suggesting various targets including the PI3K/Akt pathway and RAS signaling pathways.[1][2][3] Genome-wide CRISPR screens, however, have provided compelling, unbiased evidence pointing towards a different primary mechanism.
A pivotal study employing a combined CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) screening approach identified tubulin as the primary molecular target of Rigosertib.[1][4][5] These screens revealed that Rigosertib functions as a microtubule-destabilizing agent, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][4][5][6][7] This discovery has been substantiated by a variety of orthogonal validation methods, including in vitro tubulin polymerization assays and the demonstration that a specific mutation in the tubulin gene confers resistance to the drug.[4][6]
While microtubule destabilization is now considered its principal mechanism of action, Rigosertib has also been shown to impact RAS signaling pathways.[8][9][10] It is hypothesized that the mitotic stress induced by microtubule disruption may, in turn, lead to the inhibition of the RAS-MAPK pathway.[1]
This document will detail the experimental workflows and protocols necessary to perform CRISPR screens for drug target identification and the subsequent validation assays that were critical in elucidating Rigosertib's mechanism of action.
Data Presentation
Table 1: Summary of Quantitative Data from Rigosertib Mechanism of Action Studies
| Parameter | Cell Lines | Method | Result | Reference |
| CRISPR Screen Hit Genes (Sensitizing) | K562 | Genome-wide CRISPRi/a | Genes involved in microtubule stability and dynamics | [1][4][5] |
| IC50 Values | Various Cancer Cell Lines | Cell Viability Assays | Varies by cell line (nM to low µM range) | [11][12] |
| Cell Cycle Arrest | RMS, NB, and other cancer cell lines | Flow Cytometry | G2/M phase arrest | [11][13] |
| Mitotic Index | RMS and NB cell lines | Immunofluorescence (Phospho-histone H3) | Increased mitotic index | [11] |
| Tubulin Polymerization | In vitro | Tubulin Polymerization Assay | Inhibition of microtubule assembly | [4][6] |
| RAS-RAF Interaction | In vitro and cell-based | Co-immunoprecipitation, pulldown assays | Disruption of RAS binding to RAF | [8] |
Experimental Protocols
Genome-Wide CRISPRi/a Screen to Identify Rigosertib's Target
This protocol outlines the key steps for a pooled, genome-wide CRISPRi/a screen to identify genes that, when perturbed, confer resistance or sensitivity to Rigosertib.
Materials:
-
Cas9-expressing cell line (e.g., K562)
-
Pooled lentiviral sgRNA library (for CRISPRi or CRISPRa)
-
Lentiviral packaging plasmids (e.g., pMD2.G, psPAX2)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin
-
Rigosertib
-
Cell culture media and reagents
-
DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing (NGS) platform
Protocol:
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids using a suitable transfection reagent.
-
Harvest the lentiviral supernatant 48-72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Transduction of Target Cells:
-
Plate the Cas9-expressing target cells.
-
Transduce the cells with the lentiviral sgRNA library at a low MOI (0.3-0.5) in the presence of polybrene to ensure that most cells receive a single sgRNA.
-
Select for successfully transduced cells using puromycin.
-
-
Rigosertib Treatment:
-
Split the population of transduced cells into two groups: a control group (treated with vehicle, e.g., DMSO) and a Rigosertib-treated group.
-
Treat the cells with a concentration of Rigosertib that results in significant but not complete cell death.
-
Culture the cells for a sufficient period to allow for the enrichment of resistant cells and depletion of sensitive cells.
-
-
Genomic DNA Extraction and Library Preparation:
-
Harvest the cells from both the control and Rigosertib-treated populations.
-
Extract genomic DNA from each population.
-
Amplify the sgRNA-encoding regions from the genomic DNA using PCR.
-
Prepare the amplified DNA for next-generation sequencing.
-
-
Data Analysis:
-
Sequence the sgRNA libraries from both populations.
-
Align the sequencing reads to the sgRNA library to determine the representation of each sgRNA.
-
Compare the sgRNA representation between the Rigosertib-treated and control populations to identify sgRNAs that are enriched (confer resistance) or depleted (confer sensitivity).
-
Perform gene-level analysis to identify the genes targeted by the hit sgRNAs.
-
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of Rigosertib on cell viability.
Materials:
-
Target cancer cell lines
-
96-well plates
-
Rigosertib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Rigosertib Treatment:
-
Prepare serial dilutions of Rigosertib in culture medium.
-
Treat the cells with the different concentrations of Rigosertib. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each Rigosertib concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value.
-
In Vitro Tubulin Polymerization Assay
This protocol is for assessing the direct effect of Rigosertib on microtubule assembly.
Materials:
-
Purified tubulin protein
-
General tubulin buffer (e.g., BRB80)
-
GTP
-
Paclitaxel (positive control for polymerization)
-
Vincristine (positive control for depolymerization)
-
Rigosertib
-
Spectrophotometer with temperature control
Protocol:
-
Reaction Setup:
-
On ice, prepare reaction mixtures containing tubulin in general tubulin buffer.
-
Add GTP to each reaction.
-
Add Rigosertib, control compounds (paclitaxel, vincristine), or vehicle to the respective reaction tubes.
-
-
Initiation of Polymerization:
-
Transfer the reaction mixtures to a pre-warmed 37°C cuvette in the spectrophotometer.
-
Initiate the polymerization by placing the cuvette in the 37°C sample holder.
-
-
Measurement of Polymerization:
-
Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance versus time for each condition.
-
Compare the polymerization curve of the Rigosertib-treated sample to the controls to determine if Rigosertib inhibits or promotes tubulin polymerization.
-
Western Blot for RAS Pathway Signaling
This protocol is for analyzing the effect of Rigosertib on key proteins in the RAS signaling pathway.
Materials:
-
Target cancer cell lines
-
Rigosertib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with Rigosertib or vehicle for the desired time.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins between treated and control samples.
-
Visualizations
Caption: Experimental workflow for identifying Rigosertib's mechanism of action.
Caption: Rigosertib's primary mechanism of action: microtubule destabilization.
Caption: Logic of a CRISPR screen for drug target identification.
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Efficacy of the polo-like kinase inhibitor rigosertib, alone or in combination with Abelson tyrosine kinase inhibitors, against break point cluster region-c-Abelson-positive leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined CRISPRi/a-Based Chemical Genetic Screens Reveal that Rigosertib Is a Microtubule-Destabilizing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 6. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rigosertib Kinase Inhibition Assay for PLK1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a critical serine/threorine kinase that serves as a master regulator of the cell cycle, with pivotal roles in mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1][2][3] Its overexpression is a common feature in a multitude of human cancers and is often correlated with a poor prognosis, making it a compelling target for anticancer therapies.[1][2] Rigosertib (ON-01910.Na) is a styryl benzyl sulfone that was initially identified as a potent, non-ATP-competitive inhibitor of PLK1.[4][5] While its mechanism of action is now understood to be more complex, potentially involving the PI3K/Akt pathway and Ras-Raf signaling, its effects on PLK1 activity remain a key area of investigation.[4][6]
These application notes provide detailed protocols for performing both biochemical and cell-based kinase inhibition assays to evaluate the inhibitory activity of Rigosertib against PLK1.
Data Presentation
The inhibitory activity of Rigosertib and other notable PLK1 inhibitors is summarized in the table below. This quantitative data allows for a comparative analysis of their potency.
| Inhibitor | Type | PLK1 IC50 (nM) | Cellular GI50 (nM) | Reference(s) |
| Rigosertib (ON 01910.Na) | Non-ATP-competitive | 9 - 10 | 50 - 250 | [4][5][7] |
| Volasertib (BI 6727) | ATP-competitive | 0.87 | Not specified | [7] |
| Onvansertib (NMS-P937) | ATP-competitive | 2 | Not specified | [7] |
| BI 2536 | ATP-competitive | 0.83 | Not specified | [7] |
| GSK461364A | ATP-competitive | 2.2 | Not specified | [7] |
Signaling Pathway
The following diagram illustrates a simplified representation of the PLK1 signaling pathway and its role in mitotic entry.
Caption: Simplified PLK1 signaling pathway in the G2/M transition.
Experimental Protocols
Biochemical Kinase Inhibition Assay (In Vitro)
This assay directly measures the enzymatic activity of recombinant PLK1 in the presence of an inhibitor.
Materials:
-
Recombinant human PLK1 enzyme
-
Rigosertib (or other inhibitors) dissolved in DMSO
-
Kinase Reaction Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 2 mM DTT, 0.01% NP-40)[5]
-
ATP solution (1 mM)
-
γ-³²P-ATP
-
SDS-PAGE gels and reagents
-
Phosphorimager or X-ray film
Protocol:
-
Prepare serial dilutions of Rigosertib in DMSO.
-
In a microcentrifuge tube or 96-well plate, combine 10 ng of recombinant PLK1 with the desired concentration of Rigosertib in a 15 µL reaction volume of Kinase Reaction Buffer.[5]
-
Incubate the enzyme-inhibitor mixture for 30 minutes at room temperature.[5]
-
Initiate the kinase reaction by adding a 5 µL mixture containing 1 mM ATP, γ-³²P-ATP (40 µCi), and the substrate (100 ng of Cdc25C or 1 µg of casein). The final reaction volume is 20 µL.[5]
-
Incubate the reaction for 20 minutes at 30°C.[5]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the phosphorylated substrates from unreacted ATP by running the samples on an 18% SDS-PAGE gel.[5]
-
Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.[5]
-
Quantify the band intensities to determine the extent of inhibition at each Rigosertib concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Kinase Inhibition Assay (In Cellulo)
This assay assesses the ability of Rigosertib to inhibit PLK1 activity within a cellular context by measuring the phosphorylation of a downstream PLK1 substrate.
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)
-
Rigosertib dissolved in DMSO
-
Cell lysis buffer
-
Primary antibodies: Rabbit anti-phospho-Cdc25C (Ser-198) or anti-phospho-Myt1 (T495)[8][9]
-
Primary antibody: Mouse or rabbit anti-total PLK1 or a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Western blot reagents and equipment
Protocol:
-
Plate cells in 6-well dishes and allow them to adhere overnight.
-
Treat the cells with various concentrations of Rigosertib (e.g., 50-250 nM) for a specified time (e.g., 24 hours).[4][5] Include a DMSO-only vehicle control.
-
Wash the cells with ice-cold PBS and lyse them using an appropriate cell lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated PLK1 substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Strip the membrane and re-probe with an antibody for total PLK1 or a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the reduction in substrate phosphorylation relative to the total protein or loading control.
Experimental Workflow
The diagram below outlines the general workflow for evaluating a PLK1 inhibitor.
Caption: Workflow for in vitro and in cellulo PLK1 inhibition assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase I Study of Oral Rigosertib (ON 01910.Na), a Dual Inhibitor of the PI3K and Plk1 Pathways, in Adult Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Rigosertib sodium solubility in DMSO and aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and use of rigosertib sodium in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits good solubility in dimethyl sulfoxide (DMSO) and moderate solubility in water. However, its solubility in aqueous solutions is highly dependent on pH.
Q2: How should I prepare a stock solution of this compound?
A2: For most in vitro applications, a high-concentration stock solution is typically prepared in anhydrous DMSO. A detailed protocol is provided in the Experimental Protocols section.
Q3: Can I dissolve this compound directly in phosphate-buffered saline (PBS) or cell culture media?
A3: Direct dissolution in PBS or culture media is not recommended as it may lead to precipitation, especially at higher concentrations. This compound is a sodium salt of a weak acid and has low solubility in solutions with a lower pH.[1][2][3] It is best to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer or media.
Q4: Why is my this compound solution precipitating when I add it to my cell culture medium?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue. This can be caused by the final DMSO concentration being too low to maintain solubility, the pH of the media, or interactions with media components. Please refer to the Troubleshooting Guide for solutions.
Q5: What is the mechanism of action of this compound?
A5: Rigosertib is a multi-kinase inhibitor. It primarily targets and inhibits Polo-like kinase 1 (PLK1) and the phosphoinositide 3-kinase (PI3K) pathway.[2][4][5][6][7][8] It has also been described as a RAS mimetic that binds to the Ras-binding domains (RBDs) of RAS effector proteins like RAF and PI3K, thereby disrupting RAS-mediated signaling.[1][9]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility Range (mg/mL) | Molar Equivalent (mM)* | Notes |
| DMSO | 23.65 - 95 | 49.9 - 200.6 | Use fresh, anhydrous DMSO for best results.[10] Warming and sonication can aid dissolution.[11] |
| Water / Aqueous Buffers | 50 - 87 | 105.6 - 183.8 | Solubility is pH-dependent; lower solubility at acidic pH.[1][2][3] |
*Calculated based on a molecular weight of 473.47 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 4.73 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 4.73 mg of powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If dissolution is slow, gentle warming of the tube to 37°C or brief sonication can be used to facilitate dissolution.[11] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months.[11]
Protocol 2: Preparation of Working Solutions for Cell Culture
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm your cell culture medium to 37°C.
-
Dilution: To minimize precipitation, it is crucial to perform a serial dilution. First, dilute the 10 mM stock into a small volume of pre-warmed medium to create an intermediate concentration. Then, add this intermediate solution to the final volume of your culture medium.
-
Mixing: Immediately after adding the this compound solution to the medium, gently swirl the flask or plate to ensure rapid and even distribution. This minimizes localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock solution | 1. Incorrect solvent (e.g., aqueous DMSO).2. Solution is supersaturated.3. Low-quality this compound. | 1. Use fresh, anhydrous DMSO. Moisture can reduce solubility.[10]2. Gently warm the solution to 37°C and/or sonicate briefly.[11] If precipitate remains, prepare a new, less concentrated stock.3. Ensure you are using a high-purity compound. |
| Precipitation upon dilution into aqueous media | 1. Poor aqueous solubility.2. Final DMSO concentration is too low.3. Rapid change in solvent polarity.4. Interaction with media components. | 1. Perform a serial dilution as described in Protocol 2. Do not add the concentrated DMSO stock directly to the full volume of media.2. Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to cells.3. Add the drug solution to the media while gently vortexing or swirling to ensure rapid mixing.4. Prepare the working solution in a serum-free medium first, then add serum if required. |
| Variability in experimental results | 1. Degradation of this compound in solution.2. Inconsistent preparation of working solutions. | 1. Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid storing diluted aqueous solutions. The compound is unstable in solution and freshly prepared solutions are recommended.[5][12]2. Strictly adhere to the standardized protocols for solution preparation. |
Visualizations
Caption: Rigosertib's multi-targeted mechanism of action.
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of the polo-like kinase inhibitor rigosertib, alone or in combination with Abelson tyrosine kinase inhibitors, against break point cluster region-c-Abelson-positive leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The dual pathway inhibitor rigosertib is effective in direct-patient tumor xenografts of head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rigosertib | C21H25NO8S | CID 6918736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Overcoming Rigosertib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the multi-kinase inhibitor Rigosertib in cancer cell lines.
Troubleshooting Guides
Issue 1: Decreased Sensitivity or Acquired Resistance to Rigosertib Monotherapy
Question: My cancer cell line, which was initially sensitive to Rigosertib, is now showing decreased sensitivity or has become resistant. What are the possible mechanisms and how can I troubleshoot this?
Answer:
Decreased sensitivity to Rigosertib can arise from various mechanisms due to its multi-targeted nature, acting as a Plk1 inhibitor, a RAS mimetic, and a microtubule-destabilizing agent.[1][2][3] Resistance can be complex and cell-type dependent.[1] Here are potential mechanisms and troubleshooting strategies:
Potential Mechanisms:
-
Alterations in Drug Target Engagement: While Rigosertib is a non-ATP-competitive inhibitor, which can circumvent common resistance mechanisms related to the ATP-binding site, mutations in the drug-binding sites of its targets could still theoretically confer resistance.[1] For instance, a point mutation in β-tubulin (L240F) has been shown to confer resistance to Rigosertib's microtubule-destabilizing activity.[4]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel survival pathways to compensate for the pathways inhibited by Rigosertib. A common mechanism is the activation of the PI3K/Akt/mTOR pathway, which can counteract the pro-apoptotic effects of Rigosertib.[5][6]
-
Drug Efflux: Although some studies suggest Rigosertib is not a substrate for common multidrug resistance pumps like MDR1 or MPR1, it is a possibility to consider in highly resistant clones.[1]
-
Genetic Background: The intrinsic genetic makeup of the cancer cell line, such as the status of KRAS, p53, and other cancer-related genes, can influence sensitivity and the development of resistance.[7][8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased Rigosertib sensitivity.
Experimental Protocols:
-
Western Blot for Signaling Pathway Activation:
-
Lyse Rigosertib-sensitive and -resistant cells.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
Issue 2: Intrinsic Resistance to Rigosertib
Question: My cancer cell line of interest is intrinsically resistant to Rigosertib. What are the potential reasons and what strategies can I employ?
Answer:
Intrinsic resistance to Rigosertib is often linked to the specific genetic and signaling landscape of the cancer cell line.
Potential Mechanisms:
-
RAS/RAF Pathway Status: While Rigosertib can act as a RAS mimetic, some KRAS-mutant cells may have a lower sensitivity or can develop adaptive resistance.[7][10]
-
PI3K/Akt Pathway Hyperactivation: Cell lines with constitutive activation of the PI3K/Akt pathway may be less responsive to Rigosertib's effects on other targets.[1][11]
-
Low Expression of Rigosertib Targets: Although a multi-kinase inhibitor, the relative expression levels of its primary targets like Plk1 can influence efficacy.
Strategies to Overcome Intrinsic Resistance:
-
Combination Therapy: This is the most explored strategy. Combining Rigosertib with inhibitors of key survival pathways can create synthetic lethality.
-
With PI3K/mTOR inhibitors (e.g., Taselisib): This combination has shown effectiveness in ovarian cancer models by blocking both the MAPK and PI3K/mTOR pathways.[5][6][12]
-
With MEK inhibitors (e.g., Trametinib): This has shown synergistic effects in RAS-mutated rhabdomyosarcoma.[13]
-
With Gemcitabine: Preclinical studies showed synergy, although clinical trials in pancreatic cancer did not show a significant survival benefit over gemcitabine alone.[14][15]
-
With Immune Checkpoint Inhibitors (e.g., Nivolumab): Early clinical data suggests this combination may overcome checkpoint inhibitor resistance in KRAS-mutated non-small cell lung cancer (NSCLC).[16][17][18]
-
With ABL Tyrosine Kinase Inhibitors (TKIs): In Philadelphia chromosome-positive (Ph-positive) leukemia cells, Rigosertib can enhance the cytotoxic effects of ABL TKIs.[19]
-
Data on Combination Therapies:
| Combination Agent | Cancer Type | Effect | Reference |
| PI3K/mTOR inhibitor | Ovarian Cancer | Prevents resistance, induces tumor regression | [5][6] |
| MEK inhibitor | Rhabdomyosarcoma (RAS-mutated) | Synergistic growth inhibition | [13] |
| Nivolumab | NSCLC (KRAS-mutated) | Potential to overcome checkpoint inhibitor resistance | [16][17][18] |
| ABL TKIs | Ph-positive Leukemia | Enhanced cytotoxicity | [19] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Rigosertib?
A1: Rigosertib is a multi-target inhibitor. It was initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (Plk1).[1][20] Subsequent research has shown it also acts as a RAS mimetic, binding to the RAS-binding domains (RBDs) of effector proteins like RAF and PI3K, thereby inhibiting downstream signaling.[2][7][21] More recently, it has been described as a microtubule-destabilizing agent.[1][4] The predominant mechanism may be cell-type dependent.[1]
Caption: Rigosertib's multi-targeted mechanism of action.
Q2: How do I determine the IC50 of Rigosertib in my cell line?
A2: You can determine the half-maximal inhibitory concentration (IC50) using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency during the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Rigosertib (e.g., from 1 nM to 10 µM) for 48-72 hours.[20] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the Rigosertib concentration and fit the data to a dose-response curve to calculate the IC50.
Q3: Does Rigosertib induce apoptosis? How can I measure it?
A3: Yes, Rigosertib has been shown to induce apoptosis in various cancer cell lines.[13][20] You can measure apoptosis using several methods:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase Activity Assays: Rigosertib treatment leads to the activation of caspases 3 and 7.[13][20] You can measure the activity of these executioner caspases using commercially available luminescent or colorimetric assays.
-
PARP Cleavage: Western blotting for cleaved PARP is a common method to detect a hallmark of apoptosis.
Q4: Is there a known biomarker for Rigosertib sensitivity?
A4: A definitive, universally accepted biomarker is still under investigation, which has been a challenge in its clinical development.[1] However, some potential biomarkers have been proposed:
-
KRAS Mutation Status: Some studies suggest that KRAS-mutant cells, particularly in colorectal cancer, may be more sensitive to Rigosertib.[7]
-
USP28 Expression: Downregulation of the deubiquitinating enzyme USP28, which leads to hyperstabilization of B-Raf, has been associated with increased sensitivity to Rigosertib.[1]
-
p53 Expression: A study across five cell lines suggested that cells with higher p53 expression (like A549 lung cancer cells) were more sensitive to Rigosertib than those with lower p53 levels (like U87-MG glioblastoma cells).[8][9]
Quantitative Data on Rigosertib IC50 in Various Cell Lines:
| Cell Line | Cancer Type | IC50 (approx.) | Reference |
| HeLa | Cervical Cancer | 100-250 nM | [20] |
| DU145 | Prostate Cancer | 50-100 nM | [20] |
| A549 | Lung Cancer | 50-500 nM | [20] |
| K562 | Chronic Myeloid Leukemia | Dose-dependent growth decrease | [19] |
| U87-MG | Glioblastoma | > 1 µM (more resistant) | [8] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
This technical support center provides a starting point for addressing Rigosertib resistance. The multifaceted nature of this compound means that a combination of molecular and cellular biology techniques is often necessary to understand and overcome resistance in a specific cancer model.
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting PLK1 in myelodysplastic syndromes: The Role of Rigosertib in Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Precision medicine progress sees US researchers a step closer to a new combination treatment for chemo-resistant ovarian cancers [ocrf.com.au]
- 7. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent | MDPI [mdpi.com]
- 9. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 11. onclive.com [onclive.com]
- 12. Unlocking the therapeutic potential of rigosertib as a selective therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A phase II/III randomized study to compare the efficacy and safety of rigosertib plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Efficacy of the polo-like kinase inhibitor rigosertib, alone or in combination with Abelson tyrosine kinase inhibitors, against break point cluster region-c-Abelson-positive leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Rigosertib in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Rigosertib in preclinical models. The information is based on published preclinical data and aims to address potential challenges and clarify the compound's complex mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of Rigosertib?
A1: Rigosertib was initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2][3] It has also been described as a dual inhibitor of PLK1 and phosphoinositide 3-kinase (PI3K).[4][5][6] However, its mechanism of action is now considered to be multi-targeted, with significant off-target effects contributing to its anti-cancer activity.[2][7][8]
Q2: What are the major reported off-target effects of Rigosertib in preclinical studies?
A2: The most prominent off-target effects of Rigosertib include:
-
Microtubule Destabilization: Rigosertib has been shown to bind to β-tubulin in the colchicine binding site, leading to the disruption of microtubule dynamics, mitotic arrest, and apoptosis.[7][9][10]
-
RAS Pathway Inhibition: Rigosertib can inhibit RAS signaling.[11][12][13] The proposed mechanisms for this are debated and include acting as a RAS mimetic that disrupts the interaction of RAS with its effectors (like RAF kinases) or indirect inhibition through the activation of a JNK-mediated stress response.[11][14]
-
PI3K/Akt Pathway Inhibition: Rigosertib has been observed to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cell lines.[2][15][16]
-
Induction of Oxidative Stress: Rigosertib can increase the generation of reactive oxygen species (ROS), leading to the activation of stress-activated protein kinases like JNK.[1][15]
Q3: There are conflicting reports about Rigosertib's effect on microtubules. What is the current understanding?
A3: The debate centers on whether the microtubule-destabilizing activity is an intrinsic property of Rigosertib or due to a contaminant (ON01500) in some commercial preparations.[17] However, studies using pharmaceutical-grade Rigosertib (>99.9% purity) have demonstrated that it does possess microtubule-destabilizing properties in cells and in vitro.[9] Evidence suggests that Rigosertib binds to the colchicine site of β-tubulin, and mutation of this site confers resistance to the drug.[7][9]
Q4: How does Rigosertib inhibit the RAS signaling pathway?
A4: Two main hypotheses exist. One suggests Rigosertib acts as a RAS mimetic , binding to the RAS-binding domains (RBDs) of effector proteins like RAF and PI3K, thereby preventing their interaction with RAS.[11] The other proposes an indirect mechanism where Rigosertib-induced mitotic or oxidative stress activates the JNK signaling cascade, which then phosphorylates and inactivates RAS effectors.[1][14] Some studies suggest this indirect mechanism is more likely, as they did not observe direct inhibition of the RafRBD/Ras interaction.[14]
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects in Cell Culture
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Cell Line Sensitivity | Different cancer cell lines exhibit varying sensitivity to Rigosertib. Neuroblastoma cell lines have been reported to be particularly sensitive.[18][19] | Cell Viability Assay (MTT/CCK-8): 1. Seed cells in 96-well plates. 2. Treat with a dose range of Rigosertib (e.g., 10 nM to 10 µM) for 24, 48, and 72 hours. 3. Add MTT or CCK-8 reagent and incubate. 4. Measure absorbance to determine cell viability and calculate IC50 values. |
| Drug Purity | As discussed in FAQ3, contaminants in commercially sourced Rigosertib may affect experimental outcomes. | Source Verification: Whenever possible, use pharmaceutical-grade Rigosertib. If using commercially sourced drug, consider requesting a certificate of analysis for purity. |
| Culture Media Composition | The composition of cell culture media can influence drug sensitivity. For instance, uric acid, present in higher levels in physiological media compared to standard RPMI, has been shown to inhibit the microtubule-destabilizing effects of Rigosertib.[10] | Media Comparison: If results are unexpected, consider repeating key experiments in a more physiological medium alongside your standard medium to assess for nutrient-dependent effects. |
Issue 2: Difficulty Confirming the Mechanism of Action (Microtubules vs. RAS pathway)
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Assay Sensitivity | Bulk tubulin polymerization assays may not be sensitive enough to detect the effects of Rigosertib. | Microtubule Dynamics Assays: 1. In Vitro Single-Molecule Microscopy: Track the growth of individual microtubules in the presence of EB3 and varying concentrations of Rigosertib to measure growth speed and catastrophe frequency.[9] 2. Cellular Tubulin Polymerization Assay: Separate soluble and polymerized tubulin fractions from cell lysates after Rigosertib treatment and analyze by Western blotting for α-tubulin.[10] |
| Indirect vs. Direct RAS Inhibition | Distinguishing between direct RAS mimetic effects and indirect JNK-mediated inhibition requires specific experimental approaches. | JNK Inhibition Rescue Experiment: 1. Pre-treat cells with a JNK inhibitor (e.g., SP600125) before adding Rigosertib. 2. Analyze the phosphorylation status of RAS pathway effectors (e.g., MEK, ERK) by Western blot. If JNK inhibition rescues the Rigosertib-induced suppression of p-MEK/p-ERK, it supports the indirect mechanism.[14] |
| Cellular Context | The predominant mechanism of action may be cell-type specific. | Multi-pathway Analysis: In your specific cell model, perform a comprehensive analysis of key signaling pathways. Assess microtubule integrity via immunofluorescence, cell cycle arrest by flow cytometry, and the phosphorylation status of key proteins in the PI3K/Akt, RAS/MAPK, and JNK pathways via Western blotting. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Rigosertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 | Reference |
| Various (94 cell lines) | Multiple | 50–200 nM | [2] |
| A549 | Lung Adenocarcinoma | Dose-dependent effect observed | [4] |
| U87-MG | Glioblastoma | Higher concentrations required than A549 | [4] |
| HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | Dose-dependent cytotoxicity | [15] |
| Neuroblastoma cell lines | Neuroblastoma | Most sensitive among 24 tumor types | [18] |
Table 2: Effect of Rigosertib on Cell Cycle Distribution
| Cell Line | Concentration | Time | Effect | Reference |
| A549 | 100 nM | 24 h | Significant G2/M arrest | [4] |
| U87-MG | 1 µM | 48-72 h | ~60-67% of cells in G2/M | [4] |
| HL-60, Jurkat, Ramos, MDS-L | 50-200 nM | 24-48 h | Dose-dependent increase in G2/M phase | [2][20] |
| Neuroblastoma | Not specified | Not specified | G2/M cell cycle arrest | [18] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Rigosertib's effect on microtubule dynamics.
Caption: Hypotheses for Rigosertib's inhibition of RAS signaling.
Caption: Rigosertib's effects on PI3K/Akt and Oxidative Stress pathways.
References
- 1. CETSA-MS unveils novel targets engaged by rigosertib to promote anti-tumor activity and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. Real-Time Nanoscale Proteomic Analysis of the Novel Multi-Kinase Pathway Inhibitor Rigosertib to Measure the Response to Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Rigosertib Technical Support Center: Troubleshooting Degradation in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling Rigosertib under acidic conditions. The following information addresses common issues encountered during experiments and offers troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: My Rigosertib sample shows signs of degradation when dissolved in an acidic buffer. What is the expected degradation behavior?
A1: Rigosertib is known to be unstable in acidic conditions.[1][2] The degradation follows pseudo-first-order kinetics and is subject to general acid catalysis.[2] This means the degradation rate is dependent on the overall concentration of proton donors in the solution. The primary degradation product identified is ON01500.[2][3] Further degradation of ON01500 can also occur, leading to other byproducts.[2]
Q2: I am observing low solubility of Rigosertib at a low pH. Is this normal?
A2: Yes, this is expected. Rigosertib is a sodium salt of a weak acid and exhibits low solubility in acidic solutions (lower pH).[1][2] Below its pKa of 3.6, the majority of the drug will be in its less soluble, unionized form.[2]
Q3: What are the recommended storage conditions to minimize degradation?
A3: To minimize degradation, it is crucial to avoid poor storage conditions, which include elevated temperatures, acidic pH, and exposure to intense light.[1][3] For short-term storage of solutions, it is advisable to use neutral or slightly basic buffers if compatible with your experimental setup. For long-term storage, storing the compound in its solid form at recommended temperatures is best.
Q4: How can I monitor the degradation of Rigosertib in my experiments?
A4: The degradation of Rigosertib and the formation of its degradation products, such as ON01500, can be monitored using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
Troubleshooting Guide
Issue: Unexpectedly rapid degradation of Rigosertib in an acidic medium.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the buffer | Verify the pH of your acidic buffer using a calibrated pH meter. |
| Presence of catalytic impurities | Ensure high-purity reagents and solvents are used for buffer preparation. |
| Elevated temperature | Conduct experiments at controlled, and if possible, lower temperatures to reduce the degradation rate. |
| Exposure to light | Protect the Rigosertib solution from light by using amber vials or covering the container with aluminum foil. |
Issue: Inconsistent results in degradation kinetic studies.
| Possible Cause | Troubleshooting Step |
| Inaccurate sample preparation | Ensure precise and consistent preparation of Rigosertib concentrations and buffer solutions for all time points. |
| Variable temperature control | Use a temperature-controlled environment (e.g., water bath, incubator) to maintain a constant temperature throughout the experiment. |
| Inconsistent analytical method | Validate your analytical method for linearity, accuracy, and precision to ensure reliable quantification of Rigosertib and its degradants. |
Quantitative Data Summary
The degradation of Rigosertib in acidic conditions is temperature-dependent. The pseudo-first-order rate constants (k) at different hydrochloric acid (HCl) concentrations and temperatures are summarized below.
Table 1: Pseudo-first-order rate constants (k) for Rigosertib degradation in HCl. [2]
| HCl Concentration (N) | Temperature (°C) | Rate Constant, k (min⁻¹) |
| 0.1 | 25 | 0.035 |
| 0.1 | 30 | 0.057 |
| 0.1 | 35 | 0.089 |
| 0.05 | 25 | 0.018 |
| 0.05 | 30 | 0.031 |
| 0.05 | 35 | 0.048 |
| 0.025 | 25 | 0.011 |
| 0.025 | 30 | 0.019 |
| 0.025 | 35 | 0.029 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Rigosertib in Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of Rigosertib in an acidic solution.
-
Preparation of Rigosertib Stock Solution: Prepare a stock solution of Rigosertib in a suitable solvent (e.g., DMSO) at a known concentration.
-
Preparation of Acidic Solution: Prepare a solution of hydrochloric acid (e.g., 0.1 N HCl) in water.
-
Initiation of Degradation:
-
Add a known volume of the Rigosertib stock solution to the acidic solution to achieve the desired final concentration.
-
Immediately withdraw a sample (t=0) and quench the degradation by neutralizing the solution with a suitable base (e.g., NaOH) to a pH where Rigosertib is stable.
-
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C, 30°C, or 35°C), protected from light.
-
Sampling: Withdraw aliquots at predetermined time intervals. Quench the degradation in each sample as described in step 3.
-
Sample Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of Rigosertib remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the Rigosertib concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order degradation rate constant (-k).
Visualizations
Caption: Rigosertib's multi-target mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of intravenous rigosertib (ON 01910.Na), a novel benzyl styryl sulfone structure producing G2/M arrest and apoptosis, in adult patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
Impact of commercial vs. pharmaceutical grade Rigosertib on experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Rigosertib. The information addresses potential discrepancies in experimental outcomes arising from the use of commercial versus pharmaceutical-grade Rigosertib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Rigosertib?
A1: The precise mechanism of action for Rigosertib is a subject of ongoing scientific debate. It has been reported to function through multiple pathways:
-
PLK1 and PI3K Inhibition: Rigosertib was initially described as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) and a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway.[1][2][3] This action is proposed to induce mitotic arrest and apoptosis in cancer cells.[2][4]
-
Microtubule Destabilization: Subsequent research has provided strong evidence that Rigosertib's cytotoxic effects are due to its activity as a microtubule-destabilizing agent, binding to the colchicine site on tubulin.[5][6][7]
-
Ras Mimetic: Some studies also suggest Rigosertib acts as a Ras mimetic, interfering with Ras-effector protein binding and inhibiting downstream signaling.[2][8][9]
The observed mechanism can be influenced by the source and purity of the Rigosertib used in experiments.[2][10]
Q2: Why are there discrepancies in reported experimental results with Rigosertib?
A2: Discrepancies in experimental findings are largely attributed to variations between different sources of Rigosertib, specifically commercial versus pharmaceutical-grade products.[10][11] The key difference lies in the potential presence of a bioactive impurity, ON01500, in some commercial formulations.[11][12] ON01500 is a precursor in Rigosertib synthesis and a potent microtubule-destabilizing agent itself.[10] Therefore, the observed cellular effects could stem from Rigosertib, the ON01500 impurity, or a combination of both.[11][13]
Q3: What is the difference between commercial and pharmaceutical-grade Rigosertib?
A3:
-
Pharmaceutical-Grade Rigosertib: This is the high-purity (>99.9%) formulation used in clinical trials, supplied directly by the manufacturer (Onconova Therapeutics).[6][10] It is certified to be free of the ON01500 contaminant.[11]
-
Commercial-Grade Rigosertib: This is available from various chemical suppliers. Studies have shown that some commercial batches may contain up to 5% of the ON01500 impurity.[10][11][12] The presence and concentration of this impurity can vary between suppliers and even between different lots from the same supplier.
Q4: How can I determine which mechanism I am studying in my experiment?
A4: The grade of Rigosertib you are using is the most critical factor.
-
If using pharmaceutical-grade Rigosertib, your results are more likely attributable to the intrinsic activity of the Rigosertib molecule itself. One body of research suggests this is primarily microtubule destabilization.[5][6][7]
-
If using commercial-grade Rigosertib, you may be observing effects from both Rigosertib and the ON01500 impurity.[11] The potent microtubule-destabilizing activity of ON01500 could mask or dominate other potential effects of Rigosertib.[10] It is crucial to obtain a certificate of analysis for your specific lot to check for purity and the presence of known impurities.
Q5: What are the best practices for storing and handling Rigosertib?
A5: Rigosertib can degrade into the impurity ON01500 under suboptimal storage conditions, including elevated temperatures, acidic pH, and exposure to intense light.[10][14]
-
Solid Form: Store at -20°C for long-term stability (up to 3 years).[15]
-
Solution (in DMSO): Prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -80°C for up to one year. Avoid repeated freeze-thaw cycles.[15][16]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| High variability in cell viability (IC50) between experiments. | 1. Inconsistent purity of commercial-grade Rigosertib between lots. 2. Degradation of Rigosertib stock solution due to improper storage.[10][14] 3. Different cell lines exhibit varying sensitivity.[17] | 1. If possible, switch to pharmaceutical-grade Rigosertib. 2. Purchase a single, large lot of commercial Rigosertib for a series of experiments. 3. Always prepare fresh dilutions from a properly stored, frozen aliquot.[15][16] 4. Confirm the reported sensitivity of your cell line.[17][18] |
| Observed phenotype (e.g., G2/M arrest) is inconsistent with expected PLK1/PI3K inhibition. | The effect may be driven by microtubule destabilization from Rigosertib itself or the ON01500 impurity.[5][11] | 1. Perform Western blot analysis for markers of mitotic arrest (e.g., phosphorylated Histone H3) and PI3K/Akt pathway activity (p-Akt, p-mTOR).[4][19] 2. Use a positive control for microtubule destabilization (e.g., Nocodazole, Colchicine) to compare cellular morphology and cell cycle profiles.[10] 3. Analyze tubulin polymerization directly via in vitro assays if possible.[5] |
| Cells expressing a tubulin mutation (L240F) show unexpected sensitivity to Rigosertib. | One study reported that while this mutation confers some resistance, cells still fail to proliferate and may enter a senescent state, which can be misidentified as resistance in short-term assays.[11] | 1. Extend the duration of your cell viability or clonogenic assays to distinguish between cytostatic/senescent effects and true resistance.[11] 2. Stain for senescence markers (e.g., SA-β-gal). |
| Difficulty replicating published data. | The original study may have used a different grade (pharmaceutical vs. commercial) or a commercial lot with a different impurity profile.[2][10] | 1. Carefully check the materials and methods section of the publication for the source of Rigosertib. 2. Contact the authors to inquire about the specific supplier and lot number if possible. 3. Consider the possibility that the differing results are due to the purity issue and analyze your results in that context.[5][11] |
Data Presentation
Table 1: Reported IC50 Values of Rigosertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 | Assay Duration | Reference |
| EGI-1 | Cholangiocarcinoma | ~160 nM | 24 hours | [20] |
| A549 | Lung Adenocarcinoma | < 100 nM | 24, 48, 72 hours | [17] |
| Various (94 lines) | Multiple | 50 - 250 nM | 96 hours | [15] |
| HeLa | Cervical Cancer | 100 - 250 nM (induces apoptosis) | Not Specified | [15] |
| RPMI 8226 | Multiple Myeloma | > 1 µM (more resistant) | 24, 48, 72 hours | [17] |
| U87-MG | Glioblastoma | > 1 µM (most resistant) | 24, 48, 72 hours | [17] |
Note: IC50 values are highly dependent on the cell line, assay type, and duration of drug exposure. The grade of Rigosertib used may also significantly impact these values.
Experimental Protocols
1. Cell Viability Assay (Trypan Blue Exclusion)
-
Plating: Plate tumor cells in 6-well dishes at a density of 1 x 10⁵ cells/mL per well.
-
Treatment: After 24 hours, add Rigosertib at desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a DMSO-only vehicle control.[15]
-
Incubation: Incubate cells for the desired time period (e.g., 24, 48, 72, or 96 hours).[17][20]
-
Harvesting: Detach cells using Trypsin-EDTA and resuspend in complete medium.
-
Staining: Mix a small volume of cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Counting: Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate cell viability as (Number of viable cells / Total number of cells) x 100.
2. Western Blot for PI3K/Akt Pathway Analysis
-
Cell Lysis: Treat cells with Rigosertib for the desired time. For analysis of signaling pathways, shorter time points (e.g., 6, 12, 24 hours) are often used.[19] Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[4][19]
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Cell Cycle Analysis by Flow Cytometry
-
Treatment and Harvest: Treat cells with various concentrations of Rigosertib for 24, 48, or 72 hours.[17] Harvest cells, including any floating cells in the medium, and wash with PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Interpretation: Quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[17][20]
Visualizations
Caption: Reported signaling pathways affected by Rigosertib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rigosertib (ON-01910) | inhibitor of PLK1 | CAS 592542-59-1 | Buy Rigosertib (ON-01910) from Supplier InvivoChem [invivochem.com]
- 10. mdpi.com [mdpi.com]
- 11. A Contaminant Impurity, Not Rigosertib, Is a Tubulin Binding Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. Stability and Storage | Tocris Bioscience [tocris.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Rigosertib Toxicity Management: A Technical Support Resource for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing toxicities associated with the investigational anti-cancer agent Rigosertib in preclinical animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative toxicity data to support your research endeavors.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the administration of Rigosertib to animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of Rigosertib-induced toxicity in rodents?
A1: Based on preclinical and clinical observations, the most frequently reported toxicities affect the urinary and gastrointestinal systems. Researchers should closely monitor animals for signs such as dysuria (painful urination), hematuria (blood in urine), urinary frequency, diarrhea, and abdominal pain.[1][2] Fatigue and anorexia may also be observed.[1]
Q2: How should I determine the starting dose for my animal study?
A2: Dose selection should be based on existing toxicology data. For rats, a No-Observed-Adverse-Effect-Level (NOAEL) has been established at 30 mg/kg/day in 28-day repeated dosing studies.[3] In mouse xenograft models, doses of 150 mg/kg to 200 mg/kg administered intraperitoneally have been used in efficacy studies.[4] It is recommended to conduct a dose-ranging study to determine the Maximum Tolerated Dose (MTD) in your specific animal model and experimental conditions.
Q3: What is the primary mechanism of action of Rigosertib, and how does it relate to its toxicity profile?
A3: Rigosertib has a multi-targeted mechanism of action, which contributes to both its therapeutic effect and its toxicity. It has been shown to function as a:
-
Microtubule-destabilizing agent: It binds to β-tubulin in the colchicine binding site, leading to mitotic arrest and apoptosis.[1][5][6][7][8][9][10][11]
-
Ras mimetic: It binds to the Ras-binding domains of effector proteins like Raf and PI3K, thereby inhibiting the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR signaling pathways.[4][12][13][14][15]
-
PLK1 inhibitor: Although initially identified as a Polo-like kinase 1 (PLK1) inhibitor, this is now considered a less direct effect.[1]
The off-target effects on these fundamental cellular processes likely contribute to the observed toxicities.
Troubleshooting Common Adverse Events
| Observed Issue | Potential Cause | Recommended Action |
| Hematuria/Dysuria | Direct urothelial toxicity from urinary excretion of Rigosertib.[2] | - Immediately record the severity and frequency. - Provide supportive care, such as ensuring easy access to water to maintain hydration. - For severe or persistent symptoms, consider dose reduction or temporary cessation of treatment and consult with a veterinarian. - Collect urine samples for analysis if the experimental design allows. |
| Diarrhea | Gastrointestinal tract irritation or disruption of normal gut flora. | - Monitor for dehydration and weight loss. - Ensure clean bedding and easy access to food and water. - Provide supportive care, such as subcutaneous fluid administration if dehydration is evident. - If diarrhea is severe or prolonged, consider dose reduction and veterinary consultation. |
| Weight Loss/Anorexia | General malaise, gastrointestinal discomfort, or metabolic effects of the drug. | - Monitor food and water intake daily. - Provide highly palatable and easily accessible food. - Monitor body weight daily. A significant drop in body weight (e.g., >15-20%) may necessitate euthanasia. - Consider supportive care with nutritional supplements after veterinary consultation. |
| Lethargy/Reduced Activity | General toxicity, fatigue. | - Minimize handling and stress. - Ensure a quiet and comfortable environment. - Closely monitor for other signs of distress. If lethargy is severe and accompanied by other adverse signs, consider humane endpoints. |
Quantitative Toxicity Data
The following table summarizes available quantitative toxicity data for Rigosertib in animal models. It is important to note that specific MTD and LD50 values can vary depending on the animal strain, age, sex, and route of administration.
| Parameter | Species | Dose | Route of Administration | Study Duration | Observed Effects/Notes | Reference |
| NOAEL | Rat | 30 mg/kg/day | Not Specified | 28 days | No observed adverse effects at this dose. | [3] |
| Efficacy Study Dose | Mouse | 200 mg/kg | Intraperitoneal | 5 days/week | Delayed tumor growth in a neuroblastoma PDX model. | |
| Efficacy Study Dose | Mouse | 150 mg/kg | Intraperitoneal | Twice daily, 5 days/week | Delayed tumor progression in an RD xenograft model with no significant body weight loss. | |
| Efficacy Study Dose | Mouse | 200 mg/kg | Intraperitoneal | 3 times in the first 36 hours, then twice during radiation | Used in combination with radiation in a cervical carcinoma model with no significant side effects noted by body weight. | [16] |
| Dose-Limiting Toxicity (Clinical) | Human | 700 mg b.i.d. | Oral | 14 days of a 21-day cycle | Grade 3 dysuria and shortness of breath. | [2] |
Experimental Protocols
1. Protocol for Daily Monitoring of Rigosertib-Induced Toxicity
Objective: To systematically observe and record clinical signs of toxicity in animals receiving Rigosertib.
Materials:
-
Animal observation checklist (see below)
-
Calibrated scale for body weight measurement
Procedure:
-
Observe each animal at least once daily, preferably at the same time each day.
-
Assess the general appearance and posture of the animal. Note any signs of piloerection, hunched posture, or lethargy.
-
Examine the animal's coat for any signs of poor grooming.
-
Observe the animal's activity level and response to stimuli.
-
Check for any signs of dehydration, such as sunken eyes or skin tenting.
-
Inspect the urogenital area for any signs of hematuria or irritation.
-
Observe feces for consistency and presence of diarrhea.
-
Record the body weight of each animal daily.
-
Score the observed clinical signs using a standardized scoring system (see example below).
-
Any animal exhibiting severe signs of toxicity should be reported to the veterinary staff immediately.
Example Animal Observation Checklist and Scoring:
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Appearance | Bright, alert, normal posture | Slightly hunched, piloerection | Hunched posture, dull | Hunched, immobile, unresponsive |
| Activity | Active, exploring | Slightly reduced activity | Reluctant to move | Immobile |
| Body Weight | < 5% weight loss | 5-10% weight loss | 10-15% weight loss | > 15% weight loss |
| Urine | Normal color | Pink-tinged | Red, visible blood | Gross hematuria |
| Feces | Well-formed pellets | Soft stool | Diarrhea | Severe, watery diarrhea |
Note: This is an example, and scoring systems should be adapted and approved by the institution's animal care and use committee.
2. Protocol for Blood and Tissue Collection for Toxicity Assessment
Objective: To collect blood and tissue samples for hematological, biochemical, and histopathological analysis of Rigosertib-induced toxicity.
Materials:
-
Anesthetic agent (as approved in the animal protocol)
-
Blood collection tubes (e.g., with EDTA for hematology, serum separator tubes for biochemistry)
-
Sterile syringes and needles
-
10% neutral buffered formalin
-
Dissection tools
-
Personal protective equipment (PPE)
Procedure:
Blood Collection (Terminal Procedure - Cardiac Puncture):
-
Anesthetize the animal according to the approved protocol. Confirm a surgical plane of anesthesia by lack of response to a painful stimulus (e.g., toe pinch).
-
Position the animal in dorsal recumbency.
-
Locate the heart and insert a needle into the ventricle.
-
Gently aspirate the desired volume of blood.
-
Dispense the blood into the appropriate collection tubes.
-
Euthanize the animal via an approved secondary method (e.g., cervical dislocation) while still under anesthesia.
Tissue Collection:
-
Following euthanasia, perform a gross necropsy and examine all major organs.
-
Collect target organs (e.g., bladder, kidneys, intestines, liver, spleen, bone marrow) for histopathological analysis.
-
Fix the tissues in 10% neutral buffered formalin at a ratio of at least 10:1 (formalin volume to tissue volume).
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathways affected by Rigosertib and a general experimental workflow for a Rigosertib toxicity study.
Caption: Rigosertib's inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Rigosertib's disruption of the Ras/Raf/MEK/ERK signaling pathway.
Caption: Rigosertib's mechanism of microtubule destabilization leading to apoptosis.
Caption: Experimental workflow for a Rigosertib toxicity study in animals.
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Clinical Trial of Oral Rigosertib in Patients with Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of intravenous rigosertib (ON 01910.Na), a novel benzyl styryl sulfone structure producing G2/M arrest and apoptosis, in adult patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rigosertib and Tubulin: A Comprehensive Overview [binomlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Rigosertib inhibits MEK1–ERK pathway and alleviates lipopolysaccharide‐induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rigosertib is a more effective radiosensitizer than cisplatin in concurrent chemo-radiation treatment of cervical carcinoma, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Rigosertib Technical Support Center: Optimizing Dosage and Managing Hematological Toxicity
Welcome to the Rigosertib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Rigosertib dosage to minimize hematological toxicity during preclinical and clinical research. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Rigosertib?
Rigosertib is a multi-kinase inhibitor with a complex mechanism of action. It was initially identified as a non-ATP competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the G2/M phase of the cell cycle.[1] Subsequent research has shown that Rigosertib also inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2] More recently, it has been characterized as a RAS mimetic, binding to the RAS-binding domains of its effectors like RAF kinases, thereby disrupting the RAS-RAF-MEK-ERK signaling cascade.[3] This multi-targeted action contributes to its induction of mitotic arrest and apoptosis in cancer cells.[2][4]
Q2: What are the most common hematological toxicities observed with Rigosertib?
In clinical trials, the most frequently reported Grade 3 or higher hematological toxicities are anemia, thrombocytopenia (low platelet count), and neutropenia (low neutrophil count).[5] However, several studies have also noted that intravenous Rigosertib has a favorable safety profile without significant myelosuppression, which can be advantageous, especially in patients with compromised bone marrow function.[2][4]
Q3: Does the route of administration (oral vs. intravenous) affect the toxicity profile?
Yes, the route of administration can influence the toxicity profile. While hematological toxicities are observed with both formulations, oral Rigosertib is more frequently associated with genitourinary adverse events, such as dysuria (painful urination) and hematuria (blood in the urine).[6][7] This is thought to be due to the prolonged exposure of the urothelium to the drug as it is excreted largely unchanged in the urine.[6] Intravenous administration, despite leading to higher systemic exposure, is associated with a lower incidence of these urinary toxicities.[1]
Q4: What are the recommended doses for Rigosertib in clinical studies?
Dosing recommendations have been established in Phase I/II trials:
-
Oral Rigosertib: The recommended Phase II dose is 560 mg administered twice daily (b.i.d.) for 14 days of a 21-day cycle. Dose-limiting toxicities were observed at 700 mg b.i.d.[4][6]
-
Intravenous (IV) Rigosertib: A common dose used in Phase III trials is 1800 mg/24 hours administered as a 72-hour continuous infusion every 2 to 4 weeks.[5][8]
Q5: Are there established guidelines for dose modification in response to hematological toxicity?
Specific dose modification protocols are typically defined within individual clinical trial protocols. However, general principles for managing drug-induced cytopenias can be applied. For severe (Grade 3 or 4) hematological toxicity, treatment may be delayed until counts recover to a Grade 1 or baseline level.[9] Subsequent cycles may require a dose reduction. For chemotherapy administered with curative intent, the use of growth factors to support neutrophil counts might be considered.[9] It is crucial to refer to the specific study protocol for detailed guidance.
Troubleshooting Guide: Managing Hematological Toxicity
This guide provides structured tables summarizing hematological toxicity data from key clinical trials and offers troubleshooting advice for researchers.
Data Presentation: Summary of Hematological Adverse Events
Table 1: Grade ≥3 Hematological Toxicities with Intravenous (IV) Rigosertib in Patients with High-Risk Myelodysplastic Syndromes (ONTIME Trial) [5]
| Adverse Event | Rigosertib (n=184) | Best Supportive Care (n=91) |
| Anemia | 18% | 8% |
| Thrombocytopenia | 19% | 7% |
| Neutropenia | 17% | 8% |
| Febrile Neutropenia | 12% | 11% |
Table 2: Grade ≥3 Adverse Events with Oral Rigosertib in Combination with Azacitidine [8]
| Adverse Event | Incidence |
| Pneumonia | 33% |
| Neutropenia | 28% |
| Thrombocytopenia | 22% |
Table 3: Troubleshooting Common Hematological Issues in Preclinical Studies
| Observed Issue | Potential Cause | Recommended Action |
| Significant drop in neutrophil counts (Neutropenia) | Rigosertib's effect on hematopoietic progenitors. | 1. Monitor Complete Blood Counts (CBCs) with differentials more frequently (e.g., twice weekly). 2. Consider a dose reduction in the next treatment cycle. 3. In animal models, consider co-administration of G-CSF if the neutropenia is dose-limiting and not the primary endpoint. |
| Unexpectedly low platelet counts (Thrombocytopenia) | Drug-induced effect on megakaryocytes. | 1. Increase frequency of CBC monitoring. 2. Examine bone marrow smears for megakaryocyte numbers and morphology. 3. If severe, pause dosing until platelet counts recover. Consider a dose reduction for subsequent treatments. |
| Progressive decrease in hemoglobin/hematocrit (Anemia) | Effect on erythropoiesis. | 1. Monitor CBCs regularly. 2. Assess for signs of hemolysis or bleeding. 3. In animal studies, consider supportive care such as transfusions if necessary to continue the experiment, noting this in the study report. |
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity in a Murine Xenograft Model
This protocol outlines a general procedure for monitoring hematological parameters in mice treated with Rigosertib.
1. Materials:
-
Rigosertib (formulated for in vivo use)
-
Tumor-bearing mice (e.g., immunodeficient mice with human tumor xenografts)
-
EDTA-coated microcapillary tubes or collection vials
-
Automated hematology analyzer for animal blood
-
Microscope slides and staining reagents (e.g., Wright-Giemsa)
-
Flow cytometry antibodies for hematopoietic stem and progenitor cells (optional)
-
Bone marrow collection tools (syringes, needles)
2. Procedure:
-
Baseline Assessment: Before initiating treatment, collect a baseline blood sample (50-100 µL) via tail vein or saphenous vein puncture. Perform a complete blood count (CBC) with a differential to determine baseline values for red blood cells, white blood cells (including neutrophils, lymphocytes), and platelets.
-
Rigosertib Administration: Administer Rigosertib according to the planned dosing schedule and route (e.g., intraperitoneal, oral gavage, or intravenous).
-
On-Treatment Monitoring:
-
Collect blood samples for CBC analysis at regular intervals (e.g., weekly or twice weekly, depending on the dose and expected toxicity).
-
Monitor animal health daily, paying attention to signs of anemia (pale paws/ears), bleeding, or infection.
-
-
Endpoint Analysis:
-
At the end of the study, collect a terminal blood sample via cardiac puncture for a final CBC.
-
Isolate femurs and tibias to collect bone marrow.
-
Bone Marrow Smear: Prepare bone marrow smears on microscope slides, stain with Wright-Giemsa, and perform a differential cell count to assess cellularity and morphology of hematopoietic precursors.
-
(Optional) Flow Cytometry: Create a single-cell suspension from the bone marrow. Stain with a panel of antibodies to identify and quantify different hematopoietic stem and progenitor cell populations (e.g., Lineage-Sca1+c-Kit+ cells in mice) to assess the impact of Rigosertib on hematopoiesis.
-
Protocol 2: In Vitro Kinase Assay for PLK1 Inhibition
This protocol is adapted from methodologies used in the characterization of Rigosertib.[1]
1. Materials:
-
Recombinant PLK1 enzyme
-
Rigosertib at various concentrations
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, 2 mM DTT, pH 7.5)
-
ATP (including γ-³²P-ATP for radioactive detection)
-
PLK1 substrate (e.g., recombinant Cdc25C or casein)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or X-ray film for detecting phosphorylated substrate
2. Procedure:
-
Enzyme Incubation: In a microcentrifuge tube, incubate recombinant PLK1 with varying concentrations of Rigosertib in the kinase reaction buffer for 30 minutes at room temperature.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP) and the PLK1 substrate (e.g., Cdc25C). Incubate for 20 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding 2x Laemmli buffer and boiling for 2-5 minutes.
-
Electrophoresis: Separate the phosphorylated substrates from the unphosphorylated substrates using SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.
-
Analysis: Quantify the band intensity to determine the level of substrate phosphorylation at each Rigosertib concentration. Calculate the IC₅₀ value, which is the concentration of Rigosertib required to inhibit 50% of the PLK1 kinase activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Rigosertib's multi-targeted mechanism of action.
Caption: Experimental workflow for monitoring hematological toxicity.
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) [mdpi.com]
- 2. Clinical activity and safety of the dual pathway inhibitor rigosertib for higher risk myelodysplastic syndromes following DNA methyltransferase inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Phase I Clinical Trial of Oral Rigosertib in Patients with Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Why do some studies show Rigosertib binds tubulin and others do not?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rigosertib. The information addresses the conflicting findings regarding its mechanism of action, particularly its interaction with tubulin.
Frequently Asked Questions (FAQs)
Q1: Why do some research papers report that Rigosertib binds to tubulin and destabilizes microtubules, while others state it does not?
The discrepancy in findings regarding Rigosertib's interaction with tubulin is a subject of ongoing scientific debate. The conflicting results appear to stem from differences in the purity of the Rigosertib compound used in experiments and the sensitivity of the assays employed.
One group of studies suggests that Rigosertib's primary cytotoxic effect is due to microtubule destabilization. These studies often utilize commercially sourced Rigosertib. A key piece of evidence supporting this mechanism is that a specific mutation in β-tubulin (L240F) confers resistance to the drug's effects in cancer cells.
Conversely, other research, including from the original developers of the drug, argues that highly purified, clinical-grade Rigosertib does not bind to tubulin. This group posits that the microtubule-destabilizing activity observed in some studies is due to a contaminant, ON01500, found in some commercial preparations of Rigosertib. ON01500 is a potent inhibitor of tubulin polymerization and a photodegradation product of Rigosertib. These studies propose that Rigosertib's primary mechanism of action involves the inhibition of other key cellular pathways, such as those involving Polo-like kinase 1 (PLK1) and RAS-effector proteins.
A rebuttal to this claim states that even pharmaceutical-grade rigosertib (>99.9% purity) demonstrates microtubule-destabilizing activity in sensitive in vitro assays and that the L240F TUBB mutant provides resistance to this highly pure compound, suggesting the effect is not from a contaminant.
Therefore, when interpreting experimental results, it is crucial to consider the source and purity of the Rigosertib used.
Q2: What are the proposed alternative mechanisms of action for Rigosertib?
Rigosertib is considered a multi-target inhibitor. Besides the disputed interaction with tubulin, several other mechanisms of action have been described:
-
Polo-like kinase 1 (PLK1) Inhibition : Rigosertib was initially identified as a non-ATP-competitive inhibitor of PLK1, a key regulator of mitosis. Inhibition of PLK1 leads to mitotic arrest and apoptosis in cancer cells.
-
RAS-Effector Inhibition : Rigosertib has been shown to act as a RAS mimetic. It binds to the RAS-binding domains (RBDs) of effector proteins like RAF and PI3K, thereby disrupting RAS-mediated signaling pathways that are crucial for cancer cell growth and survival.
-
PI3K/Akt Pathway Inhibition : Studies have demonstrated that Rigosertib can inhibit the PI3K/Akt signaling pathway, which is frequently overactive in many cancers and plays a vital role in cell proliferation, survival, and metabolism.
Troubleshooting Guide
Issue: Inconsistent results in cell viability or cell cycle arrest assays with Rigosertib.
If you are observing variability in your experiments with Rigosertib, consider the following troubleshooting steps:
-
Verify the Purity of Rigosertib : As discussed, the presence of the impurity ON01500 can lead to potent microtubule-destabilizing effects.
-
Recommendation : Whenever possible, use clinical-grade Rigosertib (>99.9% purity). If using a commercial source, request a certificate of analysis with purity data confirmed by methods like LC/MS/MS. Be aware that storage conditions such as exposure to light, higher temperatures, or acidic pH can promote the degradation of Rigosertib to ON01500.
-
-
Cell Line Specificity : The mechanism of action of Rigosertib may be cell-type dependent. The genetic background of your cells (e.g., RAS mutation status) can influence their sensitivity to Rigosertib's effects on different pathways.
-
Recommendation : Characterize the relevant signaling pathways (RAS/MAPK, PI3K/Akt, PLK1 expression) in your cell model. This will help in interpreting whether the observed effects are consistent with a specific mechanism of action.
-
-
Assay Sensitivity : The discrepancy in the literature is partly due to the different sensitivities of the assays used to detect tubulin interaction.
-
Recommendation : When investigating microtubule effects, consider using highly sensitive methods. For example, in vitro microtubule dynamics assays using microscopy can detect subtle effects that might be missed in bulk tubulin polymerization assays.
-
Data Presentation
Table 1: Summary of Conflicting Findings on Rigosertib-Tubulin Interaction
| Finding | Studies Supporting Tubulin Binding | Studies Refuting Tubulin Binding |
| Compound Source | Primarily commercial vendors (e.g., Selleckchem) | Clinical-grade from Onconova Therapeutics |
| Proposed Active Agent | Rigosertib itself | A contaminant, ON01500 |
| Tubulin Polymerization Assay | Inhibition observed (e.g., at >20 µM) | Little to no inhibition with pure Rigosertib (up to 50-100 µM) |
| Direct Binding Assay (MST) | Not reported for Rigosertib itself | No binding detected for pure Rigosertib; binding confirmed for ON01500 |
| Cellular Resistance | β-tubulin mutation (L240F) confers resistance | L240F-expressing cells still fail to proliferate and undergo senescence |
| Primary Mechanism | Microtubule destabilization | Inhibition of RAS effectors (RAF, PI3K) and PLK1 |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This protocol is used to assess the effect of a compound on the polymerization of tubulin into microtubules in vitro.
-
Reagents : MAP-rich tubulin, general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP (1 mM), fluorescence reporter (e.g., DAPI), test compounds (Rigosertib, ON01500, positive/negative controls).
-
Procedure :
-
On ice, mix MAP-rich tubulin (e.g., 25 µg) with general tubulin buffer, GTP, and the fluorescent reporter in a 96-well plate.
-
Add the test compound (e.g., Rigosertib from different sources) at various concentrations or vehicle control (DMSO).
-
Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence intensity every minute for a specified duration (e.g., 60 minutes). An increase in fluorescence indicates tubulin polymerization.
-
-
Analysis : Plot fluorescence intensity versus time. Inhibition of polymerization is observed as a decrease in the rate or extent of fluorescence increase compared to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess target engagement by observing the thermal stabilization of a protein upon ligand binding in cells.
-
Reagents : Cell culture medium, PBS, lysis buffer, antibodies for α-tubulin and β-tubulin.
-
Procedure :
-
Treat cultured cells with the test compound (e.g., Rigosertib) or vehicle for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein
-
Troubleshooting inconsistent results in Rigosertib cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Rigosertib cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Rigosertib, and how could its complexity contribute to inconsistent results?
Rigosertib is a multi-kinase inhibitor with a complex and debated mechanism of action, which is a primary reason for variability in experimental outcomes. It was initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the G2/M phase of the cell cycle.[1][2][3] However, subsequent research has revealed its activity against multiple other targets.[1][4]
Rigosertib has been shown to:
-
Inhibit the PI3K/Akt pathway : This pathway is crucial for cell survival and proliferation.[1][2][5]
-
Act as a RAS mimetic : It can bind to the RAS-binding domain (RBD) of effector proteins like RAF, thereby disrupting RAS-RAF-MEK signaling.[1][6][7]
-
Function as a microtubule-destabilizing agent : This activity can lead to mitotic arrest and apoptosis, independent of its kinase inhibition properties.[8][9]
The predominant mechanism of action can be cell-type dependent and influenced by the specific genetic background of the cells being studied.[1] This multi-targeted nature means that subtle variations in experimental conditions can shift the cellular response, leading to inconsistent results.
Q2: My IC50 value for Rigosertib varies significantly between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue. Several factors can contribute to this variability:
| Potential Cause | Explanation | Suggested Action |
| Cell Health and Passage Number | Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. Using cells that are unhealthy or over-confluent will lead to unreliable results.[10] | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Compound Stability and Purity | Rigosertib solutions may be unstable, and the compound can degrade, especially under certain storage conditions (e.g., higher temperature, acidic pH, light exposure).[11][12] Commercial preparations may also contain impurities with biological activity.[8][13] | Prepare fresh stock solutions of Rigosertib in DMSO and aliquot for single use to avoid freeze-thaw cycles.[14] Store stocks at -80°C.[14] If possible, verify the purity of the compound. |
| Assay-Specific Variability | Different viability assays measure different cellular parameters (e.g., metabolic activity in MTT vs. membrane integrity in LDH assays). These can yield different IC50 values.[15] | Stick to a single, well-validated assay for determining IC50. Understand the principle of the chosen assay and its limitations. |
| Inconsistent Seeding Density | The initial number of cells seeded can significantly impact the final readout of a viability assay.[10] | Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. |
Q3: I am observing high background or false positives in my cell viability assay (e.g., MTT, XTT). What should I check?
High background can obscure the true effect of Rigosertib. Here are common causes and solutions:
| Potential Cause | Explanation | Suggested Action |
| Microbial Contamination | Bacteria or yeast can reduce tetrazolium salts, leading to a false-positive signal.[10] | Visually inspect plates for contamination. Maintain sterile technique. |
| Media Components | Phenol red in culture media can interfere with absorbance readings. Serum components can also affect the assay.[10] | Use phenol red-free medium during the assay incubation step. Consider using serum-free medium for the final incubation with the assay reagent. |
| Compound Interference | Rigosertib itself might directly react with the assay reagents. | Run a control with Rigosertib in cell-free media to check for any direct reaction with the assay components. |
| Incomplete Formazan Solubilization (MTT) | If the formazan crystals are not fully dissolved, it will lead to inaccurate and inconsistent readings.[16][17] | Ensure complete solubilization by using an appropriate solvent (e.g., DMSO, acidified isopropanol) and allowing sufficient incubation time with gentle mixing. |
Q4: My cell cycle analysis results after Rigosertib treatment are not showing a clear G2/M arrest. What could be wrong?
While Rigosertib is known to induce G2/M arrest, several factors can lead to ambiguous results:
| Potential Cause | Explanation | Suggested Action |
| Suboptimal Drug Concentration or Timing | The concentration of Rigosertib and the duration of treatment are critical for observing a robust cell cycle block. | Perform a time-course and dose-response experiment to identify the optimal conditions for inducing G2/M arrest in your cell line. |
| Cell Clumping | Aggregates of cells will not be accurately analyzed by the flow cytometer and can distort the cell cycle profile.[18] | Ensure a single-cell suspension by gentle pipetting and filtering the sample through a cell strainer before analysis. |
| Improper Staining or Fixation | Inadequate fixation or staining with the DNA dye (e.g., Propidium Iodide) will result in poor resolution of the cell cycle phases.[19] | Use ice-cold 70% ethanol for fixation and ensure proper RNase treatment to avoid staining of double-stranded RNA. Run samples at a low flow rate.[18][19] |
| Cell Line Specific Effects | Some cell lines may be less sensitive to the G2/M arrest phenotype or may undergo apoptosis more rapidly. | Correlate cell cycle data with apoptosis assays to get a complete picture of the cellular response. |
Q5: I am seeing inconsistent results in my apoptosis assays (e.g., Annexin V/PI). What are the common troubleshooting steps?
Apoptosis is a dynamic process, and timing is crucial for consistent results.
| Potential Cause | Explanation | Suggested Action |
| Incorrect Assay Timing | Apoptotic events occur over a specific time course. If you measure too early or too late, you may miss the peak of apoptosis.[20] | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal endpoint for your cell line and Rigosertib concentration. |
| Loss of Apoptotic Cells | Early apoptotic cells can detach and be lost during washing steps.[21] | Collect the supernatant along with the adherent cells to ensure you are analyzing the entire cell population. |
| Harsh Cell Handling | Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive PI staining (necrosis).[21] | Handle cells gently. Use a non-enzymatic cell dissociation buffer if necessary. |
| Compensation Issues in Flow Cytometry | Spectral overlap between the fluorochromes (e.g., FITC and PI) can lead to incorrect population gating if not properly compensated. | Use single-stained controls to set up the correct compensation matrix before running your experimental samples. |
Signaling Pathways and Experimental Workflow Diagrams
Caption: Rigosertib's multi-target signaling pathways.
Caption: General workflow for Rigosertib cell-based assays.
Detailed Experimental Protocols
Cell Viability: MTT Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding : Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment : Prepare serial dilutions of Rigosertib in culture medium. Remove the old medium from the wells and add 100 µL of the Rigosertib dilutions. Include wells with vehicle control (e.g., DMSO, final concentration <0.5%) and untreated cells.
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation : Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization : Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Apoptosis: Annexin V/PI Staining by Flow Cytometry
This protocol detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Cell Treatment : Seed cells in a 6-well plate and treat with the desired concentrations of Rigosertib for the determined time.
-
Cell Harvesting : Collect both the floating cells from the supernatant and the adherent cells (using gentle trypsinization or a cell scraper). Combine them and centrifuge at 300 x g for 5 minutes.
-
Washing : Wash the cell pellet twice with ice-cold PBS.
-
Staining : Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol measures DNA content to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment : Seed and treat cells with Rigosertib as described for the apoptosis assay.
-
Cell Harvesting : Harvest all cells (adherent and floating) and wash once with PBS.
-
Fixation : Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing : Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining : Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Analysis : Analyze the samples by flow cytometry, using a low flow rate to ensure high resolution of the DNA content peaks.
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Efficacy of the polo-like kinase inhibitor rigosertib, alone or in combination with Abelson tyrosine kinase inhibitors, against break point cluster region-c-Abelson-positive leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PLK1 in myelodysplastic syndromes: The Role of Rigosertib in Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rigosertib - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Rigosertib and Tubulin: A Comprehensive Overview [binomlabs.com]
- 13. scispace.com [scispace.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. biology.stackexchange.com [biology.stackexchange.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. yeasenbio.com [yeasenbio.com]
Rigosertib Technical Support Center: Troubleshooting Precipitation in Cell Culture Media
Welcome to the Rigosertib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in vitro experiments, with a specific focus on preventing the precipitation of Rigosertib in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my Rigosertib precipitating when I add it to my cell culture medium?
A1: Rigosertib precipitation in aqueous-based culture media is a common issue stemming from its low solubility in acidic solutions.[1] Rigosertib is the sodium salt of a weak acid and is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), but its solubility significantly decreases when diluted into the aqueous environment of cell culture media.[1] Precipitation occurs when the final concentration of Rigosertib in the media exceeds its solubility limit. This is often observed when a highly concentrated DMSO stock solution is directly added to the medium, causing the local concentration to spike and the compound to "crash out" of solution.
Q2: What is the recommended solvent for preparing Rigosertib stock solutions?
A2: The recommended solvent for preparing Rigosertib stock solutions is anhydrous, sterile DMSO.[1] Commercial suppliers suggest that Rigosertib is soluble in DMSO at concentrations as high as 75 mg/mL.
Q3: Can the pH of my culture medium affect Rigosertib solubility?
A3: Yes, the pH of the culture medium can significantly impact Rigosertib's solubility. Being a salt of a weak acid, Rigosertib is less soluble in acidic conditions.[1] Most cell culture media are buffered to a physiological pH (around 7.2-7.4), but factors such as high cell density and microbial contamination can lower the pH, potentially leading to precipitation. Rigosertib is also known to be unstable at acidic pH, which can lead to its degradation.
Q4: Does the type of cell culture medium or serum concentration influence Rigosertib precipitation?
A4: While specific studies on the effect of different media are limited, the components of the medium can influence drug solubility. Serum proteins, like albumin, can sometimes help to solubilize hydrophobic compounds. However, complex interactions between Rigosertib and media components could potentially lead to precipitation. It has been noted that certain media components, like uric acid, may inhibit Rigosertib's activity.
Q5: How should I store my Rigosertib stock solution to prevent degradation and precipitation?
A5: Rigosertib stock solutions in DMSO should be stored at -20°C or -80°C. It is crucial to protect the stock solution from light and repeated freeze-thaw cycles. Rigosertib is sensitive to higher temperatures, acidic pH, and intense light, which can cause it to degrade to other compounds, such as ON01500.[1] To minimize degradation, it is advisable to aliquot the stock solution into single-use vials.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
This is the most common precipitation scenario. It occurs when a highly concentrated DMSO stock is pipetted directly into the aqueous culture medium, causing the local concentration of Rigosertib to momentarily exceed its solubility limit.
Troubleshooting Steps:
-
Reduce Stock Concentration: Prepare a less concentrated stock solution in DMSO.
-
Use an Intermediate Dilution Step: Before adding to the final volume of media, create an intermediate dilution of your stock solution in a smaller volume of pre-warmed media.
-
Modify Final Dilution Technique:
-
Pre-warm the cell culture medium to 37°C.
-
While gently swirling or vortexing the medium, add the Rigosertib stock solution dropwise. This rapid dispersal helps prevent localized high concentrations.
-
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and cell toxicity.
Issue 2: Delayed Precipitation During Incubation
If the solution is initially clear but a precipitate develops over time during incubation, other factors may be at play.
Troubleshooting Steps:
-
Check for pH Changes: Monitor the pH of your cell culture medium throughout the experiment. A decrease in pH due to cellular metabolism can reduce Rigosertib's solubility. Consider using a more strongly buffered medium if pH shifts are significant.
-
Assess for Degradation: Rigosertib can degrade under certain conditions (light, temperature, acidic pH), and the degradation products may have different solubility profiles. Protect your experiments from direct light.
-
Evaluate Media Components: Consider if any supplements or specific media components might be interacting with Rigosertib. If possible, test the solubility of Rigosertib in a simpler basal medium.
Experimental Protocols
Protocol 1: Preparation of Rigosertib Stock Solution
This protocol describes the preparation of a 10 mM Rigosertib stock solution in DMSO.
Materials:
-
Rigosertib powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: The molecular weight of Rigosertib is 451.49 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.51 mg of Rigosertib powder.
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the weighed Rigosertib powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.
-
Vortexing and Sonication: Vortex the tube thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath sonicator can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Rigosertib Working Solution in Cell Culture Medium
This protocol describes the preparation of a final 100 nM working solution of Rigosertib in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM Rigosertib stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare an Intermediate Dilution (100 µM):
-
In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM Rigosertib stock solution to the medium.
-
Gently vortex to mix. This creates a 100 µM intermediate solution.
-
-
Prepare the Final Working Solution (100 nM):
-
In a sterile tube containing the desired final volume of pre-warmed cell culture medium (e.g., 10 mL), add the appropriate volume of the 100 µM intermediate solution. To achieve a 100 nM final concentration in 10 mL of media, add 10 µL of the 100 µM intermediate solution.
-
Immediately after adding the intermediate dilution, gently swirl the medium to ensure rapid and uniform mixing.
-
-
Final DMSO Concentration: This two-step dilution method results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.
Data Presentation
Table 1: Rigosertib Solubility and Stock Solution Parameters
| Parameter | Value | Reference/Note |
| Molecular Weight | 451.49 g/mol | - |
| Recommended Solvent | DMSO | [1] |
| Reported Solubility in DMSO | 75 mg/mL (166 mM) | Commercial Supplier Data |
| Recommended Stock Conc. | 10-20 mM | General Laboratory Practice |
| Storage Temperature | -20°C or -80°C | Protect from light |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Effect on Cells |
| < 0.1% | Generally considered safe for most cell lines with minimal effects on cell physiology. |
| 0.1% - 0.5% | Tolerated by many cell lines, but may induce differentiation or other off-target effects in sensitive lines. |
| > 0.5% | Increased risk of cytotoxicity and can affect experimental results. |
Visualizations
Caption: Troubleshooting workflow for Rigosertib precipitation.
Caption: Recommended workflow for preparing Rigosertib working solutions.
Caption: Simplified diagram of signaling pathways targeted by Rigosertib.
References
Validation & Comparative
Comparative Efficacy of Rigosertib vs. Volasertib in SCLC Models: A Preclinical Guide
This guide provides a detailed comparison of the preclinical efficacy of two investigational Polo-like kinase 1 (PLK1) inhibitors, Rigosertib and Volasertib, in Small Cell Lung Cancer (SCLC) models. The information presented is compiled from published research to offer an objective overview for researchers, scientists, and drug development professionals. Both agents have demonstrated potent anti-tumor activity in preclinical SCLC models, primarily through the inhibition of PLK1, a key regulator of mitosis.[1]
Executive Summary
Both Rigosertib and Volasertib exhibit strong cytotoxic effects against SCLC cell lines at nanomolar concentrations.[2][3] In vivo studies using patient-derived xenograft (PDX) models of both platinum-sensitive and platinum-resistant SCLC have shown that both drugs can significantly inhibit tumor growth, with efficacy comparable to standard-of-care chemotherapies like cisplatin and irinotecan.[2][4] While both compounds target PLK1, it is noteworthy that Rigosertib is considered a multi-kinase inhibitor, also impacting other signaling pathways such as PI3K/Akt and RAS signaling.[1][5] Volasertib, on the other hand, is a more selective inhibitor of the PLK family of kinases.[6][7]
Data Presentation
In Vitro Cytotoxicity of PLK1 Inhibitors in SCLC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Rigosertib and Volasertib across a panel of human SCLC cell lines, demonstrating their potent anti-proliferative activity.
| Cell Line | Rigosertib IC50 (nM) | Volasertib IC50 (nM) |
| H526 | Data not specified in source | Potent activity observed[2] |
| Various SCLC Cell Lines | Strong in vitro cytotoxicity at nanomolar concentrations[2] | Strong in vitro cytotoxicity at nanomolar concentrations, with a 10-fold difference in mean IC50 between the most sensitive (40 nM) and less sensitive (550 nM) cell lines[2] |
Note: The provided sources state strong nanomolar activity but do not consistently provide specific IC50 values for both drugs in the same comprehensive table.
In Vivo Efficacy of PLK1 Inhibitors in SCLC Models
The table below outlines the key findings from in vivo studies using xenograft and patient-derived xenograft (PDX) models of SCLC.
| Model Type | Drug | Key Findings |
| SCLC Xenograft (H526 cell line) | Volasertib (20 mg/kg, weekly IP) | Achieved significant tumor growth inhibition relative to the vehicle control, but was somewhat less effective than irinotecan and cisplatin.[2] |
| SCLC PDX (Platinum-Sensitive & Resistant) | Rigosertib, Volasertib | Showed equivalent efficacy to standard care agents (irinotecan and cisplatin) with significant growth inhibition.[2][4] In some PDX models, PLK1 inhibitors demonstrated growth inhibition superior to cisplatin.[2][3] |
| SCLC PDX | Rigosertib | Antitumor activity was similar to that of cisplatin in a SCLC PDX model.[2] |
Signaling Pathways and Mechanisms of Action
Volasertib Signaling Pathway
Volasertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[8] It competitively binds to the ATP-binding pocket of PLK1, disrupting its function in regulating multiple stages of mitosis.[6][9] This inhibition leads to a G2/M cell cycle arrest and ultimately induces apoptosis in cancer cells.[8][9]
Caption: Volasertib inhibits PLK1, leading to mitotic arrest and apoptosis.
Rigosertib Signaling Pathway
Rigosertib has a more complex mechanism of action. While it inhibits PLK1, it is also recognized as a multi-kinase inhibitor.[1] Studies have shown that it can inhibit the PI3K/Akt pathway and act as a RAS mimetic, thereby disrupting the RAS-RAF-MEK signaling cascade.[5] This multi-targeted approach contributes to its ability to induce mitotic arrest and apoptosis.[1]
Caption: Rigosertib's multi-target inhibition of PLK1, PI3K/Akt, and RAS pathways.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of Rigosertib and Volasertib in SCLC models.
In Vitro Cell Proliferation Assay
This experiment is designed to determine the cytotoxic effects of the drugs on SCLC cell lines and to calculate their IC50 values.
-
Cell Culture: A panel of human SCLC cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of Rigosertib or Volasertib for 72 hours.[2][4]
-
Viability Assessment: Cell proliferation is measured using colorimetric (e.g., MTT or WST-1) or luminescent (e.g., CellTiter-Glo) assays.[2][4]
-
Data Analysis: The results are used to generate dose-response curves, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated for each drug in each cell line.
In Vivo Xenograft and PDX Models
These experiments assess the anti-tumor efficacy of the drugs in a living organism.
-
Model Establishment: Subcutaneous tumors are established in immunodeficient mice by injecting human SCLC cell lines (xenograft) or patient-derived tumor tissue (PDX).[2][3]
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. Rigosertib, Volasertib, standard chemotherapy (e.g., cisplatin, irinotecan), or a vehicle control are administered.[2][4] Dosages and administration schedules are based on previous studies (e.g., Volasertib at 20 mg/kg weekly via intraperitoneal injection).[2]
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.[2]
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group. Statistical analyses are performed to determine the significance of the observed effects.
Experimental Workflow Diagram
Caption: Workflow for comparing Rigosertib and Volasertib in SCLC models.
References
- 1. benchchem.com [benchchem.com]
- 2. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volasertib - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. benchchem.com [benchchem.com]
Rigosertib's Synergy with Gemcitabine in Pancreatic Cancer: A Preclinical Promise Unfulfilled in Clinical Trials
A comprehensive analysis of the combination of the Polo-like kinase 1 (PLK1) and phosphoinositide 3-kinase (PI3K) inhibitor, Rigosertib, with the standard-of-care chemotherapeutic, gemcitabine, for the treatment of pancreatic cancer reveals a promising preclinical synergistic relationship that ultimately failed to translate into improved survival benefits in a large-scale clinical setting. This guide delves into the preclinical data that propelled the combination into clinical trials, the outcomes of those trials, and the underlying mechanistic rationale for this therapeutic strategy.
Preclinical Evidence of Synergy
Initial preclinical investigations suggested a significant synergistic anti-tumor effect when Rigosertib was combined with gemcitabine in pancreatic cancer models. These studies were foundational in establishing the scientific rationale for advancing this combination to clinical trials.
In Vitro Synergistic Effects
In Vivo Xenograft Studies
Animal models provided further evidence for the combination's efficacy. In patient-derived pancreatic tumor xenografts, the co-administration of Rigosertib and gemcitabine reportedly led to tumor shrinkage, even in tumors that were resistant to gemcitabine alone. This suggested that Rigosertib could re-sensitize resistant tumors to the cytotoxic effects of gemcitabine.
Clinical Evaluation: A Disappointing Outcome
Despite the encouraging preclinical data, the combination of Rigosertib and gemcitabine did not demonstrate a significant improvement in survival outcomes in a pivotal Phase II/III randomized clinical trial.
Phase I Clinical Trial
A Phase I dose-escalation study was first conducted to determine the recommended Phase II dose (RPTD) and assess the safety and tolerability of the combination. The trial enrolled 40 patients with advanced solid tumors, including an expansion cohort with pancreatic ductal adenocarcinoma.[1] The RPTD was established as Rigosertib 1800 mg/m² administered as a 2-hour intravenous infusion on days 1, 4, 8, 11, 15, and 18, combined with gemcitabine 1000 mg/m² as a 30-minute infusion on days 1, 8, and 15 of a 28-day cycle.[1] The combination was found to be well-tolerated, with a toxicity profile similar to that of gemcitabine alone.[1] Notably, partial responses were observed in some patients with pancreatic adenocarcinoma, including those who had previously been treated with gemcitabine.[1]
Phase II/III Randomized Study
A large, randomized Phase II/III study was subsequently launched to compare the efficacy and safety of Rigosertib plus gemcitabine (RIG+GEM) versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer.[2] A total of 160 patients were enrolled.[2]
The study failed to meet its primary endpoint of improved overall survival (OS). The results are summarized in the table below:
| Outcome | Rigosertib + Gemcitabine (RIG+GEM) | Gemcitabine Alone | Hazard Ratio (HR) [95% CI] |
| Median Overall Survival (OS) | 6.1 months | 6.4 months | 1.24 [0.85–1.81] |
| Median Progression-Free Survival (PFS) | 3.4 months | 3.4 months | 0.96 [0.68–1.36] |
| Partial Response Rate | 19% | 13% | N/A |
As the data indicates, there was no statistically significant difference in either median overall survival or progression-free survival between the two treatment arms.[2] While the partial response rate was slightly higher in the combination group, this did not translate into a survival benefit.[2]
Mechanistic Rationale for the Combination
The scientific premise for combining Rigosertib and gemcitabine was rooted in their distinct but potentially complementary mechanisms of action.
Gemcitabine's Mechanism of Action
Gemcitabine is a nucleoside analog that, once inside the cell, is converted into its active diphosphate and triphosphate forms. These active metabolites exert their cytotoxic effects primarily by inhibiting DNA synthesis. The triphosphate form competes with the natural building blocks of DNA for incorporation into a growing DNA strand, leading to a halt in DNA replication and, ultimately, cell death.
Rigosertib's Mechanism of Action and Synergistic Hypothesis
Rigosertib is a multi-kinase inhibitor that primarily targets Polo-like kinase 1 (PLK1) and phosphoinositide 3-kinase (PI3K).[2] PLK1 is a critical regulator of the cell cycle, particularly during mitosis. Overexpression of PLK1 has been linked to poor prognosis and resistance to chemotherapy in various cancers, including pancreatic cancer. The PI3K pathway is a key signaling cascade that promotes cell growth, proliferation, and survival.
The synergistic hypothesis was that by inhibiting PLK1, Rigosertib could disrupt the cell cycle and induce mitotic arrest, making cancer cells more susceptible to the DNA-damaging effects of gemcitabine.[2] Furthermore, inhibiting the pro-survival PI3K pathway could lower the threshold for apoptosis induced by gemcitabine. Preclinical studies had indicated that PLK1 signaling activity was correlated with gemcitabine resistance, and that the addition of Rigosertib could reverse this resistance.[2]
Experimental Protocols
Phase II/III Clinical Trial Methodology
The Phase II/III study was a randomized, open-label, multicenter trial.
-
Patient Population: Patients with previously untreated, histologically or cytologically confirmed metastatic adenocarcinoma of the pancreas.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either Rigosertib in combination with gemcitabine or gemcitabine alone.
-
Dosing Regimen:
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.
Conclusion
The journey of the Rigosertib and gemcitabine combination for pancreatic cancer serves as a stark reminder of the challenges in translating preclinical findings to clinical success. While the initial in vitro and in vivo data provided a strong rationale for combining a PLK1/PI3K inhibitor with a standard cytotoxic agent, the large-scale randomized clinical trial ultimately demonstrated a lack of benefit in terms of patient survival. This discrepancy highlights the complexity of pancreatic cancer biology and the need for more predictive preclinical models and robust biomarkers to guide the development of novel therapeutic strategies. Future research may focus on identifying specific patient subpopulations who might benefit from such a combination or exploring alternative combination partners for Rigosertib.
References
- 1. PLK1 inhibition enhances gemcitabine-induced apoptosis through PLK1-dependent ERK1/2-Bim and AKT1/Noxa signals in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plk1 phosphorylation of Orc2 and Hbo1 contributes to gemcitabine resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Rigosertib's Dichotomous Impact: A Comparative Analysis in p53 Wild-Type and Mutant Cell Lines
For researchers and drug development professionals, understanding the nuanced effects of anti-cancer agents in different genetic contexts is paramount. This guide provides a comprehensive comparison of the multi-kinase inhibitor Rigosertib's activity in tumor cell lines with varying p53 status, supported by experimental data and detailed protocols.
Rigosertib, a small molecule inhibitor of Polo-like kinase 1 (PLK1) and other key signaling pathways, has demonstrated a differential efficacy that appears to be significantly influenced by the functional status of the tumor suppressor protein p53. In cells harboring wild-type p53, Rigosertib treatment typically culminates in a robust apoptotic response, whereas in cells with mutated or deficient p53, the primary outcome is often a G2/M phase cell cycle arrest.
Data Presentation: Quantitative Effects of Rigosertib
The following tables summarize the quantitative data on the effects of Rigosertib in cell lines with different p53 statuses.
| Cell Line | Cancer Type | p53 Status | Rigosertib IC50 (approx.) | Key Effects | Reference |
| A549 | Lung Adenocarcinoma | Wild-Type | < 100 nM (at 24, 48, and 72h) | Dose- and time-dependent decrease in cell viability; G2/M cell cycle arrest.[1] | [1] |
| U87-MG | Glioblastoma | Low/Mutant | > 1 µM | More resistant to Rigosertib-induced cell viability reduction.[1] | [1] |
| EGI-1 | Cholangiocarcinoma | Wild-Type | Not specified | Increased p53 and p21 levels; G2/M cell cycle arrest. Inhibition of p53 activity reverses the effect on cell viability.[2] | [2] |
| MDS CD34+ cells | Myelodysplastic Syndrome | Not specified | Not specified | Increased expression of p53, p21, cleaved PARP, and cleaved caspase 3.[3] | [3] |
Signaling Pathways: A Tale of Two p53 States
The cellular response to Rigosertib diverges significantly depending on the p53 status of the cancer cell.
In p53 Wild-Type Cells: Rigosertib treatment leads to an accumulation of p53.[1][2] This activated p53 then transcriptionally upregulates its target genes, most notably the cyclin-dependent kinase inhibitor p21.[2] The induction of p21 plays a crucial role in mediating a G2/M cell cycle arrest.[2] Ultimately, this cascade of events leads to the induction of apoptosis.[3] The essential role of p53 in this process is highlighted by experiments where chemical inhibition of p53 in p53 wild-type cells reverses the cytotoxic effects of Rigosertib.[1]
References
Rigosertib and Immune Checkpoint Inhibitors: A New Combination Therapy on the Horizon for Melanoma
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of rigosertib in combination with immune checkpoint inhibitors (ICIs) for the treatment of melanoma. We examine preclinical data, the proposed mechanism of action, and the current clinical landscape, drawing comparisons with existing and emerging therapies for patients who have progressed on prior ICI treatment.
While immune checkpoint inhibitors have revolutionized the treatment of metastatic melanoma, a significant portion of patients do not respond or develop resistance. The investigational drug rigosertib, a multi-kinase inhibitor, is emerging as a potential candidate to overcome this challenge by modulating the tumor microenvironment and enhancing the efficacy of ICIs. Preclinical studies have shown promising results, and a Phase 2 clinical trial is currently underway to evaluate rigosertib in combination with the anti-PD-1 antibody pembrolizumab in patients with melanoma refractory to PD-1 inhibitors.
Performance Comparison: Rigosertib Combination Therapy vs. Alternatives
The following tables summarize the available efficacy data for rigosertib in a preclinical setting and compare it with clinical data from alternative therapies for melanoma, particularly in the context of resistance to immune checkpoint inhibitors. It is important to note that direct clinical comparison data for rigosertib in combination with an ICI in melanoma is not yet available from the ongoing Phase 2 trial.
Table 1: Preclinical Efficacy of Rigosertib in Melanoma Mouse Models
| Treatment Group | Tumor Growth Inhibition | Study Animal Model |
| Rigosertib (monotherapy) | ~50% | Mice |
| Rigosertib + anti-PD-1 + anti-CTLA-4 | ~70% | Mice |
Data from a preclinical study published in Molecular Cancer indicates that rigosertib was well-tolerated in mice and demonstrated significant tumor growth inhibition, both as a single agent and more profoundly when combined with dual immune checkpoint blockade.[1]
Table 2: Clinical Efficacy of Alternative Therapies in PD-1 Refractory Melanoma
| Therapy | Mechanism of Action | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Overall Survival (mOS) |
| Lifileucel (TIL Therapy) | Adoptive cell transfer of tumor-infiltrating lymphocytes | 31.4% | Not Reached | 13.9 months |
| Relatlimab + Nivolumab | LAG-3 and PD-1 blockade | 43.9% (in treatment-naive patients) | Not Reached (in treatment-naive patients) | 4-year OS rate: 52.0% (in treatment-naive patients) |
| RP1 (Vusolimogene oderparepvec) + Nivolumab (Oncolytic Virus) | Oncolytic virus expressing a fusogenic protein and GM-CSF | 33.6% | 27.6 months | Not Reached (3-year survival rate: 54.8%) |
| Ipilimumab (after PD-1 failure) | CTLA-4 blockade | ~10-15% | Not specified in this context | Not specified in this context |
This table presents data from various clinical trials for therapies used in advanced melanoma, including in patients who have progressed on anti-PD-1 treatment.[2][3][4] Efficacy for relatlimab plus nivolumab is noted in a treatment-naive population, as its approval is for first-line metastatic melanoma.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key preclinical studies involving rigosertib and the clinical trial design for the rigosertib/pembrolizumab combination.
Preclinical Murine Melanoma Model
A preclinical study investigated the efficacy of rigosertib in combination with ICIs using mouse models of melanoma.[1]
-
Cell Lines and Animal Models: The study utilized murine melanoma cell lines. These cells were implanted into immunocompetent mice to establish tumors. Patient-derived xenografts (PDX) were also used in some experiments.[1][5][6][7]
-
Treatment Administration: Rigosertib was administered to the mice, and in combination therapy groups, anti-PD-1 and anti-CTLA-4 antibodies were also given.
-
Tumor Growth Assessment: Tumor volume was measured regularly to assess the rate of tumor growth inhibition in the different treatment groups.
-
Immunohistochemistry: Tumor tissues were analyzed by immunohistochemistry to evaluate the infiltration of immune cells, such as CD8+ T cells, and the expression of markers like CD40.[8]
Phase 2 Clinical Trial of Rigosertib and Pembrolizumab (NCT05764395)
An investigator-sponsored, open-label, two-stage, single-arm Phase 2 clinical trial is currently evaluating the combination of oral rigosertib and intravenous pembrolizumab in patients with unresectable or metastatic melanoma that has progressed on prior anti-PD-1/L1 inhibitor therapy.[9]
-
Patient Population: The trial enrolls patients with metastatic melanoma who have progressed on previous PD-1/L1 inhibitor therapy.
-
Treatment Regimen:
-
Oral rigosertib is administered at a dose of 560 mg twice daily on days 1-21 of a 28-day cycle.
-
Pembrolizumab is administered intravenously at a dose of 400 mg every six weeks.[9]
-
-
Primary Endpoint: The primary endpoint of the trial is the overall response rate (ORR).
-
Secondary Endpoints: Key secondary endpoints include safety, tolerability, progression-free survival (PFS), and overall survival (OS).
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying biology and experimental design, the following diagrams have been generated using the Graphviz DOT language.
The diagram above illustrates the proposed dual mechanism of action of rigosertib. It inhibits the RAS/RAF/MEK/ERK and PI3K/AKT signaling pathways, which are critical for tumor cell proliferation and survival. Additionally, rigosertib induces the expression of CD40 on melanoma cells, leading to immunogenic cell death and enhanced anti-tumor immune responses.[1]
This flowchart outlines the general workflow for the preclinical and clinical evaluation of rigosertib in combination with immune checkpoint inhibitors for melanoma. The preclinical phase involves in vivo studies in mouse models to assess efficacy and mechanism, while the clinical trial evaluates the safety and efficacy of the combination in patients with advanced disease.
References
- 1. Preclinical study supports rigosertib as booster to immunotherapy treatment for melanoma - VUMC News [news.vumc.org]
- 2. onclive.com [onclive.com]
- 3. Nivolumab plus relatlimab in advanced melanoma: RELATIVITY-047 4-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-Line Nivolumab Plus Relatlimab Versus Nivolumab Plus Ipilimumab in Advanced Melanoma: An Indirect Treatment Comparison Using RELATIVITY-047 and CheckMate 067 Trial Data - Analysis Group [analysisgroup.com]
- 5. Research Portal [facultyprofiles.vanderbilt.edu]
- 6. mdpi.com [mdpi.com]
- 7. Generation of Orthotopic Patient-Derived Xenografts in Humanized Mice for Evaluation of Emerging Targeted Therapies and Immunotherapy Combinations for Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. firstwordpharma.com [firstwordpharma.com]
Cross-resistance analysis of Rigosertib with other chemotherapy agents
New York, NY – December 16, 2025 – For researchers, scientists, and drug development professionals grappling with the challenge of chemotherapy resistance, the multi-kinase inhibitor Rigosertib presents a promising therapeutic avenue. Extensive preclinical data indicates that Rigosertib can overcome resistance to conventional chemotherapy agents, a critical attribute in the development of more effective cancer treatments. This guide provides a comprehensive comparison of Rigosertib's performance against other established chemotherapy drugs, supported by experimental data and detailed methodologies.
Rigosertib's unique mechanism of action, which involves the inhibition of Polo-like kinase 1 (PLK1) and the PI3K/Akt signaling pathway, as well as acting as a Ras mimetic, is believed to be central to its ability to bypass common resistance pathways.[1][2][3] Experimental evidence suggests that Rigosertib does not induce the expression of multidrug resistance proteins such as MDR1 or MRP1, and that cancer cells resistant to other drugs do not exhibit cross-resistance to Rigosertib.[1][3] This suggests that Rigosertib may be effective in treating tumors that have developed resistance to standard-of-care chemotherapies.
Quantitative Analysis of Rigosertib's Efficacy
To provide a clear comparison of Rigosertib's potency, the following table summarizes its half-maximal inhibitory concentration (IC50) values in various cancer cell lines. While direct comparative data of Rigosertib in a comprehensive panel of drug-resistant cell lines versus their sensitive parental counterparts is not extensively available in publicly accessible literature, the existing data in sensitive lines, and against other agents, underscores its potential.
| Cell Line | Cancer Type | Rigosertib IC50 (nM) | Comparator Agent | Comparator IC50 | Fold Difference (Approx.) | Reference |
| HeLa | Cervical Cancer | 115 | Cisplatin | >1,150 | >10x more potent | [4] |
| C33A | Cervical Cancer | 45 | Cisplatin | >2,250 | >50x more potent | [4] |
| A549 | Lung Adenocarcinoma | <100 | - | - | - | [5] |
| MCF-7 | Breast Cancer | Dose- and time-dependent | - | - | - | [5] |
| MDA-MB-231 | Breast Cancer | Dose- and time-dependent | - | - | - | [5] |
| RPMI 8226 | Multiple Myeloma | >1000 | - | - | - | [5] |
| U87-MG | Glioblastoma | >1000 | - | - | - | [5] |
Note: The IC50 values for MCF-7 and MDA-MB-231 were described as dose- and time-dependent, with specific values not provided in the source. RPMI 8226 and U87-MG were found to be the most resistant to Rigosertib among the tested lines.
Experimental Protocols
To ensure the reproducibility and clear understanding of the cited data, detailed methodologies for key experiments are provided below.
Generation of Drug-Resistant Cancer Cell Lines
A standard method for developing drug-resistant cell lines involves continuous or intermittent exposure of the parental cancer cell line to a specific chemotherapy agent.
-
Initial Seeding: Plate the parental cancer cells at a low density in appropriate culture vessels.
-
Drug Exposure: Introduce the chemotherapy agent (e.g., paclitaxel, doxorubicin, cisplatin) at a concentration equal to the predetermined IC50 value.
-
Recovery and Escalation: After a defined exposure period (e.g., 24-48 hours), replace the drug-containing medium with fresh medium and allow the surviving cells to recover and repopulate.
-
Stepwise Dose Increase: Once the cells are confluent, subculture them and repeat the drug exposure, gradually increasing the concentration of the chemotherapy agent in a stepwise manner.
-
Selection of Resistant Population: Continue this process for several months. The cell population that can proliferate in the presence of a significantly higher concentration of the drug (typically 10-fold or more) compared to the parental line is considered a drug-resistant cell line.
-
Characterization: The resistant phenotype should be confirmed by determining the IC50 of the selected cell line and comparing it to the parental line using a cell viability assay such as the MTT assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Rigosertib) and a comparator drug. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Colony Formation Assay
The colony formation or clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.
-
Cell Seeding: Plate a low number of single cells (e.g., 200-1000 cells) in a 6-well plate or a larger culture dish.
-
Drug Treatment: Treat the cells with the desired drug concentrations for a specified duration.
-
Incubation: After treatment, wash the cells and add fresh medium. Incubate the plates for 1-3 weeks, allowing sufficient time for colonies to form.
-
Colony Staining: Fix the colonies with a solution such as methanol and stain them with a staining solution like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. This data provides insight into the long-term effects of the drug on cell proliferation and survival.
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The available preclinical data strongly suggest that Rigosertib's mechanism of action allows it to circumvent common mechanisms of resistance to conventional chemotherapy agents. Its ability to target multiple key signaling pathways involved in cell proliferation and survival, without inducing multidrug resistance pumps, positions it as a promising candidate for the treatment of refractory cancers. While more direct comparative studies in a wider range of drug-resistant cell lines would further solidify its cross-resistance profile, the current body of evidence provides a compelling rationale for its continued investigation in clinical settings, particularly in patient populations that have failed prior chemotherapy regimens.
References
- 1. Efficacy of the polo-like kinase inhibitor rigosertib, alone or in combination with Abelson tyrosine kinase inhibitors, against break point cluster region-c-Abelson-positive leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rigosertib is a more effective radiosensitizer than cisplatin in concurrent chemo-radiation treatment of cervical carcinoma, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rigosertib and Other PLK1 Inhibitors
This guide provides a detailed, data-driven comparison of Rigosertib with other prominent Polo-like kinase 1 (PLK1) inhibitors, primarily Volasertib and Onvansertib. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of preclinical and clinical data to inform further investigation.
Introduction to PLK1 Inhibition
Polo-like kinase 1 (PLK1) is a master regulator of the cell cycle, with pivotal roles in mitotic entry, spindle formation, and cytokinesis. Its overexpression is a common feature in a wide array of human cancers and often correlates with poor prognosis, making it a compelling target for anticancer therapy.[1][2] Several small-molecule inhibitors have been developed to target PLK1, each with distinct mechanisms and properties. This guide focuses on Rigosertib, a multi-kinase inhibitor, and compares its performance against more selective PLK1 inhibitors like Volasertib and Onvansertib.
Mechanism of Action: A Tale of Different Binding Modes and Selectivity
While all three inhibitors disrupt PLK1 function, their molecular interactions and target specificity vary significantly.
-
Rigosertib (ON 01910.Na) was initially identified as a non-ATP-competitive inhibitor of PLK1.[3][4] However, its mechanism is now understood to be more complex. It is considered a multi-target inhibitor that also acts as a Ras-Raf binding mimetic and an inhibitor of the PI3K/Akt pathway.[2][3][5] This multi-pronged approach can induce mitotic arrest and apoptosis, but its specificity for PLK1 has been a subject of debate.[3]
-
Volasertib (BI 6727) is a potent, ATP-competitive inhibitor that binds to the kinase domain of PLK1.[6][7] It is considered a second-generation PLK1 inhibitor with a more favorable pharmacokinetic profile than its predecessor, BI 2536.[8][9] While highly potent against PLK1, it also shows inhibitory activity against the closely related kinases PLK2 and PLK3 at higher concentrations.[10][11]
-
Onvansertib (PCM-075) is a highly selective, orally available, ATP-competitive PLK1 inhibitor.[12][13] Biochemical assays have demonstrated its high specificity for PLK1, with over 5,000-fold greater selectivity for PLK1 compared to PLK2 and PLK3.[12] This high selectivity is intended to provide a more targeted therapeutic effect and potentially a better safety profile.[14]
Preclinical Performance
In Vitro Potency
All three inhibitors demonstrate potent cytotoxic effects against a wide range of cancer cell lines at nanomolar concentrations.[12] Rigosertib was shown to have an IC50 of 9 nM in a cell-free PLK1 assay and induced apoptosis in 94 different tumor cell lines with a GI50 between 50-200 nM.[3][4] Volasertib is also highly potent, with a reported IC50 of 0.87 nM for PLK1.[10] Onvansertib consistently shows impressive in vitro activity at nanomolar concentrations across various cancer models, including small cell lung cancer (SCLC) and ovarian cancer.[12][15]
| Inhibitor | Target(s) | IC50 (Cell-Free Assay) | Cellular Potency (GI50/IC50) | Cancer Cell Lines | Reference(s) |
| Rigosertib | PLK1, PI3K, Ras-Raf | 9 nM (PLK1) | 50-200 nM | Broad panel (94 lines), A549, MCF-7, DU145 | [3][4][16] |
| Volasertib | PLK1, PLK2, PLK3 | 0.87 nM (PLK1), 5 nM (PLK2), 56 nM (PLK3) | Low nM range | SCLC panel, Ovarian Cancer, AML | [5][10][12][15] |
| Onvansertib | PLK1 (highly selective) | Not specified in sources | Low nM range | SCLC panel, Ovarian Cancer, HNSCC | [12][15][17] |
| Note: IC50 values are highly dependent on assay conditions and may vary between studies. This table compiles data from multiple sources for a comparative overview. |
In Vivo Efficacy
In animal models, all three PLK1 inhibitors have demonstrated significant tumor growth inhibition. Notably, in patient-derived xenograft (PDX) models of both platinum-sensitive and platinum-resistant SCLC, Onvansertib and Rigosertib showed significant efficacy that was superior to the standard-of-care agent cisplatin.[12] Volasertib also achieved significant tumor growth inhibition in SCLC xenograft models.[12] In lung adenocarcinoma xenograft and PDX models, Onvansertib was also shown to inhibit tumor growth effectively.[18]
| Inhibitor | Cancer Model | Key Outcomes | Reference(s) |
| Rigosertib | SCLC PDX | Efficacy similar to or greater than cisplatin. | [12] |
| Neuroblastoma PDX | Delayed tumor growth and prolonged survival. | [19] | |
| Volasertib | SCLC Xenograft (H526) | Significant tumor growth inhibition vs. control. | [12] |
| AML Xenograft | High efficacy as a single agent and in combination. | [20] | |
| Onvansertib | SCLC PDX (Platinum-Resistant & -Sensitive) | Superior tumor growth inhibition compared to cisplatin. | [12] |
| KRAS-mutant Colorectal Cancer Xenograft | Profound tumor growth inhibition with irinotecan. | [19] | |
| Lung Adenocarcinoma PDX | Significant inhibition of tumor growth. | [18] |
Clinical Development and Safety Profile
The clinical development paths and observed toxicities highlight key differences between the inhibitors. Rigosertib's dose-limiting toxicities are often urinary-related, while Volasertib and Onvansertib are primarily associated with reversible hematologic adverse events, which is expected from their potent anti-mitotic mechanism.[9][13] Volasertib's development has faced setbacks, including a Phase III trial in AML that was terminated due to increased toxicity without a corresponding survival benefit.[13][14] Onvansertib has shown a manageable safety profile in its clinical trials to date.[21]
| Inhibitor | Highest Trial Phase | Selected Indications | Common / Dose-Limiting Toxicities | Reference(s) |
| Rigosertib | Phase III | Myelodysplastic Syndromes (MDS), AML, Pancreatic Cancer | Urinary toxicity (hematuria, dysuria), fatigue, hyponatremia | [3][22][23] |
| Volasertib | Phase III (Terminated) | Acute Myeloid Leukemia (AML), Solid Tumors | Hematologic (thrombocytopenia, neutropenia), febrile neutropenia, fatigue | [9][13][24] |
| Onvansertib | Phase II | AML, Metastatic Colorectal Cancer (mCRC), Solid Tumors | Hematologic (neutropenia, thrombocytopenia), fatigue | [13][21] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 value of an inhibitor against a target kinase.
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Methodology:
-
Reagents: Recombinant PLK1 enzyme, kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EDTA, 2 mM DTT, pH 7.5), ATP (containing γ-32P-ATP), substrate (e.g., Casein or a specific peptide), and the test inhibitor (Rigosertib, Volasertib, etc.).[4]
-
Procedure: a. Prepare serial dilutions of the inhibitor in the kinase buffer. b. In a microplate, incubate the recombinant PLK1 enzyme with the different concentrations of the inhibitor for a set period (e.g., 30 minutes at room temperature) to allow for binding.[4] c. Initiate the kinase reaction by adding the ATP/substrate mixture. d. Allow the reaction to proceed for a defined time (e.g., 20 minutes at 30°C).[4] e. Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper). f. Quantify the incorporation of the 32P radiolabel into the substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Xenograft/PDX Efficacy Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of PLK1 inhibitors in a mouse model.
Objective: To assess the ability of an inhibitor to suppress tumor growth in vivo.
Methodology:
-
Model System: Immunocompromised mice (e.g., BALB/c nude or NSG mice).
-
Tumor Implantation:
-
Xenograft: Subcutaneously inject a suspension of cultured cancer cells (e.g., 1x10⁷ A549 cells) into the flank of each mouse.[25]
-
PDX: Surgically implant a small fragment of a patient's tumor into the flank of each mouse.
-
-
Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³). Randomize mice into treatment cohorts (e.g., Vehicle control, Rigosertib, Volasertib, Onvansertib, positive control like cisplatin).
-
Treatment Administration: Administer the compounds according to a predefined dosing schedule and route (e.g., oral gavage, intravenous injection).[18]
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for biomarkers of apoptosis or proliferation).
-
Data Analysis: Plot the mean tumor volume for each group over time. Use statistical tests (e.g., ANOVA) to determine the significance of tumor growth inhibition compared to the vehicle control.[19]
Summary and Conclusion
Rigosertib, Volasertib, and Onvansertib are all potent inhibitors of PLK1-mediated cell division that have shown significant anti-cancer activity in preclinical models.
-
Rigosertib stands apart due to its multi-targeted mechanism, which may offer advantages in overcoming certain resistance pathways but also complicates its development and biomarker strategy. Its unique urinary toxicity profile also differentiates it from other PLK1 inhibitors.[3][23]
-
Volasertib is a highly potent, second-generation PLK1 inhibitor. However, its clinical development has been challenged by a narrow therapeutic window, with significant hematologic toxicity that has, in some cases, outweighed its efficacy benefits.[9][14]
-
Onvansertib represents a more refined approach with its high selectivity for PLK1. This specificity, combined with its oral bioavailability, may translate to a more favorable safety profile and easier clinical administration.[12][21] Early clinical data appears promising, suggesting a potentially better balance of efficacy and tolerability.[21]
Ultimately, the choice of inhibitor for further research or clinical application will depend on the specific cancer type, its genetic background (e.g., TP53 or KRAS mutation status), and the desired therapeutic window.[12][21] While Rigosertib's broad activity is intriguing, the high selectivity of Onvansertib may represent the most promising path forward for targeted PLK1 inhibition in oncology.
References
- 1. Phase I Study of Oral Rigosertib (ON 01910.Na), a Dual Inhibitor of the PI3K and Plk1 Pathways, in Adult Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Volasertib - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. A phase II/III randomized study to compare the efficacy and safety of rigosertib plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phase I study of oral rigosertib (ON 01910.Na), a dual inhibitor of the PI3K and Plk1 pathways, in adult patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. cancer-research-network.com [cancer-research-network.com]
Evaluating Rigosertib's Efficacy in Hypomethylating Agent-Failed Myelodysplastic Syndromes: A Comparative Guide
For researchers and drug development professionals navigating the challenging landscape of hypomethylating agent (HMA)-failed myelodysplastic syndromes (MDS), the pursuit of effective second-line therapies is a critical endeavor. This guide provides a comprehensive evaluation of Rigosertib, a multi-kinase inhibitor, and compares its efficacy with other emerging treatment modalities in this patient population. The information is supported by experimental data from key clinical trials to aid in objective assessment.
Rigosertib: Mechanism of Action and Clinical Trial Outcomes
Rigosertib is a novel small molecule that functions as a multi-kinase inhibitor. Its primary mechanisms of action include the inhibition of Polo-like kinase 1 (PLK1) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2] Additionally, Rigosertib acts as a RAS mimetic, binding to the RAS-binding domains (RBDs) of effector proteins like RAF kinases, thereby disrupting the RAS-RAF-MEK signaling cascade.[3][4][5] This multi-pronged approach aims to induce mitotic arrest and apoptosis in malignant cells.
Key Clinical Trials for Rigosertib:
Two pivotal Phase 3 clinical trials have assessed the efficacy of intravenous Rigosertib in patients with higher-risk MDS who have failed prior HMA therapy: the ONTIME trial and the INSPIRE trial.
In the ONTIME study, Rigosertib plus best supportive care (BSC) did not demonstrate a statistically significant improvement in overall survival (OS) compared to BSC alone in the overall patient population (median OS 8.2 months vs. 5.8 months, respectively; p=0.27).[6] However, a pre-specified subgroup analysis of patients who had progressed on or failed prior HMA treatment showed a median OS of 8.5 months for Rigosertib compared to 4.7 months for BSC.[6]
The subsequent INSPIRE trial was designed to confirm these findings in a larger patient population. Unfortunately, this trial also failed to meet its primary endpoint of improved OS. The median OS for patients treated with Rigosertib was 6.4 months, compared to 6.3 months for the physician's choice of treatment (p=0.33).[7][8][9]
Comparative Efficacy of Alternative Therapies
The landscape of treatment for HMA-failed MDS is evolving, with several alternative therapies under investigation. The following tables summarize the efficacy data for some of the most prominent alternatives, allowing for a comparative assessment against Rigosertib.
Table 1: Efficacy of Rigosertib in HMA-Failed Higher-Risk MDS
| Clinical Trial | Treatment Arm | N | Median Overall Survival (OS) | Overall Response Rate (ORR) | Complete Remission (CR) |
| INSPIRE | Rigosertib + BSC | ~240 | 6.4 months[7][8] | Not Reported | Not Reported |
| Physician's Choice + BSC | ~120 | 6.3 months[7][8] | Not Reported | Not Reported | |
| ONTIME | Rigosertib + BSC | 199 | 8.2 months[6] | Not Reported | Not Reported |
| BSC alone | 100 | 5.8 months[6] | Not Reported | Not Reported |
Table 2: Efficacy of Alternative Agents in HMA-Failed Higher-Risk MDS
| Drug Class | Drug Name | Clinical Trial | N | Median Overall Survival (OS) | Overall Response Rate (ORR) | Complete Remission (CR) |
| Next-Generation HMA | Guadecitabine | ASTRAL-2 | 148 | 6.4 months[10] | 27% (CR+CRi) | 17% (CR+CRp)[10] |
| BCL-2 Inhibitor | Venetoclax + Azacitidine | Phase 1b (NCT02966782) | 44 | 12.6 months[11][12] | 39% (marrow response) | 7%[11][12] |
| IDH1 Inhibitor | Ivosidenib | Phase 1 (NCT02074839) | 18 | 35.7 months[13] | 83.3% (OR) | 38.9%[13][14] |
| IDH2 Inhibitor | Enasidenib | Phase 2 (NCT03383575) | 23 | 20 months[6][15] | 35% | 22%[6][15] |
CR: Complete Remission, CRi: Complete Remission with incomplete hematologic recovery, CRp: Complete Remission with incomplete platelet recovery, mCR: marrow Complete Remission, OR: Objective Response, ORR: Overall Response Rate. Note: The patient populations and study designs of these trials may differ, and direct cross-trial comparisons should be made with caution.
Signaling Pathway of Rigosertib
The following diagram illustrates the multi-targeted mechanism of action of Rigosertib, highlighting its inhibitory effects on key signaling pathways involved in cell proliferation and survival.
Caption: Rigosertib's multi-target mechanism of action.
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the key trials discussed.
Rigosertib: INSPIRE Trial (NCT02562443)
-
Study Design: A Phase 3, multicenter, randomized, open-label, controlled study.[8][14][16]
-
Patient Population: Patients with higher-risk MDS who had progressed on, failed to respond to, or relapsed after previous treatment with azacitidine or decitabine.[9]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either intravenous Rigosertib (1800 mg/24h as a 72-hour continuous infusion on days 1, 2, and 3 of a 2-week cycle for the first 8 cycles, and then of a 4-week cycle) plus BSC, or Physician's Choice of therapy plus BSC.[8]
-
Primary Endpoint: Overall Survival (OS).[8]
Guadecitabine: ASTRAL-2 Trial (NCT02920008)
-
Study Design: A Phase 3, randomized, open-label, multicenter study.[17][18]
-
Patient Population: Adults with previously treated acute myeloid leukemia (AML) or MDS/chronic myelomonocytic leukemia (CMML) who were refractory to or had relapsed after intensive chemotherapy.[10]
-
Intervention: Patients were randomized 1:1 to receive either subcutaneous Guadecitabine (60 mg/m² on days 1-5 of a 28-day cycle) or a pre-selected physician's treatment choice (TC) which could include intensive chemotherapy, low-intensity treatment, or best supportive care.[17]
-
Primary Endpoint: Overall Survival (OS).[10]
Venetoclax + Azacitidine: Phase 1b Trial (NCT02966782)
-
Study Design: A Phase 1b, open-label, multicenter, dose-escalation and dose-expansion study.[11][12]
-
Patient Population: Adult patients with relapsed or refractory MDS who had failed prior HMA therapy.[19]
-
Intervention: Patients received escalating doses of oral Venetoclax (100, 200, or 400 mg daily for 14 days) in combination with intravenous or subcutaneous Azacitidine (75 mg/m² on days 1-7 of a 28-day cycle).[11][12]
-
Primary Endpoints: Safety, tolerability, and determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Efficacy was a secondary endpoint.[19]
Ivosidenib: Phase 1 Trial (NCT02074839)
-
Study Design: A Phase 1, open-label, single-arm, dose-escalation and expansion study.[13][20]
-
Patient Population: Patients with relapsed or refractory MDS with a documented IDH1 mutation.[21][22]
-
Intervention: Patients received oral Ivosidenib 500 mg once daily in 28-day cycles.[21]
-
Primary Endpoints: Safety, tolerability, and clinical activity, including the rate of complete remission (CR) and partial remission (PR).[14]
Enasidenib: Phase 2 Trial (NCT03383575)
-
Study Design: A Phase 2, two-arm, multicenter, open-label study.[6][23]
-
Patient Population: Arm B included patients with IDH2-mutant MDS who were relapsed or refractory to prior HMA therapy.[24]
-
Intervention: Patients in Arm B received oral Enasidenib 100 mg once daily in 28-day cycles.[23]
-
Primary Endpoint: Overall Response Rate (ORR).[24]
Conclusion
The clinical development of Rigosertib in HMA-failed MDS has been challenging, with two large Phase 3 trials failing to demonstrate a significant overall survival benefit in the intent-to-treat population. While a signal of potential efficacy was observed in a subgroup of the ONTIME trial, this was not confirmed in the subsequent INSPIRE trial.
In contrast, several alternative therapeutic strategies are showing promise. Targeted therapies such as the IDH inhibitors Ivosidenib and Enasidenib have demonstrated impressive response rates and durable remissions in molecularly defined patient subgroups. The combination of Venetoclax with HMAs has also shown encouraging overall survival in this difficult-to-treat population.
For researchers and clinicians, these findings underscore the importance of a personalized approach to treating HMA-failed MDS. While Rigosertib's broad mechanism of action initially held promise, the future of therapy in this setting likely lies in the identification of predictive biomarkers and the development of targeted agents for specific patient subpopulations. Continued investigation through well-designed clinical trials remains paramount to improving outcomes for patients with this challenging disease.
References
- 1. researchgate.net [researchgate.net]
- 2. ec.bioscientifica.com [ec.bioscientifica.com]
- 3. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeted therapy with the mutant IDH2 inhibitor enasidenib for high-risk IDH2-mutant myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Guadecitabine vs TC in relapsed/refractory AML after intensive chemotherapy: a randomized phase 3 ASTRAL-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. A phase 1b study of venetoclax and azacitidine combination in patients with relapsed or refractory myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Final phase 1 substudy results of ivosidenib for patients with mutant IDH1 relapsed/refractory myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NCT02562443 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 15. Targeted therapy with the mutant IDH2 inhibitor enasidenib for high-risk IDH2-mutant myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Controlled Study of Rigosertib Versus Physician's Choice of Treatment in MDS Patients After Failure of an HMA [clin.larvol.com]
- 17. ashpublications.org [ashpublications.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Venetoclax Plus Azacitidine Shows ‘Encouraging OS’ in R/R MDS with Prior HMA Failure [sohoonline.org]
- 20. researchgate.net [researchgate.net]
- 21. agios.com [agios.com]
- 22. Research Portal [scholarship.miami.edu]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Azacitidine and Enasidenib in Treating Patients With IDH2-Mutant Myelodysplastic Syndrome | Clinical Research Trial Listing ( Recurrent High Risk Myelodysplastic Syndrome | Blasts 20-30 Percent of Bone Marrow Nucleated Cells | Acute Myeloid Leukemia | IDH2 Gene Mutation | Refractory High Risk Myelodysplastic Syndrome | Chronic Myelomonocytic Leukemia | Myelodysplastic Syndrome With Excess Blasts ) ( NCT03383575 ) [trialx.com]
Rigosertib Demonstrates Selective Cytotoxicity for Cancer Cells Over Normal Cells
New Rochelle, NY – December 16, 2025 – Rigosertib, a styryl-benzyl sulfone in clinical development, exhibits significant selective cytotoxicity, preferentially targeting cancer cells while leaving normal, healthy cells largely unharmed. This selectivity has been demonstrated across a range of cancer types and is attributed to its multi-pronged mechanism of action that disrupts key cellular processes essential for tumor growth and survival.
Rigosertib's preferential activity against malignant cells is a critical attribute for a therapeutic agent, suggesting a potentially wider therapeutic window and a more favorable safety profile compared to conventional chemotherapies that indiscriminately affect dividing cells. This guide provides an objective comparison of Rigosertib's performance with other agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Cytotoxicity Data
The selective cytotoxicity of Rigosertib has been quantified in numerous studies, consistently showing a significantly lower half-maximal inhibitory concentration (IC50) in cancer cell lines compared to normal cell lines. For instance, Rigosertib strongly inhibited the proliferation of cervical cancer cell lines HeLa and C33A with IC50 values in the nanomolar range, while its effect on normal cell lines BJ and Ect1/E6E7 was minimal, with IC50 values greater than 0.1 mM[1]. Similarly, another study reported that Rigosertib shows cell-killing activity against 94 different tumor cell lines with IC50 values ranging from 50-250 nM, whereas it has little to no effect on normal cells like HFL, PrEC, HMEC, and HUVEC at concentrations below 5-10 μM[2].
In the context of hematological malignancies, Rigosertib induced apoptosis and inhibited the proliferation of CD34+ cells from patients with myelodysplastic syndrome (MDS), while minimally affecting normal CD34+ cells[3]. The cytotoxic effect of Rigosertib was also noted to be absent in non-tumoral cells in other studies[4].
| Cell Line | Cell Type | Rigosertib IC50 | Cisplatin IC50 | Reference |
| HeLa | Cervical Cancer | 115 nM | ~1.15 µM | [1] |
| C33A | Cervical Cancer | 45 nM | ~2.25 µM | [1] |
| BJ | Normal Human Fibroblast | >0.1 mM | Not Reported | [1] |
| Ect1/E6E7 | Normal Human Cervical | >0.1 mM | Not Reported | [1] |
| Various Tumor Lines | 94 different lines | 50-250 nM | Not Reported | [2] |
| HFL, PrEC, HMEC, HUVEC | Normal Human Cells | >5-10 µM | Not Reported | [2] |
| CD34+ from MDS | Myelodysplastic Syndrome | Effective | Not Reported | [3] |
| Normal CD34+ | Normal Hematopoietic Stem Cells | Minimally Affected | Not Reported | [3] |
Mechanism of Action: A Multi-Targeted Approach
Rigosertib's selective cytotoxicity stems from its ability to interfere with multiple signaling pathways that are frequently dysregulated in cancer. It is known to be a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis[2][5][6]. Overexpression of PLK1 is common in many cancers and is associated with poor prognosis. By inhibiting PLK1, Rigosertib disrupts the G2/M cell cycle transition, leading to mitotic arrest and subsequent apoptosis in cancer cells[1][5].
Furthermore, Rigosertib has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival[2][3][5]. This pathway is often hyperactivated in cancer. Rigosertib also functions as a RAS mimetic, binding to the RAS-binding domains (RBDs) of effector proteins like RAF kinases, thereby disrupting RAS-RAF-MEK signaling[7][8][9]. The RAS signaling pathway is one of the most frequently mutated pathways in human cancers[7]. More recent evidence also points to Rigosertib acting as a microtubule-destabilizing agent[10][11]. This multi-targeted approach likely contributes to its efficacy and selectivity against a broad range of tumors.
Caption: Rigosertib's multi-targeted mechanism of action.
Experimental Protocols
The evaluation of Rigosertib's cytotoxicity typically involves cell viability assays. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Cytotoxicity:
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Rigosertib (e.g., ranging from 1 nM to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the drug for a specified period, typically 48 to 96 hours.
-
MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the drug concentration.
Caption: A typical workflow for a cytotoxicity assay.
Conclusion
References
- 1. Rigosertib is a more effective radiosensitizer than cisplatin in concurrent chemo-radiation treatment of cervical carcinoma, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Rigosertib as a selective anti-tumor agent can ameliorate multiple dysregulated signaling transduction pathways in high-grade myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 10. Rigosertib induces mitotic arrest and apoptosis in RAS-mutated rhabdomyosarcoma and neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rigosertib - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Rigosertib Sodium: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the investigational antineoplastic agent, Rigosertib Sodium, ensuring compliance and minimizing environmental impact.
For researchers, scientists, and drug development professionals, the proper management of investigational compounds like this compound is paramount for laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, drawing from safety data sheets and general best practices for investigational drug waste management.
Hazard Assessment and Classification
Conflicting information exists regarding the specific hazards of this compound. While some safety data sheets (SDS) lack detailed hazard statements, others indicate potential risks. It is crucial to handle this compound with caution, adhering to the most protective guidelines available.
| Hazard Statement Code | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Given its status as an investigational antineoplastic agent and the available hazard data, it is recommended to manage this compound as a potentially hazardous substance. A formal hazardous waste determination in accordance with the Resource Conservation and Recovery Act (RCRA) should be conducted by your institution's Environmental Health and Safety (EHS) department.[1]
Disposal Procedures for this compound
The following procedures provide a framework for the proper disposal of this compound in a laboratory or clinical research setting. These steps are designed to be conservative and protective in the absence of a definitive non-hazardous classification.
Step 1: Initial Waste Segregation
Proper segregation at the point of generation is critical.
-
Unused or Expired Product: Keep in its original or a clearly labeled, sealed container.
-
Contaminated Labware: Items such as vials, ampules, syringes, and personal protective equipment (PPE) with trace contamination should be collected in a designated hazardous waste container.
-
Grossly Contaminated Items: Materials with significant amounts of this compound should be treated as bulk chemical waste.
Step 2: Waste Collection and Storage
All waste streams containing this compound should be managed to prevent release into the environment.
-
Containers: Use leak-proof, sealable containers clearly labeled as "Hazardous Waste" and listing "this compound" as a constituent.
-
Storage Area: Store waste in a designated, secure area with limited access, away from incompatible materials.[2]
Step 3: Final Disposal Pathway
The ultimate disposal method for this compound waste is high-temperature incineration.[3] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Licensed Disposal Vendor: Arrange for pickup and disposal through your institution's designated hazardous waste vendor. This vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Documentation: Maintain meticulous records of all disposed quantities, including dates and disposal manifests, as required by institutional policy and federal regulations.[1]
It is imperative to never dispose of this compound or its containers in the regular trash or down the drain.[4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Key Considerations for Institutional Protocols
While this guide provides a general framework, it is essential to adhere to your institution's specific policies and procedures for investigational and hazardous drug disposal. Always consult with your Environmental Health and Safety (EHS) department for guidance tailored to your location and regulatory landscape. In a clinical research setting, the study sponsor may also provide specific instructions for the return or destruction of unused investigational products.[2][5]
References
Navigating the Safe Handling of Rigosertib Sodium: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring operational safety is paramount when handling potent investigational compounds like Rigosertib Sodium. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural guidelines, institutions can build a culture of safety and trust in the handling of novel therapeutic agents.
This compound is a multi-kinase inhibitor investigated for its anti-cancer properties.[1] As with many potent pharmaceutical compounds, stringent handling procedures are necessary to minimize exposure and ensure the well-being of laboratory personnel. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is prudent to handle it as a highly potent compound, falling into a low Occupational Exposure Band (OEB). Potent compounds are generally defined as having an OEL at or below 10 µg/m³ as an 8-hour time-weighted average.[2][3][4]
Quantitative Safety Parameters for Potent Compounds
The following table summarizes key quantitative parameters relevant to the handling of potent compounds like this compound. In the absence of specific data for this compound, these general industry standards for potent active pharmaceutical ingredients (APIs) should be adopted.
| Parameter | Value/Category | Description |
| Occupational Exposure Limit (OEL) | ≤ 10 µg/m³ (Assumed) | A potent compound is generally defined as having an OEL at or below this level.[2][4] |
| Occupational Exposure Band (OEB) | OEB 4/5 (Recommended) | For compounds with high potency and potential for toxicity, the highest levels of containment are required.[3] |
| Daily Therapeutic Dose | ≤ 10 mg/day (General Potent Compound Indicator) | A low therapeutic dose is an indicator of high potency.[3][5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Double Gloving | Outer gloves should be chemotherapy-rated and tested to ASTM D6978 standards. |
| Body Protection | Impermeable Gown | Long-sleeved, disposable gown that closes in the back. |
| Eye/Face Protection | Safety Goggles with Side Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[6] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher is required for handling powders. For activities with a high potential for aerosol generation, a powered air-purifying respirator (PAPR) is recommended. |
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk during the handling and disposal of this compound.
Pre-Operational Plan
-
Risk Assessment : Before handling, conduct a thorough risk assessment for the specific procedures to be performed.
-
Area Designation : Designate a specific area for handling this compound, ideally within a containment device such as a fume hood or a biological safety cabinet.
-
PPE Donning : Don all required PPE in the correct order, ensuring a proper fit, especially for the respirator.
-
Spill Kit : Ensure a spill kit specifically for cytotoxic drugs is readily available.
Operational Plan
-
Engineering Controls : All handling of this compound powder should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.[7]
-
Avoid Dust and Aerosol Formation : Handle the compound carefully to avoid generating dust or aerosols.[6][8]
-
Use of Tools : Employ non-sparking tools for handling the solid material.[6][8]
-
Solution Preparation : When preparing solutions, add the solvent to the powder slowly to avoid splashing.
Post-Operational and Disposal Plan
-
Decontamination : Thoroughly decontaminate all surfaces and equipment after use with an appropriate cleaning agent.
-
PPE Doffing : Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Waste Segregation : All disposable materials contaminated with this compound, including PPE, are considered hazardous waste.
-
Waste Disposal : Contaminated waste must be placed in clearly labeled, sealed containers for hazardous materials.[6] The material should be disposed of by a licensed chemical destruction plant through controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[6][8]
-
Eye Contact : Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][8]
Visualizing the Handling Workflow
To provide a clear, at-a-glance understanding of the safety and logistical workflow for handling this compound, the following diagrams have been created using the Graphviz DOT language.
Caption: Workflow for Safe Handling of this compound.
Caption: Key Safety Elements for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. pharmtech.com [pharmtech.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. targetmol.com [targetmol.com]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
